Fmoc-L-aspartic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDTXRUIZMTBNV-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427054 | |
| Record name | Fmoc-L-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119062-05-4 | |
| Record name | Fmoc-L-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-L-Aspartic Acid
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid (Fmoc-L-Asp-OH) is an indispensable building block in modern solid-phase peptide synthesis (SPPS). Its unique chemical architecture, featuring the base-labile Fmoc protecting group, allows for the strategic and sequential assembly of amino acids into complex peptide chains.[1] This guide provides a comprehensive overview of the chemical properties of Fmoc-L-aspartic acid, with a particular focus on its reactivity, challenges in its application, and field-proven protocols for its successful incorporation into synthetic peptides. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this critical reagent.
Core Physicochemical Properties
This compound is a white crystalline powder with well-defined physical and chemical characteristics that are crucial for its handling, storage, and application in peptide synthesis.[1]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₇NO₆ | --INVALID-LINK--[2] |
| Molecular Weight | 355.35 g/mol | --INVALID-LINK--[1] |
| Appearance | White powder | --INVALID-LINK--[1] |
| Melting Point | 186 - 192 °C | --INVALID-LINK--[1] |
| Optical Rotation | [α]D²⁰ = -30 ± 2° (c=1 in DMF) | --INVALID-LINK--[1] |
| CAS Number | 119062-05-4 | --INVALID-LINK--[2] |
| Solubility | Soluble in methanol and water.[3] Also soluble in organic solvents like DMF.[1] | --INVALID-LINK--[3], --INVALID-LINK--[1] |
Spectroscopic Profile
The structural integrity of this compound can be confirmed through various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The FTIR spectrum of this compound displays characteristic absorption bands. Key peaks include N-H stretching of the secondary amine (around 3310-3350 cm⁻¹), C-H stretching of the aromatic rings of the fluorenyl group (around 3050-3100 cm⁻¹), and the prominent O-H stretching of the carboxylic acid groups (broad band in the 2500-3300 cm⁻¹ region).[4][5] The carbonyl (C=O) stretching vibrations of the carbamate and carboxylic acids are also clearly visible.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. The ¹H NMR spectrum shows characteristic signals for the aromatic protons of the fluorenyl group, the methine proton of the aspartic acid backbone, and the methylene protons of the side chain.[6][7]
Reactivity and Mechanistic Insights
The chemical reactivity of this compound is dominated by the interplay between the N-terminal Fmoc protecting group and the two carboxylic acid functionalities.
The Role of the Fmoc Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, which is central to its utility in SPPS.[8] Its removal is typically achieved by treatment with a secondary amine, most commonly piperidine, in a polar aprotic solvent like dimethylformamide (DMF).[9]
The deprotection mechanism proceeds via a β-elimination reaction, as illustrated in the diagram below.
Caption: Mechanism of Fmoc deprotection by piperidine.
The Challenge of Aspartimide Formation
A significant challenge associated with the use of this compound in SPPS is the base-catalyzed formation of a cyclic aspartimide intermediate.[9] This side reaction is particularly prevalent when the aspartic acid residue is followed by amino acids with low steric hindrance, such as glycine, asparagine, serine, or arginine.[10]
The formation of the aspartimide can lead to several undesired byproducts, including the racemization of the aspartic acid residue and the formation of β-aspartyl peptides, which are often difficult to separate from the desired α-aspartyl peptide.[9][11]
Caption: Aspartimide formation and subsequent side reactions.
Experimental Protocols for Solid-Phase Peptide Synthesis
The successful incorporation of this compound into a peptide sequence requires careful optimization of the coupling conditions to minimize aspartimide formation.
Recommended Coupling Protocol
This protocol outlines a standard and robust method for the coupling of this compound in Fmoc-based SPPS. The use of a carbodiimide activator in the presence of an additive like HOBt is a widely accepted practice.[12]
Materials:
-
This compound(OtBu)-OH (side-chain protected)
-
Solid-phase synthesis resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF (for deprotection)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: If the resin is N-terminally Fmoc-protected, perform deprotection using 20% piperidine in DMF. Treat the resin twice for 10 minutes each.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation:
-
In a separate vial, dissolve 3-5 equivalents of this compound(OtBu)-OH and 3-5 equivalents of HOBt in a minimal amount of DMF.
-
Add 3-5 equivalents of DIC to the amino acid/HOBt solution.
-
Allow the activation to proceed for 5-10 minutes at room temperature. Note: Pre-activation is crucial for efficient coupling.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the washed resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), extend the coupling time or consider a recoupling step.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next deprotection and coupling cycle.
Causality Behind Experimental Choices:
-
Side-Chain Protection: The use of a tert-butyl (OtBu) protecting group on the side-chain carboxyl group of aspartic acid is standard practice in Fmoc SPPS. This group is stable to the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[13]
-
Coupling Reagents: The combination of DIC and HOBt is effective for activating the carboxylic acid of the incoming amino acid. HOBt acts as a racemization suppressant and enhances the coupling efficiency.[12] While effective, it's important to note that anhydrous HOBt is explosive, and commercially available wetted forms introduce water, which can be nucleophilic.[14]
-
Minimizing Aspartimide Formation: While the standard protocol is generally effective, for sequences highly prone to aspartimide formation (e.g., Asp-Gly), several strategies can be employed:
-
Use of Weaker Bases for Deprotection: Replacing piperidine with a weaker base like piperazine or morpholine can significantly reduce aspartimide formation.[9][14]
-
Addition of HOBt to the Deprotection Solution: Adding HOBt to the piperidine deprotection solution has been shown to suppress aspartimide formation.[14]
-
Sterically Hindered Side-Chain Protecting Groups: Employing bulkier side-chain protecting groups on the aspartic acid, such as 3-methyl-pent-3-yl (OMpe) or 3-ethyl-pent-3-yl (OPhp), can sterically hinder the formation of the aspartimide ring.[15]
-
Backbone Protection: Protecting the amide nitrogen of the preceding amino acid with a group like 2,4-dimethoxybenzyl (DMB) can completely prevent aspartimide formation.[10]
-
Workflow Visualization
The following diagram illustrates the general workflow of a single coupling cycle in solid-phase peptide synthesis.
Caption: A single coupling cycle in Fmoc-SPPS.
Conclusion
This compound is a cornerstone of modern peptide chemistry, enabling the synthesis of a vast array of peptides for research and therapeutic development. A thorough understanding of its chemical properties, particularly the mechanisms of Fmoc deprotection and the potential for aspartimide formation, is paramount for its successful application. By employing optimized protocols and mitigation strategies, researchers can effectively incorporate this versatile building block into their synthetic targets, paving the way for advancements in peptide-based science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C19H17NO6 | CID 7019016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 119062-05-4 [chemicalbook.com]
- 4. instanano.com [instanano.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc-Asp(OtBu)-OH(71989-14-5) 1H NMR [m.chemicalbook.com]
- 7. bmse000875 L-Aspartic Acid at BMRB [bmrb.io]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.iris-biotech.de [media.iris-biotech.de]
- 11. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 12. chempep.com [chempep.com]
- 13. chemimpex.com [chemimpex.com]
- 14. biotage.com [biotage.com]
- 15. benchchem.com [benchchem.com]
Technical Guide: Fmoc-L-Aspartic Acid in Peptide Synthesis and Drug Development
This technical guide provides comprehensive information on Fmoc-L-aspartic acid, a key building block in solid-phase peptide synthesis (SPPS) for researchers, scientists, and professionals in drug development. The guide covers its fundamental properties, detailed experimental protocols for its use, and its application in the synthesis of bioactive peptides.
Core Properties of this compound and Derivatives
This compound is an N-terminally protected form of the amino acid L-aspartic acid. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that is stable to acidic conditions, making it ideal for orthogonal peptide synthesis strategies. For incorporation into a peptide sequence, the side-chain carboxylic acid of aspartic acid must also be protected to prevent side reactions. The most common side-chain protecting group is the tert-butyl (tBu) ester.
| Property | This compound | This compound β-tert-butyl ester (Fmoc-L-Asp(OtBu)-OH) |
| CAS Number | 119062-05-4 | 71989-14-5 |
| Molecular Formula | C₁₉H₁₇NO₆ | C₂₃H₂₅NO₆ |
| Molecular Weight | 355.34 g/mol [1] | 411.5 g/mol [2] |
| Appearance | White powder | White to off-white powder[2] |
| Melting Point | 186 - 192 °C | 145 - 160 °C[2] |
| Optical Rotation | [α]D20 = -30 ± 2º (c=1 in DMF) | [α]D20 = -24 ± 2.5º (c=1 in DMF)[2] |
| Solubility | Good solubility in DMF and NMP.[3] | Soluble in common SPPS solvents like DMF and NMP.[3] |
Role in Peptide Synthesis and Drug Development
This compound is a fundamental component in the synthesis of peptides for various therapeutic applications. The incorporation of aspartic acid residues is crucial for the biological activity of many peptides, including those involved in cell adhesion and signaling.
A prominent example is the Arginine-Glycine-Aspartic acid (RGD) motif found in many extracellular matrix proteins. Peptides containing the RGD sequence can bind to integrin receptors on cell surfaces, influencing processes such as cell adhesion, migration, and proliferation. This interaction makes RGD-containing peptides valuable candidates for drug development in areas like oncology, where they can be used to target tumors.[4]
Experimental Protocols
A critical challenge during the incorporation of aspartic acid in Fmoc-based SPPS is the formation of an aspartimide intermediate. This side reaction can occur during the piperidine-mediated Fmoc deprotection step and leads to the formation of impurities that are difficult to remove. The use of a side-chain protecting group, such as tert-butyl (OtBu), and optimized coupling protocols are essential to minimize this side reaction.
Solid-Phase Peptide Synthesis (SPPS) Protocol for Fmoc-L-Asp(OtBu)-OH Coupling
This protocol outlines the manual coupling of Fmoc-L-Asp(OtBu)-OH onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-L-Asp(OtBu)-OH
-
Coupling reagent (e.g., HBTU, HATU, or HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) piperidine in DMF for Fmoc deprotection
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-L-Asp(OtBu)-OH (3 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to pre-activate it. Let it stand for 2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with DCM (3 times).
-
Wash the resin with MeOH (3 times).
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and the resin. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[5]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolate the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide by reverse-phase HPLC.
-
Visualization of a Relevant Signaling Pathway
The following diagram illustrates the signaling pathway of RGD peptides, which can be synthesized using this compound. These peptides mimic the function of extracellular matrix proteins by binding to integrin receptors, thereby influencing intracellular signaling cascades involved in cell survival, proliferation, and migration.
Experimental Workflow Visualization
The following diagram illustrates the key stages in the solid-phase peptide synthesis (SPPS) workflow for incorporating an this compound residue into a growing peptide chain.
References
An In-depth Technical Guide to the Solubility of Fmoc-L-aspartic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid (Fmoc-L-aspartic acid), a critical reagent in solid-phase peptide synthesis (SPPS). An understanding of its solubility is paramount for optimizing coupling efficiencies, ensuring the purity of synthetic peptides, and developing robust manufacturing processes.
Core Principles of this compound Solubility
The solubility of this compound is dictated by the interplay of its structural components:
-
The Fmoc Group: The large, nonpolar 9-fluorenylmethoxycarbonyl (Fmoc) group generally imparts good solubility in many polar aprotic organic solvents.[1]
-
The Aspartic Acid Side Chain: The presence of a free carboxylic acid group in the side chain introduces polarity and the capacity for hydrogen bonding. This can lead to lower solubility in nonpolar solvents and potential aggregation.
-
The α-Carboxylic Acid: The free carboxylic acid at the C-terminus also contributes to the overall polarity of the molecule.
Due to these features, this compound's solubility is highest in polar aprotic solvents, which are capable of solvating the entire molecule effectively.
Solubility Data Overview
Precise quantitative solubility data for this compound is sparse in peer-reviewed literature and commercial datasheets. Solubility is often described qualitatively or in the context of specific applications like SPPS, where concentrations are typically in the range of 0.3 to 0.5 M. The following table summarizes the available information for common organic solvents used in peptide synthesis.
| Solvent | Type | Chemical Formula | Molar Mass ( g/mol ) | Qualitative/Semi-Quantitative Solubility |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | C₃H₇NO | 73.09 | Good to High. Generally considered the solvent of choice for SPPS, with Fmoc-amino acids typically soluble to at least 0.4-0.5 M.[2][3] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | C₅H₉NO | 99.13 | Good to High. Often used as a stronger solvating alternative to DMF for difficult sequences or sparingly soluble amino acids.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | C₂H₆OS | 78.13 | Good to High. A powerful solvent for many Fmoc-amino acids, sometimes used in co-solvent systems to enhance solubility.[4] |
| Dichloromethane (DCM) | Halogenated | CH₂Cl₂ | 84.93 | Limited to Moderate. While used in SPPS, the solubility of the more polar Fmoc-amino acids like this compound can be limited.[4] |
| Methanol | Polar Protic | CH₃OH | 32.04 | Soluble. One supplier notes solubility in methanol.[5] |
| Water | Polar Protic | H₂O | 18.02 | Sparingly Soluble. The hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[6] |
Note: This table provides a general guide. Actual solubility can vary based on the specific grade of the solvent, temperature, and the presence of impurities.
Experimental Protocol for Solubility Determination
The following protocol provides a reliable method for determining the quantitative solubility of this compound in a specific organic solvent using High-Performance Liquid Chromatography (HPLC).
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
HPLC system with a UV detector (set to 265 nm or 301 nm)
-
Reversed-phase C18 HPLC column
3.2. Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
3.3. Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Into a series of sealed vials, add a pre-weighed excess amount of this compound to a precisely known volume (e.g., 2.0 mL) of the chosen organic solvent. The excess solid should be clearly visible.
-
-
Equilibration:
-
Place the sealed vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24 hours).
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to form a compact pellet of the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be accurately recorded.
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
-
HPLC Analysis:
-
Inject the diluted sample of the supernatant into the HPLC system.
-
Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Detect the this compound peak by UV absorbance at 265 nm or 301 nm.
-
-
Quantification and Calculation:
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the pre-established calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Troubleshooting and Optimization
If solubility issues arise during peptide synthesis, consider the following strategies:
-
Co-solvent Systems: Adding a small amount of a stronger solvent like DMSO or NMP to DMF can enhance solubility.[4]
-
Gentle Heating: Gently warming the solution to approximately 37°C with intermittent vortexing can help dissolve sparingly soluble Fmoc-amino acids. However, care must be taken to avoid degradation.
-
Sonication: Brief sonication in an ultrasonic bath can aid in the dissolution of suspended solids.[4]
By understanding the fundamental principles and applying the detailed experimental protocol provided, researchers can effectively manage and quantify the solubility of this compound, leading to more reliable and successful peptide synthesis outcomes.
References
Fmoc-L-aspartic acid stability and recommended storage conditions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability of Fmoc-L-aspartic acid and its derivatives, with a focus on recommended storage conditions and the critical issue of aspartimide formation during peptide synthesis. The information presented herein is essential for ensuring the integrity of this key reagent in research and drug development.
Overview of this compound Stability
This compound, and particularly its side-chain protected form Fmoc-L-Asp(OtBu)-OH, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). While generally stable as a solid under recommended storage conditions, its stability is a significant concern during the synthetic process, primarily due to the base-catalyzed formation of aspartimide. Understanding the factors that influence its stability is paramount for the successful synthesis of high-purity peptides.
Recommended Storage Conditions
To ensure the long-term integrity of this compound and its derivatives in their solid form, the following storage conditions are recommended based on manufacturer safety data sheets and best practices.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C | Minimizes the rate of potential degradation pathways. |
| Atmosphere | Store in a dry place, under inert gas if possible. | Protects against hydrolysis from atmospheric moisture. |
| Light | Protect from light. | While not the primary degradation factor, protection from light is a general best practice for complex organic molecules. |
| Container | Tightly sealed container. | Prevents exposure to moisture and atmospheric contaminants. |
Note: While specific shelf-life data from publicly available, long-term stability studies on solid this compound is limited, adherence to these storage conditions is critical for maximizing its usability.
Chemical Instability: Aspartimide Formation
The most significant stability issue for this compound arises during its use in Fmoc-based SPPS. Under the basic conditions required for the removal of the Fmoc protecting group (typically with piperidine), the aspartic acid residue is susceptible to a debilitating side reaction: the formation of a cyclic aspartimide intermediate.
This cyclization is problematic as the aspartimide can subsequently be opened by a nucleophile (such as piperidine or the peptide's N-terminal amine) to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, which is often difficult to separate. Furthermore, the aspartimide intermediate is prone to racemization.[1]
Mechanism of Aspartimide Formation
The process is initiated by the deprotonation of the backbone amide nitrogen of the amino acid residue C-terminal to the aspartic acid. This is followed by a nucleophilic attack on the side-chain carbonyl of the aspartic acid, leading to the formation of a five-membered ring succinimide derivative (aspartimide).
Factors Influencing Aspartimide Formation
Several factors have been identified to influence the rate and extent of aspartimide formation:
| Factor | Influence on Aspartimide Formation |
| Peptide Sequence | The amino acid C-terminal to the aspartic acid residue has a significant impact. Asp-Gly sequences are particularly prone due to the lack of steric hindrance from the glycine residue. Asp-Asn, Asp-Arg, and Asp-Ser are also problematic sequences. |
| Base | The type and concentration of the base used for Fmoc deprotection are critical. Stronger, more nucleophilic bases like piperidine can promote both the formation and subsequent opening of the aspartimide ring.[2] |
| Temperature | Elevated temperatures during Fmoc deprotection or coupling can accelerate the rate of aspartimide formation. |
| Solvent | The polarity of the solvent can play a role, with more polar solvents potentially increasing the rate of this side reaction.[2] |
| Side-Chain Protecting Group | The standard tert-butyl (OtBu) protecting group offers some steric hindrance but is often insufficient to completely prevent aspartimide formation. More sterically demanding protecting groups have been developed to mitigate this issue. |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method for this compound
To assess the purity and detect degradation products of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. The following is a general protocol that can be adapted and validated.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products, including free L-aspartic acid and the Fmoc-deprotected species.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound reference standard
-
High-purity water and acetonitrile
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase | Gradient of A and B |
| Gradient Program | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 265 nm and 301 nm (for Fmoc group) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Prepare samples of the this compound being tested at the same concentration as the standard.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 30 minutes.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample to UV light.
-
-
Analysis: Inject the standard, sample, and stressed samples into the HPLC system and record the chromatograms.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Protocol for a Long-Term Stability Study of Solid this compound
Based on the International Council for Harmonisation (ICH) guidelines for stability testing of active pharmaceutical ingredients, a long-term stability study can be designed as follows.[3][4]
Objective: To evaluate the stability of solid this compound under long-term and accelerated storage conditions and to establish a re-test period.
Materials:
-
At least three batches of this compound.
-
Appropriate containers that simulate the proposed packaging.
-
Calibrated stability chambers.
Storage Conditions and Testing Frequency:
| Study Type | Storage Condition | Testing Frequency (Months) |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 0, 6, 9, 12 |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 |
Procedure:
-
Place samples of the three batches of this compound in the specified storage conditions.
-
At each time point, withdraw samples and test for the following parameters:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: Using a validated stability-indicating HPLC method.
-
Water Content: By Karl Fischer titration.
-
Identification: By a suitable spectroscopic method (e.g., FTIR or ¹H NMR).
-
-
Evaluation: A "significant change" is defined as a failure to meet the established specification. Data should be evaluated to determine the re-test period.
Conclusion
The stability of this compound is a tale of two states. As a solid reagent, it is relatively stable when stored under the recommended conditions of refrigeration in a dry, dark environment. However, during its application in solid-phase peptide synthesis, it is prone to the formation of aspartimide, a critical side reaction that can compromise the purity and yield of the final peptide product. A thorough understanding of the factors influencing aspartimide formation and the implementation of appropriate mitigation strategies are crucial for success. For ensuring the quality of the starting material, a robust, validated stability-indicating analytical method is indispensable. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can effectively manage the stability of this compound, thereby ensuring the quality and reproducibility of their synthetic peptides.
References
Key Differences Between Fmoc-L-Aspartic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-aspartic acid is a cornerstone building block in solid-phase peptide synthesis (SPPS). However, its use is often complicated by a significant side reaction: the formation of aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain β-carboxyl group, particularly under the basic conditions required for Fmoc-group removal.[1][2] This cyclization can lead to a mixture of unwanted by-products, including α- and β-aspartyl peptides and racemized products, which are often difficult to separate from the target peptide. To address this challenge, a variety of this compound derivatives have been developed, primarily differing in the protecting group attached to the β-carboxyl side chain. This guide provides an in-depth comparison of these derivatives, their properties, and their impact on peptide synthesis.
The Challenge: Aspartimide Formation
During Fmoc-based SPPS, the repeated exposure to a base, typically piperidine, to remove the N-terminal Fmoc protecting group can catalyze the formation of a five-membered succinimide ring, known as an aspartimide.[1] The propensity for this side reaction is sequence-dependent, with Asp-Gly, Asp-Ser, and Asp-Asn motifs being particularly susceptible.[1][3] The formation of aspartimide is a critical issue as it can lead to:
-
Formation of multiple impurities: The aspartimide ring can be opened by nucleophiles to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide.[2]
-
Racemization: The α-carbon of the aspartic acid residue can epimerize during this process, resulting in a mixture of D- and L-isomers.[1]
-
Purification challenges: These side products often have the same mass and similar chromatographic properties as the target peptide, making purification difficult and costly.
The primary strategy to mitigate aspartimide formation is the use of different protecting groups on the β-carboxyl side chain of the Fmoc-aspartic acid building block.
Comparison of Key this compound Derivatives
The choice of the side-chain protecting group is critical for minimizing aspartimide formation and ensuring the synthesis of a high-purity peptide. The most common derivatives are compared below.
Fmoc-Asp(OtBu)-OH: The Standard Derivative
This compound β-tert-butyl ester is the most commonly used derivative due to its commercial availability and general compatibility with standard Fmoc-SPPS protocols.[4][5] The tert-butyl (OtBu) group is acid-labile and is typically removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[4]
However, the OtBu group offers limited steric hindrance and is often insufficient to prevent aspartimide formation in problematic sequences.[1]
Derivatives with Bulky Side-Chain Protection
To overcome the limitations of the OtBu group, derivatives with more sterically hindering side-chain protecting groups have been developed. These bulky groups physically obstruct the backbone amide's nucleophilic attack on the side-chain carbonyl, thereby reducing the rate of aspartimide formation.[2]
-
Fmoc-Asp(OMpe)-OH: The 3-methylpent-3-yl (OMpe) group is significantly bulkier than the tert-butyl group.[6][7] This increased steric hindrance has been shown to be effective in suppressing aspartimide formation, leading to higher purity of the crude peptide.[7][8]
-
Fmoc-Asp(OBno)-OH: This derivative features a unique protecting group that has demonstrated exceptional performance in minimizing aspartimide formation, even in the most challenging Asp-Gly sequences.
Fmoc-Asp(OAll)-OH: An Orthogonal Approach
This compound β-allyl ester offers an orthogonal protection strategy.[9] The allyl (All) group is stable to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage.[9] It is selectively removed using a palladium(0) catalyst, allowing for specific modifications to the aspartic acid side chain on the solid support.[9] This derivative is particularly useful for preventing aspartimide formation and for the synthesis of cyclic or branched peptides.[9][10]
Fmoc-Asp(OBzl)-OH: A Less Common Alternative
The benzyl (Bzl) ester is another option for side-chain protection. However, like the OtBu group, it can be susceptible to aspartimide formation under both basic and acidic conditions.[11] Its use in Fmoc-SPPS is less common compared to the other derivatives.
Quantitative Comparison of Aspartimide Formation
The effectiveness of different side-chain protecting groups in suppressing aspartimide formation has been quantitatively evaluated. The following table summarizes the percentage of the target peptide remaining after prolonged treatment with 20% piperidine in DMF, simulating multiple deprotection cycles for a model scorpion toxin II peptide (VKDXYI).
| Side-Chain Protecting Group | Peptide Sequence (X=) | Target Peptide Remaining (%) | Aspartimide-Related Impurities (%) | Reference |
| OtBu | Gly | 23.9 | 76.1 | |
| Asn | 74.2 | 25.8 | ||
| Arg | 91.5 | 8.5 | ||
| OMpe | Gly | 70.8 | 29.2 | |
| Asn | 96.1 | 3.9 | ||
| Arg | 99.1 | 0.9 | ||
| OBno | Gly | 99.0 | 1.0 | |
| Asn | 99.8 | 0.2 | ||
| Arg | 99.9 | 0.1 |
Physicochemical Properties
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C19H17NO6 | 355.3 | - | - |
| Fmoc-Asp(OtBu)-OH | C23H25NO6 | 411.45 | 148-150 (dec.) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Slightly soluble in water.[12][13] |
| Fmoc-Asp(OMpe)-OH | C25H29NO6 | 439.5 | - | - |
| Fmoc-Asp(OAll)-OH | C22H21NO6 | 395.41 | - | Soluble in DMSO and Dichloromethane.[10] |
| Fmoc-Asp(OBzl)-OH | C26H23NO6 | 445.47 | - | - |
Experimental Protocols
General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS)
This protocol outlines a standard manual cycle for adding an amino acid to a growing peptide chain on a solid support.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.[14]
2. Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF.[14]
-
Agitate for an initial 1-3 minutes, drain, and then treat with a fresh portion of the piperidine solution for an additional 10-20 minutes.[15]
-
To minimize aspartimide formation, 0.1 M of a weak acid like formic acid or HOBt can be added to the piperidine solution.[1][4]
-
Wash the resin thoroughly with DMF (5-7 times).[14]
3. Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, HATU, or HBTU; 3-5 equivalents) in DMF.[14]
-
Add a base, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (6-10 equivalents), to the amino acid solution.[16]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[17]
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF.
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a base (e.g., DIEA or pyridine) in DMF.[16]
5. Final Cleavage and Deprotection:
-
After the peptide sequence is complete, wash the resin with dichloromethane (DCM) and dry it.[15]
-
Treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane (TIS), thioanisole) to remove the side-chain protecting groups and cleave the peptide from the resin.[4][15] A common cocktail is TFA/TIS/water (95:2.5:2.5).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol for Allyl (OAll) Group Deprotection
-
Swell the peptide-resin in DCM.
-
Add a solution of Pd(PPh3)4 (0.1-0.3 equivalents) in DCM containing a scavenger such as phenylsilane (PhSiH3) or morpholine.
-
Agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours.
-
Wash the resin extensively with DCM and DMF.
Visualizing Key Concepts
Chemical Structures of Fmoc-Aspartic Acid Derivatives
Caption: Chemical structures of key this compound derivatives.
Mechanism of Aspartimide Formation
Caption: The reaction pathway leading to aspartimide formation.
Standard SPPS Workflow
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. Fmoc-Asp(OMpe)-OH Novabiochem 180675-08-5 [sigmaaldrich.com]
- 8. Fmoc-Asp(OMpe)-OH [cem.com]
- 9. Fmoc-Asp(OAll)-OH (146982-24-3) for sale [vulcanchem.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]
- 13. FMOC-ASP(OTBU)-OH | CAS#:71989-14-5 | Chemsrc [chemsrc.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. bio-protocol.org [bio-protocol.org]
- 16. chempep.com [chempep.com]
- 17. pubs.acs.org [pubs.acs.org]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created for research, diagnostic, and therapeutic applications.[1] Central to the most prevalent SPPS methodology is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[2] Its strategic use for the temporary protection of the α-amino group of amino acids is foundational to the assembly of predefined peptide sequences.[2] This technical guide provides a comprehensive examination of the pivotal role of the Fmoc group in peptide synthesis. We will delve into its chemical principles, provide detailed experimental protocols, present comparative quantitative data, and illustrate the core chemical workflows and mechanisms.
The Chemical Foundation of Fmoc-Based Synthesis
The power of the Fmoc group lies in its unique chemical properties, specifically its stability under acidic conditions and its lability under mild basic conditions.[1][3] This characteristic is the linchpin of the Fmoc/tBu orthogonal protection strategy, which permits the selective deprotection of the N-terminal α-amino group while acid-labile side-chain protecting groups remain intact.[2][4]
The Fmoc group is attached to the N-terminus of an amino acid, effectively blocking it from participating in unwanted reactions.[5][6] The synthesis of a peptide chain is a cyclical process, where the Fmoc group is removed at the beginning of each cycle to allow for the coupling of the next Fmoc-protected amino acid.[1]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[1][7] The process is typically carried out using a secondary amine base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][8]
The mechanism proceeds in two main steps:
-
Proton Abstraction: A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[7][9]
-
β-Elimination: This abstraction leads to a β-elimination reaction, resulting in the cleavage of the carbamate bond. This releases the free N-terminal amine of the peptide, carbon dioxide, and a reactive electrophile called dibenzofulvene (DBF).[8][9]
-
Scavenging: The dibenzofulvene byproduct readily reacts with the excess secondary amine (piperidine) to form a stable adduct, which prevents it from undergoing deleterious side reactions with the newly deprotected peptide chain.[8][9] This adduct is then washed away.
dot
Caption: Mechanism of Fmoc deprotection by piperidine.
The Cyclical Workflow of Fmoc-SPPS
Fmoc-based solid-phase peptide synthesis is a robust and cyclical process that allows for the stepwise assembly of a peptide chain while it is anchored to an insoluble resin support.[1][10] This solid-phase approach simplifies the purification process, as reagents and byproducts in the liquid phase can be easily removed by filtration and washing after each step.[10]
The fundamental cycle of Fmoc-SPPS consists of four key stages:
-
Deprotection: Removal of the N-terminal Fmoc group.
-
Washing: Thorough rinsing of the resin to remove excess reagents and byproducts.
-
Coupling: Activation of the incoming Fmoc-amino acid's carboxyl group and formation of a peptide bond with the newly freed N-terminal amine.
-
Washing: Rinsing the resin to remove unreacted amino acid and coupling reagents.
An optional "capping" step can be included after coupling to block any unreacted N-terminal amines and prevent the formation of deletion sequences.[11]
dot
Caption: The cyclical workflow of Fmoc-based SPPS.
Quantitative Data and Reagent Comparison
The success of Fmoc-SPPS is highly dependent on the choice of reagents. The following tables summarize key quantitative data for common reagents used in the process.
Table 1: Comparison of Common Coupling Reagents
The selection of a coupling reagent is critical for achieving high efficiency in peptide bond formation while minimizing side reactions, particularly racemization.[12]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | >97 | >95 | Low |
Data adapted from various sources for coupling standard amino acids.[12][13] Performance can vary based on the specific peptide sequence.
Table 2: Comparison of Fmoc and Boc SPPS Strategies
The Fmoc strategy is often compared to the older tert-butyloxycarbonyl (Boc) methodology. The choice between them depends on the specific requirements of the peptide being synthesized.[14]
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Deprotection | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., 50% TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Very acid-labile (e.g., Benzyl-based) |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., liquid HF) |
| Orthogonality | High degree of orthogonality | Relies on graded acid lability |
| Automation | Highly suitable, UV monitoring possible | Requires specialized acid-resistant equipment |
| Key Advantage | Milder conditions, compatible with sensitive modifications[8] | Often better for aggregating sequences[14] |
| Key Disadvantage | Potential for aspartimide formation[14] | Harsh final cleavage, safety concerns with HF[8] |
Experimental Protocols
The following are detailed methodologies for key experiments in Fmoc-SPPS.
Protocol: Standard SPPS Cycle (Manual Synthesis)
This protocol outlines a single cycle of amino acid addition on a 0.1 mmol scale.
-
Resin Preparation:
-
Place the Fmoc-protected amino acid-loaded resin (0.1 mmol) in a suitable reaction vessel.
-
Swell the resin in DMF (approx. 10 mL per gram of resin) for 1-2 hours with gentle agitation.[15]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Washing:
-
Wash the resin thoroughly by adding 5-10 mL of DMF, agitating for 1 minute, and draining. Repeat this wash 5-7 times to remove all traces of piperidine and the DBF-piperidine adduct.[16]
-
Perform a final wash with isopropanol (IPA) and then DMF.
-
-
Amino Acid Coupling (using HATU):
-
In a separate vial, dissolve the next Fmoc-amino acid (0.3-0.5 mmol, 3-5 equivalents) and HATU (0.29-0.45 mmol, 2.9-4.5 equivalents) in DMF (approx. 2 mL).[15]
-
Add a hindered base, such as N,N-Diisopropylethylamine (DIPEA) (0.6-1.0 mmol, 6-10 equivalents), to the amino acid solution.[15]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours at room temperature.[15] The reaction can be monitored for completion using a colorimetric test (e.g., Kaiser test).[17]
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) and then Dichloromethane (DCM) (3 times) to prepare for the next cycle or for final cleavage.
-
Protocol: Monitoring Fmoc Deprotection via UV-Vis Spectrophotometry
This non-destructive method allows for the quantitative monitoring of the deprotection step.[18]
-
Sample Collection: After the second piperidine treatment in the deprotection step (Protocol 4.1, Step 2), collect the drained solution (filtrate).
-
Dilution: Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF) to bring the absorbance within the linear range of the spectrophotometer.
-
Measurement: Measure the absorbance of the diluted solution at approximately 301 nm against a blank of the same solvent.[18]
-
Calculation: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (typically ~7800 M⁻¹cm⁻¹), b is the path length of the cuvette, and c is the concentration. This provides a quantitative measure of the reaction's completion and the resin loading.
Protocol: Final Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin and removing the side-chain protecting groups.
-
Resin Preparation: After the final synthesis cycle, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol - 82.5:5:5:5:2.5 v/v).[15] For simpler peptides, a mixture of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) is often sufficient.[5] The scavengers (water, TIS, etc.) are crucial for preventing side reactions with sensitive residues.[15]
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.[2]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the pellet with fresh cold ether, and repeat the centrifugation.
-
Dry the final peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
-
Common Side Reactions and Mitigation Strategies
Despite its robustness, Fmoc chemistry is susceptible to certain side reactions that can reduce the yield and purity of the final product.
dot
Caption: Common side reactions in Fmoc-SPPS and their mitigation.
-
Aspartimide Formation: This is a significant side reaction, particularly for sequences containing Asp-Gly or Asp-Ser.[14][19] The basic conditions of Fmoc deprotection can cause the aspartic acid side chain to form a cyclic imide, which can then reopen to form β-aspartyl peptides.[19][20] This can be minimized by adding HOBt to the deprotection solution or using modified side-chain protecting groups on the aspartic acid residue.[19][20]
-
Racemization: The loss of stereochemical integrity can occur during the activation/coupling step, especially for residues like histidine and cysteine.[14][15] The choice of coupling reagent and base is critical; highly efficient reagents like HATU and avoiding pre-activation can reduce racemization.[12][13]
-
Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminus can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[20] This is most common when proline is the second amino acid. Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.[20]
Conclusion
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis.[2] Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine and automated synthesis of complex peptides.[2][19] A thorough understanding of the underlying chemistry, experimental protocols, and potential side reactions associated with the Fmoc group is essential for researchers, scientists, and drug development professionals to successfully synthesize high-quality peptides for the ever-expanding landscape of biomedical research and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chempep.com [chempep.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. peptide.com [peptide.com]
- 10. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. benchchem.com [benchchem.com]
- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
The Advent of Fmoc Protection: A Paradigm Shift in Peptide Synthesis
An In-depth Technical Guide on the Historical Context and Core Principles of Fmoc-based Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the ability to efficiently and reliably synthesize peptides is paramount. The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group revolutionized the field of solid-phase peptide synthesis (SPPS), offering a milder and more versatile alternative to the then-dominant tert-butyloxycarbonyl (Boc) strategy. This technical guide delves into the historical context of Fmoc protection, provides a comparative analysis with Boc chemistry, details seminal experimental protocols, and illustrates the fundamental workflows and chemical mechanisms.
A Historical Perspective: The Need for a Milder Orthogonal Strategy
The foundation of solid-phase peptide synthesis was laid by R.B. Merrifield in the early 1960s, a feat for which he was awarded the Nobel Prize in Chemistry.[1] The initial strategy, known as Boc/Bzl chemistry, utilized the acid-labile Boc group for temporary protection of the α-amino group and benzyl-based groups for side-chain protection. While groundbreaking, this method had significant drawbacks. The repetitive acid treatments required to remove the Boc group could lead to the gradual degradation of the growing peptide chain and premature cleavage of side-chain protecting groups.[2] Furthermore, the final cleavage of the peptide from the resin required harsh and hazardous reagents like liquid hydrogen fluoride (HF).[2]
In 1970, Louis A. Carpino and Grace Y. Han first described the 9-fluorenylmethyloxycarbonyl (Fmoc) group, a novel amino-protecting group that was stable to acid but readily cleaved by mild bases like piperidine.[3][4] However, its potential for SPPS was not immediately realized. It was the pioneering work of Eric Atherton and Robert C. Sheppard at the MRC Laboratory of Molecular Biology in Cambridge in the late 1970s that adapted and refined the use of Fmoc protection for solid-phase synthesis.[1] Their work established a truly orthogonal protection scheme: the base-labile Fmoc group for the Nα-terminus, acid-labile tert-butyl (tBu)-based protecting groups for the amino acid side chains, and an acid-labile linker anchoring the peptide to the solid support.[4] This Fmoc/tBu strategy offered a much milder and more flexible approach to peptide synthesis, quickly gaining widespread adoption and becoming the predominant method used today.[5]
Comparative Analysis: Fmoc/tBu vs. Boc/Bzl Strategies
The choice between Fmoc and Boc chemistry depends on the specific peptide sequence, its length, and the presence of sensitive or modified residues. The following table summarizes the key distinctions between the two historical strategies.
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Nα-Deprotection Reagent | Mild base (e.g., 20% piperidine in DMF) | Moderate acid (e.g., trifluoroacetic acid, TFA) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl, Tos) |
| Final Cleavage Reagent | Strong acid (e.g., TFA with scavengers) | Very strong acid (e.g., liquid HF, TFMSA) |
| Key Advantage | Mild deprotection conditions, orthogonality, compatibility with sensitive residues and modifications, UV monitoring. | Robust for some "difficult" sequences, less prone to aggregation in certain cases. |
| Historical Disadvantage | Potential for aspartimide formation in Asp-containing sequences, dibenzofulvene side reactions. | Repetitive acid treatment can degrade the peptide, use of hazardous HF for final cleavage. |
Quantitative Comparison of Early Syntheses
Direct side-by-side comparisons from the seminal literature are scarce. However, by examining the reported overall yields of complex peptides synthesized in that era, a picture of the efficiency of the newly introduced Fmoc strategy emerges.
| Peptide | Synthesis Strategy | Reported Overall Yield | Year | Researchers |
| Dihydrosomatostatin | Fmoc/tBu | 53% | 1978 | Chang & Meienhofer[3] |
| Somatostatin | Fmoc/tBu | 55-60% | 1980 | Chang et al. |
| Substance P | Fmoc/tBu | High (not quantified) | 1981 | Atherton et al.[1] |
| Acyl Carrier Protein (65-74) | Fmoc/tBu | High (not quantified) | 1981 | Atherton et al.[1] |
These early results demonstrated that the Fmoc/tBu strategy could produce complex peptides in high yields, avoiding the harsh conditions of the established Boc/Bzl method.
Core Experimental Protocols of the Fmoc/tBu Strategy
The following sections detail the fundamental experimental procedures that form the basis of Fmoc-based solid-phase peptide synthesis. These protocols are representative of the methodologies developed in the late 1970s and early 1980s.
Preparation of Nα-Fmoc-Amino Acids
The first step is the protection of the amino group of the amino acids with the Fmoc moiety.
Protocol:
-
Dissolve the amino acid in 10% aqueous sodium carbonate.
-
Add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in dioxane or acetone.
-
Stir the reaction mixture at room temperature for several hours.
-
Work up the reaction by extraction and acidification to precipitate the Fmoc-amino acid.
-
Recrystallize the product to obtain the pure Nα-Fmoc-amino acid.
The Solid-Phase Synthesis Cycle
The synthesis of the peptide chain on the solid support proceeds in a cyclical manner.
Protocol for a single amino acid addition:
-
Resin Swelling: Swell the resin (e.g., polyamide or polystyrene) in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid.
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Coupling:
-
Activate the incoming Nα-Fmoc-amino acid by forming a symmetric anhydride or an active ester (e.g., with dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt)).
-
Add the activated Fmoc-amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin extensively with DMF and other solvents to remove excess reagents and byproducts.
-
Monitoring (Optional but Recommended): Perform a qualitative test (e.g., the ninhydrin test) to confirm the completion of the coupling reaction.
This cycle is repeated for each amino acid in the peptide sequence.
Final Cleavage and Deprotection
Once the peptide chain assembly is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Protocol:
-
Wash the peptide-resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane (TIS), or ethanediol (EDT)) to quench reactive carbocations generated during the cleavage of side-chain protecting groups. The composition of the scavenger mixture depends on the amino acid composition of the peptide.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Isolate the peptide by centrifugation or filtration and dry it under vacuum.
-
Purify the peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Core Processes
Diagrams are essential for understanding the workflow and chemical transformations in Fmoc-SPPS.
Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Caption: The base-catalyzed β-elimination mechanism of Fmoc deprotection.
Conclusion
The development of the Fmoc protection strategy marked a pivotal moment in the history of peptide synthesis. By introducing a mild, orthogonal deprotection step, it overcame many of the limitations of the earlier Boc-based methods. This innovation not only made peptide synthesis more accessible and automatable but also paved the way for the routine synthesis of more complex and sensitive peptides, including those with post-translational modifications. The principles and protocols established by pioneers like Carpino, Atherton, and Sheppard continue to be the foundation of modern peptide chemistry, enabling significant advancements in biochemistry, drug discovery, and materials science.
References
- 1. Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide | Semantic Scholar [semanticscholar.org]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase peptide synthesis using mild base cleavage of N alpha-fluorenylmethyloxycarbonylamino acids, exemplified by a synthesis of dihydrosomatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase peptide synthesis of somatostatin using mild base cleavage of N alpha-9-fluorenylmethyloxycarbonylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
Spectroscopic Analysis of Fmoc-L-aspartic acid: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for N-(9-fluorenylmethoxycarbonyl)-L-aspartic acid (Fmoc-L-aspartic acid), a fundamental building block in solid-phase peptide synthesis. The information is intended for researchers, chemists, and quality control professionals involved in peptide chemistry and drug development. This document summarizes expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), outlines general experimental protocols, and illustrates the analytical workflow.
Chemical Structure and Properties
-
IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid[1]
-
Molecular Formula: C₁₉H₁₇NO₆[1]
-
Molecular Weight: 355.3 g/mol [1]
-
Exact Mass: 355.10558726 Da[1]
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. Note that NMR chemical shifts can vary slightly depending on the solvent and concentration.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.7 | br s | Carboxylic Acid protons (2H, -COOH) |
| 7.89 | d | Aromatic protons (2H, Fmoc) |
| 7.72 | d | Aromatic protons (2H, Fmoc) |
| 7.42 | t | Aromatic protons (2H, Fmoc) |
| 7.33 | t | Aromatic protons (2H, Fmoc) |
| ~4.50 | m | α-CH (1H, Asp) |
| 4.2-4.3 | m | CH₂ and CH of Fmoc group (3H) |
| 2.5-2.6 | m | β-CH₂ (2H, Asp) |
Note: Data is representative and compiled based on spectra of similar compounds like Nalpha-FMOC-L-Asparagine and general chemical shift principles.[2]
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~172-174 | Carbonyl carbons (2C, -COOH) |
| ~156 | Carbonyl carbon (1C, Urethane C=O) |
| ~144 | Aromatic quaternary carbons (2C, Fmoc) |
| ~141 | Aromatic quaternary carbons (2C, Fmoc) |
| ~128 | Aromatic CH carbons (2C, Fmoc) |
| ~127.5 | Aromatic CH carbons (2C, Fmoc) |
| ~125 | Aromatic CH carbons (2C, Fmoc) |
| ~120 | Aromatic CH carbons (2C, Fmoc) |
| ~66 | Methylene carbon (1C, O-CH₂-Fmoc) |
| ~52 | α-Carbon (1C, Asp) |
| ~47 | Methine carbon (1C, CH-Fmoc) |
| ~37 | β-Carbon (1C, Asp) |
Note: Data is representative and based on known chemical shifts for L-aspartic acid and the Fmoc protecting group.[3][4]
Table 3: IR Spectroscopy Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3300 | Medium | N-H stretch (Amide) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1710-1740 | Strong | C=O stretch (Urethane and Carboxylic acid) |
| ~1530 | Strong | N-H bend (Amide II) |
| ~1450 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch |
| ~740-760 | Strong | Aromatic C-H out-of-plane bend |
Note: Peak positions are approximate and based on general values for Fmoc-protected amino acids and data available from PubChem.[1]
Table 4: Mass Spectrometry Data (ESI)
| Parameter | Value |
| Molecular Weight | 355.3 g/mol |
| Exact Mass | 355.105587 Da |
| Common Adducts | [M+H]⁺ = 356.11 Da, [M+Na]⁺ = 378.09 Da, [M-H]⁻ = 354.10 Da |
Note: Data sourced from PubChem.[1]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the specific solvent.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. A standard pulse-acquire sequence is typically sufficient. Set the spectral width to cover the range of approximately 0-13 ppm.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. The spectral width should typically span from 0 to 200 ppm. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid this compound powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added in the mid-IR range (4000-400 cm⁻¹) to obtain a high-quality spectrum.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 0.1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Time-of-Flight (TOF) or Quadrupole instrument.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). The high voltage applied to the ESI needle will generate gas-phase ions.
-
Data Acquisition: Acquire the mass spectrum in the desired mass range (e.g., m/z 100-500). Data can be collected in either positive or negative ion mode to observe different adducts.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and confirm that the observed m/z value corresponds to the calculated exact mass of the compound.
Analytical Workflow Visualization
The logical flow for the comprehensive spectroscopic analysis of this compound is depicted below. This process ensures the identity and purity of the compound are rigorously confirmed through orthogonal analytical techniques.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-Depth Technical Guide to Side-Chain Protection in Fmoc-L-Aspartic Acid for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of side-chain protection strategies for Fmoc-L-aspartic acid (Fmoc-Asp-OH) in solid-phase peptide synthesis (SPPS). A critical challenge in the synthesis of aspartic acid-containing peptides is the base-catalyzed formation of aspartimide, a cyclic imide intermediate. This side reaction can lead to the formation of difficult-to-separate impurities, including α- and β-peptides, as well as racemized products, thereby reducing the yield and purity of the target peptide. This document details the underlying mechanisms, compares various protecting groups, and provides experimental protocols to mitigate this pervasive issue.
The Challenge of Aspartimide Formation
During the repetitive piperidine treatments for Nα-Fmoc group removal in SPPS, the backbone amide nitrogen C-terminal to the aspartic acid residue can nucleophilically attack the side-chain β-carboxyl group. This intramolecular cyclization forms a five-membered succinimide ring, known as aspartimide. This intermediate is susceptible to nucleophilic attack by piperidine or water, leading to a mixture of byproducts. The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic due to reduced steric hindrance.[1]
Below is a diagram illustrating the mechanism of aspartimide formation and the subsequent side products.
Caption: Base-catalyzed pathway of aspartimide formation from an Asp(OR) residue.
Side-Chain Protecting Groups for Aspartic Acid
The choice of the side-chain protecting group for the β-carboxyl function of aspartic acid is paramount in minimizing aspartimide formation. These protecting groups can be broadly categorized into standard, sterically hindered esters, and non-ester-based functionalities.
Standard Protecting Group: tert-Butyl (OtBu)
Fmoc-Asp(OtBu)-OH is the most commonly used derivative for incorporating aspartic acid residues in Fmoc-SPPS.[2][3] The tert-butyl group offers acid-labile side-chain protection, which is orthogonal to the base-labile Fmoc group.[2] However, its relatively small size provides insufficient steric hindrance to effectively prevent aspartimide formation in susceptible sequences.[4]
Sterically Hindered Ester Protecting Groups
To address the limitations of the OtBu group, several bulkier ester protecting groups have been developed. These groups physically obstruct the approach of the backbone amide nitrogen, thereby reducing the rate of cyclization.
-
3-Methylpent-3-yl (OMpe): This group offers a moderate increase in steric bulk compared to OtBu, leading to a significant reduction in aspartimide formation.[5]
-
5-n-Butyl-5-nonyl (OBno): As a larger and more flexible alkyl group, OBno provides excellent steric protection, dramatically suppressing aspartimide formation even in challenging sequences like Asp-Gly.[6][7][8]
-
Other Bulky Esters: Groups such as 3-ethyl-3-pentyl (OEpe) and 4-n-propyl-4-heptyl (OPhp) have also been shown to be highly effective.[9]
Orthogonal and Non-Ester-Based Protecting Groups
For applications requiring selective deprotection of the aspartic acid side chain for on-resin modifications (e.g., cyclization, branching), or for complete elimination of aspartimide formation, alternative strategies are employed.
-
Allyl (OAll): The allyl ester is an orthogonal protecting group stable to both piperidine and TFA. It can be selectively removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.[10][11][12]
-
Cyanosulfurylide (CSY): This non-ester-based protecting group masks the carboxylic acid via a stable C-C bond, thus completely preventing aspartimide formation. Deprotection is achieved under mild oxidative conditions using an electrophilic halogen source like N-chlorosuccinimide (NCS).[13][14][15]
Data Presentation: Comparative Performance of Protecting Groups
The following table summarizes the quantitative performance of various protecting groups in suppressing aspartimide formation in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, a sequence known to be highly prone to this side reaction.
| Protecting Group Strategy | Protecting Group | % Aspartimide Formation (Asp-Gly sequence) | Key Advantages | Key Disadvantages |
| Standard | O-tert-butyl (OtBu) | ~50-70% | Commercially available, well-established. | High propensity for aspartimide formation.[2] |
| Bulky Esters | O-3-methylpent-3-yl (OMpe) | ~15-25% | Significant reduction in aspartimide formation. | Higher cost, potential for slightly slower coupling.[4] |
| O-5-n-butyl-5-nonyl (OBno) | <5% | Excellent suppression of aspartimide formation.[7] | Highest cost among bulky esters.[2] | |
| Orthogonal | O-Allyl (OAll) | ~30-50% | Enables selective on-resin side-chain deprotection. | Requires a separate palladium-catalyzed deprotection step. |
| Non-Ester Based | Cyanosulfurylide (CSY) | ~0% | Complete suppression of aspartimide formation.[13] | Requires a separate, oxidative deprotection step.[15] |
Data is compiled from multiple studies and represents typical values under standard Fmoc-SPPS conditions with piperidine-based deprotection.
Experimental Protocols
The following section provides detailed methodologies for key experiments related to the use of different Fmoc-Asp-OH derivatives in SPPS.
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard manual cycle for Fmoc-SPPS.
Caption: Standard workflow of Fmoc solid-phase peptide synthesis.
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids (including the desired Fmoc-Asp(OR)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Coupling agents (e.g., HBTU, HATU, or DIC/HOBt)
-
Base for activation (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent (e.g., HBTU, 0.95 equivalents to the amino acid) and a base (e.g., DIPEA, 2 equivalents to the amino acid) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered derivatives like Fmoc-Asp(OBno)-OH, coupling times may need to be extended, or a double coupling performed.[7][16]
-
Monitor the coupling reaction completion using a colorimetric test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final Fmoc deprotection and washing, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating the resin with a cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Protocol for On-Resin Deprotection of Asp(OAll)
This protocol describes the selective removal of the allyl protecting group from an aspartic acid side chain.
Materials:
-
Peptide-resin containing an Asp(OAll) residue
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in anhydrous DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and phenylsilane (24 equivalents) in anhydrous DCM.
-
Add the solution to the resin and agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 30 minutes.
-
Repeat the treatment with a fresh solution of the palladium catalyst and scavenger.
-
Wash the resin extensively with DCM, followed by washes with a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DMF and DCM.[12] The deprotected side-chain carboxylate is now available for further modification.
Protocol for Deprotection of Asp(CSY)
This protocol outlines the cleavage of the cyanosulfurylide protecting group after the peptide has been cleaved from the resin.
Materials:
-
Crude peptide containing Asp(CSY) residue(s)
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (ACN)
-
Water
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (optional, for solubility)
-
Trifluoroacetic acid (TFA)
-
Sodium ascorbate solution
Procedure:
-
Dissolve the crude peptide in water containing 0.1% TFA. For peptides with poor aqueous solubility, 10% HFIP can be added to the solvent system.[15]
-
Prepare a fresh solution of NCS in ACN with 0.1% TFA.
-
Add the NCS solution portion-wise (e.g., 4 additions of 0.55 equivalents per CSY group) to the peptide solution over 20 minutes.[15]
-
Monitor the reaction by HPLC and/or mass spectrometry.
-
Once the deprotection is complete, quench the reaction by adding a sodium ascorbate solution.
-
Lyophilize the reaction mixture to remove volatile components before purification by preparative HPLC.
Synthesis of Protected Fmoc-Asp-OH Derivatives
While Fmoc-Asp(OtBu)-OH is widely available, the more specialized, sterically hindered derivatives are often procured from commercial suppliers.[5][8] Detailed, peer-reviewed protocols for their synthesis are not readily found in general literature, suggesting that their preparation involves specialized procedures developed by chemical suppliers. However, the synthesis of Fmoc-Asp(CSY)-OH has been described.[13][15]
Synthesis of Fmoc-Asp(CSY)-OH
The synthesis involves the in-situ generation of the cyanosulfurylide salt followed by coupling to Fmoc-Asp-OtBu and subsequent deprotection of the t-butyl ester.
Caption: Synthetic pathway for Fmoc-Asp(CSY)-OH.
Procedure Outline:
-
Sulfonium Salt Formation: Bromoacetonitrile and dimethyl sulfide are reacted to form the corresponding sulfonium salt.
-
Ylide Generation and Coupling: The sulfonium salt is treated with a base like DIPEA in the presence of a coupling agent such as T3P to generate the ylide in situ. This is then coupled to the side chain of Fmoc-Asp(OH)-OtBu using a standard coupling agent like HBTU.[13][15]
-
t-Butyl Deprotection: The resulting Fmoc-Asp(CSY)-OtBu is treated with formic acid to selectively remove the t-butyl ester, yielding the final product, Fmoc-Asp(CSY)-OH.[15]
Conclusion
The selection of an appropriate side-chain protecting group for this compound is a critical decision in the design of a solid-phase peptide synthesis strategy. While the standard Fmoc-Asp(OtBu)-OH is suitable for many applications, sequences prone to aspartimide formation necessitate the use of more advanced protecting groups. Sterically hindered esters, such as OMpe and OBno, offer a straightforward and highly effective means of reducing this side reaction. For applications requiring complete prevention of aspartimide formation or orthogonal side-chain manipulation, non-ester-based protecting groups like CSY or the use of allyl esters provide powerful, albeit more complex, alternatives. By understanding the mechanisms of aspartimide formation and the characteristics of the available protecting groups, researchers and drug development professionals can significantly improve the yield and purity of synthesized peptides, facilitating the advancement of peptide-based therapeutics and research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc-Asp(OMpe)-OH [cem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc-Asp(OBno)-OH | Merck [merckmillipore.com]
- 8. rsc.org [rsc.org]
- 9. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. benchchem.com [benchchem.com]
- 13. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Coupling Fmoc-L-Aspartic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of L-aspartic acid into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is a routine yet critical step in the synthesis of peptides and proteins. The standard protecting group for the β-carboxyl group of aspartic acid is tert-butyl (OtBu), making Fmoc-Asp(OtBu)-OH a widely used building block.[1][2] However, the coupling of Fmoc-L-aspartic acid is notoriously prone to a significant side reaction: aspartimide formation.[3][4] This internal cyclization reaction, catalyzed by the basic conditions of the Fmoc deprotection step (typically 20% piperidine in DMF), can lead to the formation of multiple impurities, including α- and β-piperidides, and d/l-β-aspartyl peptides.[4] Some of these byproducts are difficult to separate from the target peptide due to similar masses and chromatographic retention times, posing a significant challenge to peptide purity and yield, especially in the synthesis of long peptides or those containing multiple aspartic acid residues.[4]
This document provides a detailed overview of the standard protocols for coupling this compound, with a strong emphasis on strategies to minimize aspartimide formation. It includes comparative data on different approaches, detailed experimental protocols, and visual workflows to guide researchers in optimizing their peptide synthesis.
The Challenge: Aspartimide Formation
Aspartimide formation is initiated by the attack of the backbone amide nitrogen on the side-chain carbonyl carbon of the aspartic acid residue.[5] This side reaction is particularly prevalent when the residue C-terminal to the aspartic acid is small and unhindered, such as glycine (Asp-Gly sequences are highly susceptible).[5] The resulting succinimide ring (aspartimide) is unstable and can be opened by nucleophiles like piperidine (from the deprotection solution) or water, leading to a mixture of α- and β-aspartyl peptides, as well as their racemized forms.[4][6]
Below is a diagram illustrating the mechanism of aspartimide formation and subsequent side reactions.
Caption: Mechanism of aspartimide formation and subsequent side reactions.
Strategies to Mitigate Aspartimide Formation
Several strategies have been developed to suppress aspartimide formation during Fmoc-SPPS. These can be broadly categorized into:
-
Modification of the Aspartic Acid Side-Chain Protecting Group: Utilizing bulkier or electronically modified protecting groups can sterically hinder or electronically disfavor the cyclization reaction.
-
Modification of Fmoc Deprotection Conditions: Altering the base or adding additives to the deprotection solution can reduce the rate of aspartimide formation.
-
Backbone Protection: Introducing a protecting group on the amide nitrogen of the residue following aspartic acid can completely prevent the initial cyclization.
The following sections will detail these strategies and provide comparative data.
Alternative Side-Chain Protecting Groups
The standard tert-butyl (OtBu) protecting group offers insufficient steric hindrance to effectively prevent aspartimide formation in susceptible sequences. Several alternative protecting groups have been developed to address this issue.
| Protecting Group | Key Features | Reduction in Aspartimide Formation | Reference |
| O-tert-butyl (OtBu) | Standard, acid-labile. | Baseline | [1] |
| 3-methylpent-3-yl (OMpe) | Increased steric bulk. | Significant reduction compared to OtBu. | [7] |
| O-benzyl-nonyl-ether (OBno) | Provides a simple and universal solution. | Almost undetectable amounts, even in Asp-Gly sequences. | |
| Trialkylcarbinol Esters | Bulky β-trialkylmethyl esters. | Almost complete reduction of aspartimide formation. | [8] |
Note: The choice of protecting group may depend on the specific peptide sequence and the severity of the expected side reaction. For highly susceptible sequences, such as those containing Asp-Gly or Asp-Asn motifs, the use of more advanced protecting groups like OBno or trialkylcarbinol esters is highly recommended.[8]
Modified Fmoc Deprotection Conditions
Modifying the standard 20% piperidine in DMF deprotection cocktail is a straightforward approach to reduce aspartimide formation.
| Deprotection Cocktail | Modification | Effect on Aspartimide Formation | Reference |
| 20% Piperidine in DMF | Standard condition. | High potential for aspartimide formation. | [3] |
| 20% Piperidine in DMF + 0.1 M HOBt | Addition of an acidic additive. | Significant reduction. | [6][7] |
| 20% Piperidine in DMF + Organic Acids | Addition of small amounts of organic acids. | Efficiently prevents aspartimide formation. | [9] |
| Piperazine | Weaker base than piperidine. | Effective at Fmoc removal while suppressing aspartimide formation. | [7] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Non-nucleophilic base for rapid deprotection. | Can reduce piperidide formation but may still promote aspartimide formation. | [3] |
Caution: While adding HOBt is effective, it is an explosive substance in its anhydrous form and is typically sold wetted, introducing water which can be nucleophilic.[7]
Backbone Protection
The most definitive way to prevent aspartimide formation is to protect the backbone amide nitrogen of the residue following the aspartic acid. This is typically achieved by using a dipeptide building block where the second residue is protected with a 2,4-dimethoxybenzyl (Dmb) group.
| Strategy | Building Block Example | Mechanism | Efficacy | Reference |
| Backbone Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | The Dmb group on the glycine nitrogen prevents the initial nucleophilic attack required for cyclization. | Complete elimination of aspartimide formation at the protected site. | [7][10] |
This approach is highly effective but also more expensive due to the cost of the specialized dipeptide building blocks.[10]
Experimental Protocols
The following protocols provide a general guideline for coupling this compound and its derivatives. Optimization may be required based on the specific peptide sequence and synthesis scale.
Standard Coupling Protocol for Fmoc-Asp(OtBu)-OH
This protocol is suitable for sequences that are not highly susceptible to aspartimide formation.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin) in DMF for at least 30 minutes.[11]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash the resin thoroughly with DMF (5-7 times).[11][12]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 eq.) or HATU (3-5 eq.) in DMF. Add a base like DIPEA (6-10 eq.). Pre-activate for 1-5 minutes.[12][13]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or other qualitative test to ensure complete coupling. If the test is positive, a second coupling may be necessary.
Caption: Standard workflow for coupling Fmoc-Asp(OtBu)-OH in SPPS.
Protocol for Minimizing Aspartimide Formation
This protocol incorporates modifications to the standard procedure for sequences prone to aspartimide formation.
-
Resin Preparation and Amino Acid Selection:
-
Swell the resin as in the standard protocol.
-
For highly susceptible sequences, choose an appropriate protected aspartic acid derivative such as Fmoc-Asp(OBno)-OH or a backbone-protected dipeptide (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH).[7]
-
-
Modified Fmoc Deprotection:
-
Coupling:
-
Follow the standard activation and coupling procedure as described in section 4.1. For difficult couplings, microwave-assisted synthesis can be employed to improve efficiency, though care must be taken as elevated temperatures can sometimes increase side reactions.[14]
-
-
Washing and Monitoring:
-
Wash the resin thoroughly and monitor the coupling completion as in the standard protocol.
-
Conclusion
The successful incorporation of this compound in SPPS requires careful consideration of the potential for aspartimide formation. While the standard protocol using Fmoc-Asp(OtBu)-OH is adequate for many sequences, peptides containing susceptible motifs necessitate the use of optimized strategies. By selecting appropriate side-chain protecting groups, modifying deprotection conditions, or employing backbone protection, researchers can significantly reduce or eliminate this problematic side reaction, leading to higher purity and yield of the target peptide. The choice of strategy will depend on a balance of factors including the peptide sequence, desired purity, and cost considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-Asp(OtBu)-OH [cem.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. interanalyt.ru [interanalyt.ru]
Applications of Fmoc-L-Aspartic Acid in Drug Development and Discovery
Application Note
Introduction
Fmoc-L-aspartic acid and its derivatives are fundamental building blocks in modern drug discovery and development, primarily utilized in Solid-Phase Peptide Synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group offers the advantage of mild, base-labile deprotection, which is compatible with a wide range of acid-labile side-chain protecting groups. This orthogonality is crucial for the synthesis of complex peptides and peptidomimetics with therapeutic potential.[1] This document details the key applications of this compound in the synthesis of therapeutic peptides, its use as a linker in antibody-drug conjugates (ADCs), and its role in the generation of peptide libraries for drug screening.
Core Applications
Solid-Phase Peptide Synthesis (SPPS) of Therapeutic Peptides
This compound is a cornerstone in the Fmoc-based SPPS of numerous peptide drugs. The choice of the side-chain protecting group for the β-carboxyl function is critical to prevent side reactions, most notably the formation of aspartimide. Aspartimide formation is an intramolecular cyclization that can lead to racemization and the formation of β-peptides, significantly impacting the purity and yield of the target peptide.[2] Sequences containing Asp-Gly, Asp-Asn, or Asp-Ser are particularly susceptible to this side reaction.[3]
Mitigation of Aspartimide Formation:
To address this challenge, various derivatives of this compound with bulky ester protecting groups on the side chain have been developed. These groups sterically hinder the formation of the succinimide intermediate. Commonly used protecting groups include:
-
O-tert-butyl (OtBu): The standard, most common protecting group, but it is often insufficient for preventing aspartimide formation in problematic sequences.[3][4]
-
3-methylpent-3-yl (OMpe): Offers increased steric hindrance compared to OtBu, significantly reducing aspartimide formation.[5][6]
-
5-butyl-5-nonyl (OBno): A highly bulky group that provides excellent suppression of aspartimide formation, even in challenging sequences.[7]
-
3-ethyl-3-pentyl (OEpe): Another bulky protecting group that effectively minimizes aspartimide formation.
The selection of the appropriate protecting group is crucial for the successful synthesis of aspartic acid-containing therapeutic peptides, such as GLP-1 receptor agonists used in the treatment of type 2 diabetes.
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in the Synthesis of Model Peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH [1][7]
| Fmoc-Asp Derivative | Target Peptide (%) | Aspartimide-related Impurities (%) | D-Asp Isomer (%) |
| Fmoc-Asp(OtBu)-OH | 55 | 45 | 12.5 |
| Fmoc-Asp(OMpe)-OH | 85 | 15 | 3.2 |
| Fmoc-Asp(OBno)-OH | 98 | 2 | 0.8 |
Linkers in Antibody-Drug Conjugates (ADCs)
This compound derivatives can be incorporated into cleavable linkers used in the construction of ADCs. ADCs are targeted therapies that consist of a monoclonal antibody, a cytotoxic payload, and a linker that connects them. The linker is designed to be stable in circulation and to release the payload upon internalization into the target cancer cell.
A common cleavable linker is the valine-citrulline dipeptide linked to a p-aminobenzyl (PAB) self-immolative spacer. This compound can be used to introduce a hydrophilic component or a site for further modification within the linker structure. The synthesis of such linkers often involves standard peptide coupling techniques where Fmoc-protected amino acids, including this compound derivatives, are sequentially added.[8]
Synthesis of Cyclic Peptides and Peptidomimetics
Cyclic peptides often exhibit enhanced metabolic stability, receptor selectivity, and bioavailability compared to their linear counterparts. This compound plays a crucial role in the synthesis of cyclic peptides, particularly in the formation of lactam bridges. The side-chain carboxyl group of aspartic acid can be used for on-resin cyclization by forming an amide bond with a side-chain amino group of another amino acid, such as lysine.
Derivatives like Fmoc-L-Asp(OAll)-OH are particularly useful for this application. The allyl (All) protecting group is orthogonal to both the Fmoc group (base-labile) and many other side-chain protecting groups (acid-labile). It can be selectively removed using a palladium catalyst, allowing for on-resin cyclization without affecting the rest of the protected peptide.[9]
Peptide Libraries for Drug Discovery
This compound is a standard component in the synthesis of peptide libraries for high-throughput screening and drug discovery. These libraries, which can be displayed on phage or synthesized on solid supports, allow for the rapid identification of peptide ligands with high affinity and specificity for a given biological target.[10][11] The efficiency and reliability of Fmoc chemistry are essential for the automated, parallel synthesis of large numbers of peptides.[12]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Aspartic Acid-Containing Peptide (e.g., a GLP-1 Analogue Fragment) using Fmoc-Asp(OBno)-OH
This protocol describes the manual synthesis of a short peptide sequence prone to aspartimide formation, demonstrating the utility of Fmoc-Asp(OBno)-OH.
Materials:
-
Rink Amide resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (including Fmoc-Asp(OBno)-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (0.1 mmol scale) in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), OxymaPure® (4 equivalents), and DIC (4 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (3 x 1 min).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For the aspartic acid residue, use Fmoc-Asp(OBno)-OH.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM (3 x 1 min) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Expected Results:
The use of Fmoc-Asp(OBno)-OH is expected to yield the target peptide with significantly reduced aspartimide-related impurities compared to using Fmoc-Asp(OtBu)-OH, leading to a higher purity of the crude product and simplifying the final purification.[7]
Protocol 2: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a Val-Cit-PAB Linker
This protocol outlines the conceptual steps for creating an ADC using a linker that can be synthesized with Fmoc-amino acids.
Procedure:
-
Linker-Payload Synthesis:
-
Synthesize the Mc-Val-Cit-PAB-Payload conjugate. This involves the sequential coupling of Fmoc-Cit-OH, Fmoc-Val-OH, and the p-aminobenzyl alcohol (PAB) spacer, followed by attachment of the cytotoxic payload.
-
The maleimidocaproyl (Mc) group is added to the N-terminus of the dipeptide linker for later conjugation to the antibody.
-
-
Antibody Reduction:
-
Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.
-
-
Conjugation:
-
React the maleimide-functionalized linker-payload with the reduced antibody. The maleimide group will react with the free thiol groups on the antibody to form a stable thioether bond.
-
-
Purification:
-
Purify the resulting ADC using techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, linker-payload, and other impurities.
-
Table 2: Typical Reagents and Conditions for ADC Synthesis
| Step | Reagents | Typical Conditions |
| Linker Synthesis | Fmoc-amino acids, PAB spacer, Payload, Coupling reagents (e.g., HATU, HOBt, DIC), Piperidine | Standard SPPS or solution-phase synthesis |
| Antibody Reduction | IgG Antibody, TCEP | pH 7.0-7.5, Room temperature, 1-2 hours |
| Conjugation | Reduced Antibody, Maleimide-Linker-Payload | pH 6.5-7.5, Room temperature, 1-4 hours |
| Purification | ADC mixture | SEC or HIC with appropriate buffer systems |
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Pathway of aspartimide formation during Fmoc-SPPS.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
- 1. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tdcommons.org [tdcommons.org]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. High-throughput peptide synthesis and peptide purification strategy at the low micromol-scale using the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Fmoc-L-Aspartic Acid in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-aspartic acid is a critical building block in the solid-phase peptide synthesis (SPPS) of numerous bioactive peptides. Its carboxylic acid side chain plays a crucial role in the biological activity of many peptides, including those involved in cell adhesion, receptor binding, and enzymatic activity. The most common derivative used in Fmoc-based SPPS is Fmoc-L-Asp(OtBu)-OH, where the side chain is protected by a tert-butyl (OtBu) group. This protecting group is labile to strong acids, allowing for its removal during the final cleavage of the peptide from the resin.
However, the synthesis of peptides containing aspartic acid is often complicated by a significant side reaction: the formation of aspartimide.[1] This occurs under the basic conditions required for the removal of the Nα-Fmoc protecting group, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[2][3] Aspartimide formation can lead to the production of difficult-to-separate impurities, including β-peptides and racemized products, which can significantly impact the yield, purity, and ultimately the biological activity of the synthesized peptide.[4]
These application notes provide a comprehensive overview of the use of this compound in bioactive peptide synthesis, with a focus on strategies to mitigate aspartimide formation. Detailed experimental protocols for SPPS are provided, along with a comparative analysis of different this compound derivatives.
Data Presentation: Comparative Performance of Aspartic Acid Protecting Groups
The choice of the side-chain protecting group for this compound is a critical factor in minimizing aspartimide formation and maximizing the yield and purity of the target peptide. The following table summarizes the performance of commonly used and novel protecting groups.
| Protecting Group Strategy | Derivative Example | Aspartimide Formation (% per cycle) | Racemization | Purity of Crude Peptide | Advantages | Disadvantages |
| Standard Tert-Butyl Protection | Fmoc-Asp(OtBu)-OH | Can be high, especially in Asp-Gly sequences (>1%)[4] | Significant | Variable, can be low in problematic sequences | Cost-effective, widely used | Prone to aspartimide formation |
| Sterically Hindered Protection | Fmoc-Asp(OBno)-OH | <0.1%[4] | Very Low (<1%) | >90%[1] | Virtually eliminates aspartimide formation, high purity[1] | Higher cost |
| Non-Ester Based Protection | Fmoc-Asp(CSY)-OH | ~0%[1][5] | Very Low | >95%[1] | Completely prevents aspartimide formation[1] | Requires an additional, orthogonal deprotection step[1] |
Note: Data are representative values derived from literature reports on challenging peptide sequences and are intended for comparative purposes.[1][4][5]
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OtBu)-OH
This protocol outlines the general steps for incorporating Fmoc-Asp(OtBu)-OH into a peptide sequence using a manual or automated peptide synthesizer.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-Asp(OtBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Methanol
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), DIC (4 eq.), and OxymaPure® (4 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (5x).
-
-
Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the incorporation of aspartic acid, use Fmoc-Asp(OtBu)-OH.
-
Final Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Final Wash: Wash the peptide-resin with DMF (5x), DCM (5x), and Methanol (3x), then dry under vacuum.
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.
Protocol 2: Mitigating Aspartimide Formation using Fmoc-Asp(OBno)-OH
This protocol is a modification of the standard SPPS protocol, specifically for incorporating the sterically hindered Fmoc-Asp(OBno)-OH to suppress aspartimide formation.
Procedure:
Follow the Standard SPPS protocol (Protocol 1), with the following modification:
-
Amino Acid Coupling (Step 3): When incorporating the aspartic acid residue, substitute Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OBno)-OH. The coupling conditions (reagents and times) are generally the same. Due to the steric hindrance of the OBno group, a slightly longer coupling time or the use of a more potent coupling reagent like HATU may be beneficial for challenging sequences.
The use of Fmoc-Asp(OBno)-OH has been shown to significantly reduce aspartimide-related impurities, leading to a much cleaner crude product and simplifying the subsequent purification process.[4] For example, in the synthesis of (Gly²)-GLP-2, a 33-mer peptide, using Fmoc-Asp(OBno)-OH increased the content of the target peptide by 25% compared to when Fmoc-Asp(OtBu)-OH was used.[4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Pathway of aspartimide formation during Fmoc-SPPS.
Conclusion
The successful synthesis of bioactive peptides containing aspartic acid is highly dependent on the effective management of the aspartimide side reaction. While the standard Fmoc-Asp(OtBu)-OH is a widely used and cost-effective option, its application can be challenging for sequences prone to aspartimide formation. The use of sterically hindered derivatives like Fmoc-Asp(OBno)-OH or non-ester-based protecting groups such as Fmoc-Asp(CSY)-OH provides a robust solution to this problem, leading to higher purity and yield of the target bioactive peptide. Researchers and drug development professionals should carefully consider the peptide sequence and the potential for this side reaction when selecting the appropriate this compound derivative and synthesis strategy to ensure the integrity and biological activity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-L-aspartic Acid Incorporation in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful incorporation of Fmoc-L-aspartic acid in solid-phase peptide synthesis (SPPS). This document addresses the primary challenge of aspartimide formation, a notorious side reaction that can compromise peptide purity and yield. By outlining optimized protocols and presenting comparative data, these notes serve as a comprehensive resource for researchers aiming to synthesize high-quality aspartic acid-containing peptides.
Introduction to Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction that occurs during Fmoc-based SPPS, particularly when synthesizing peptides containing aspartic acid. This reaction is catalyzed by the basic conditions used for Fmoc deprotection, such as treatment with piperidine. The backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue, forming a five-membered succinimide ring. This intermediate is unstable and can undergo nucleophilic attack by piperidine or water, leading to a mixture of unwanted byproducts, including α- and β-aspartyl peptides, as well as their racemized (D-isoaspartyl) forms. These impurities can be challenging to separate from the target peptide due to similar masses and chromatographic properties, resulting in reduced yield and purity of the final product.[1]
The propensity for aspartimide formation is highly sequence-dependent, with sequences where aspartic acid is followed by a small, sterically unhindered amino acid, such as glycine (Asp-Gly), being the most problematic.[2]
Strategies to Mitigate Aspartimide Formation
Several strategies have been developed to minimize aspartimide formation during SPPS. The most common and effective approach is the use of sterically hindered side-chain protecting groups for the β-carboxyl group of aspartic acid. This guide will focus on the application of three commonly used protecting groups:
-
tert-Butyl (OtBu): The standard and most economical choice, but it can be susceptible to aspartimide formation in problematic sequences.
-
3-Methylpent-3-yl (OMpe): A bulkier protecting group that offers increased steric hindrance compared to OtBu, thereby reducing aspartimide formation.[2]
-
1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (OBno): A highly effective protecting group that provides significant steric bulk and has been shown to dramatically reduce aspartimide formation, even in challenging sequences.
Quantitative Comparison of Protecting Groups
The effectiveness of different side-chain protecting groups in suppressing aspartimide formation has been evaluated using the model peptide Scorpion toxin II (VKDGYI). The following table summarizes the comparative data from a study where the peptide-resin was subjected to extended piperidine treatment to simulate multiple deprotection cycles.
| Protecting Group | Peptide Sequence | Aspartimide Formation (% per cycle) | D-Aspartate Formation (%) |
| Fmoc-Asp(OtBu)-OH | VKDGYI | High | High |
| Fmoc-Asp(OMpe)-OH | VKDGYI | Moderate | Moderate |
| Fmoc-Asp(OBno)-OH | VKDGYI | 0.1 | Low |
Data adapted from studies on the synthesis of Scorpion toxin II and other model peptides.
Experimental Protocols
This section provides detailed step-by-step protocols for the incorporation of this compound using different side-chain protecting groups.
Protocol 1: General Solid-Phase Peptide Synthesis Workflow
This protocol outlines the fundamental steps for manual Fmoc-SPPS.
1. Resin Swelling:
- Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to swell the resin for at least 30-60 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes.
- Drain the solution.
- Repeat the piperidine treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
- In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours.
- Drain the coupling solution and wash the resin with DMF (3-5 times).
4. Capping (Optional):
- To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
- Agitate for 10-15 minutes.
- Wash the resin with DMF.
5. Chain Elongation:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with dichloromethane (DCM).
- Dry the resin under vacuum.
- Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.
- Agitate the mixture for 2-4 hours at room temperature.
- Filter the cleavage mixture to separate the resin.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide.
7. Peptide Analysis:
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Analyze the purity and identity of the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.
Protocol 2: Incorporation of Fmoc-Asp(OtBu)-OH
Follow the General SPPS Workflow (Protocol 1). Fmoc-Asp(OtBu)-OH is the standard derivative and can be coupled using common coupling reagents like HBTU or HATU. Be aware of the potential for aspartimide formation, especially in Asp-Gly or Asp-Ser sequences.
Protocol 3: Incorporation of Fmoc-Asp(OMpe)-OH
Follow the General SPPS Workflow (Protocol 1). The bulkier OMpe group may require slightly longer coupling times or the use of more potent coupling reagents to ensure complete reaction. This derivative is recommended for sequences known to be prone to moderate levels of aspartimide formation.[2]
Protocol 4: Incorporation of Fmoc-Asp(OBno)-OH
Follow the General SPPS Workflow (Protocol 1). Fmoc-Asp(OBno)-OH is highly effective at suppressing aspartimide formation and is recommended for particularly challenging sequences, such as those containing multiple Asp-Gly motifs.
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Pathway of aspartimide formation during Fmoc-SPPS.
Caption: Comparison of side-chain protecting groups for this compound.
References
Application Notes and Protocols for the Deprotection of Fmoc-Aspartic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Aspartic Acid in Fmoc-Based Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal deprotection strategies in the presence of acid-labile side-chain protecting groups. However, the synthesis of peptides containing aspartic acid (Asp) residues presents a significant and persistent challenge: the formation of aspartimide.[1] This intramolecular cyclization side reaction, triggered by the basic conditions of Fmoc deprotection, can lead to a cascade of undesirable products, including α- and β-peptide linkages and racemization, which are often difficult to separate from the target peptide and can compromise its biological activity.[2][3]
This guide provides an in-depth analysis of the mechanisms behind Fmoc deprotection of aspartic acid and the associated aspartimide formation. It offers a suite of protocols and mitigation strategies, from modifying deprotection cocktails to employing advanced protecting group schemes, to empower researchers to confidently synthesize even the most challenging aspartic acid-containing peptides.
The Mechanism of Fmoc Deprotection and Aspartimide Formation
The deprotection of the Fmoc group is a base-catalyzed β-elimination reaction.[4] Typically, a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is used.[5] The secondary amine abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene (DBF) and the liberation of the free amine on the growing peptide chain.[6]
However, for an aspartic acid residue, the basic conditions can also facilitate an intramolecular nucleophilic attack by the backbone amide nitrogen of the following amino acid on the side-chain carbonyl of the Asp residue.[5] This results in the formation of a five-membered succinimide ring, known as an aspartimide.[3] This side reaction is particularly prevalent in sequences where the aspartic acid is followed by a sterically unhindered amino acid, such as glycine (Asp-Gly), asparagine (Asp-Asn), or serine (Asp-Ser).[7][8]
The formed aspartimide is susceptible to nucleophilic attack by the deprotection base (e.g., piperidine) or water, leading to the formation of a mixture of α- and β-aspartyl peptides.[5] Furthermore, the chiral center of the aspartic acid can be epimerized during this process, resulting in a loss of stereochemical integrity.[2]
Figure 1: Competing pathways during the deprotection of Fmoc-Aspartic acid.
Strategies for Mitigating Aspartimide Formation
Several strategies have been developed to suppress aspartimide formation during Fmoc-SPPS. The choice of method depends on the specific peptide sequence, the scale of the synthesis, and the purity requirements of the final product.
Modification of Deprotection Conditions
A straightforward approach to reducing aspartimide formation is to modify the Fmoc deprotection conditions to be less basic or to buffer the basicity.
-
Weaker Bases: Replacing the standard 20% piperidine in DMF with a weaker base can significantly reduce the rate of aspartimide formation.[9] Morpholine, with a pKa of 8.4, has been shown to be effective, though it may require longer reaction times for complete Fmoc removal.[3] More recently, dipropylamine (DPA) has been identified as a cost-effective alternative that reduces aspartimide formation, especially at elevated temperatures.[10][11]
-
Sterically Hindered Bases: While not a common strategy for this specific problem, the use of sterically hindered secondary amines is a known approach in peptide synthesis for other purposes.[12]
-
Non-Nucleophilic Bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that can be used for rapid Fmoc deprotection.[7] However, due to its high basicity, it can sometimes exacerbate aspartimide formation if used alone.[13] It is often used in combination with a nucleophilic scavenger like piperazine.[10]
-
Acidic Additives: The addition of a weak acid to the piperidine deprotection solution can buffer the basicity and reduce the deprotonation of the backbone amide, thereby suppressing aspartimide formation.[14] Commonly used additives include 0.1 M hydroxybenzotriazole (HOBt) or formic acid.[9][15]
| Reagent/Cocktail | Concentration | Key Advantages | Considerations |
| Piperidine | 20% in DMF | Standard, fast, and efficient deprotection. | Prone to causing significant aspartimide formation. |
| Morpholine | 50% in DMF | Reduced aspartimide formation.[3] | Slower deprotection kinetics may be required. |
| Dipropylamine (DPA) | 25% in DMF | Reduced aspartimide formation, cost-effective.[11] | May require optimization of deprotection times. |
| DBU/Piperazine | 2% DBU / 5% Piperazine in DMF | Rapid deprotection.[15] | Can still lead to aspartimide formation in sensitive sequences. |
| Piperidine + HOBt | 20% Piperidine + 0.1 M HOBt in DMF | Significantly reduces aspartimide formation.[14] | HOBt is an explosive substance in its anhydrous state.[14] |
| Piperidine + Formic Acid | 20% Piperidine + 1% Formic Acid in DMF | Reduces aspartimide and piperidide formation.[15] | May not be suitable for acid-sensitive resins. |
Table 1: Comparison of Fmoc Deprotection Reagents and their Impact on Aspartimide Formation.
Sterically Hindered Aspartic Acid Protecting Groups
Increasing the steric bulk of the side-chain protecting group of aspartic acid can physically hinder the intramolecular cyclization.[14] While the standard tert-butyl (OtBu) ester offers some protection, more sterically demanding protecting groups have been developed for problematic sequences.[5]
-
Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester) and Fmoc-Asp(OPhp)-OH (2-phenylisopropyl ester) have shown improved performance over Fmoc-Asp(OtBu)-OH in reducing aspartimide formation.[5][9]
-
Fmoc-Asp(OBno)-OH has demonstrated a significant reduction in aspartimide formation, even in the highly susceptible Asp-Gly sequence.[2]
It is important to note that while increasing steric bulk is generally effective, large and conformationally restrained protecting groups have shown limited success.[14]
Backbone Protection
For the most challenging sequences, such as Asp-Gly, protecting the amide nitrogen of the residue following the aspartic acid can completely prevent aspartimide formation by eliminating the attacking nucleophile.[14][16]
-
Fmoc-Asp(OtBu)-Dmb-Gly-OH: The use of a pre-formed dipeptide with a 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen is a highly effective strategy.[9] The Dmb group is labile to the final trifluoroacetic acid (TFA) cleavage.[3]
Non-Ester-Based Aspartic Acid Protecting Groups
A more recent and highly effective strategy involves replacing the ester-based side-chain protection with a group that is not susceptible to nucleophilic attack.
-
Cyanosulfurylides (CSY): This protecting group masks the carboxylic acid with a stable C-C bond, completely preventing aspartimide formation.[17][18] It is removed under mild conditions with an electrophilic halogenating agent.[18]
-
Acyl Hydrazides: These can be used as an alternative to esters and are cleaved under specific conditions, such as copper-mediated hydrolysis.[5]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
This protocol is suitable for sequences that are not highly prone to aspartimide formation.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Reaction: Gently agitate the resin for 3 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 7 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and the DBF-piperidine adduct.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[19]
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. biotage.com [biotage.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
The Role of Fmoc-L-Aspartic Acid in Advancing Peptide-Based Biomaterials: Applications and Protocols
Fmoc-L-aspartic acid is a cornerstone in the synthesis of sophisticated peptide-based biomaterials, enabling the development of advanced platforms for tissue engineering, regenerative medicine, and controlled drug delivery. Its unique properties, including its role in forming self-assembling nanostructures and its utility in solid-phase peptide synthesis (SPPS), make it an invaluable tool for researchers and drug development professionals. This document provides detailed application notes and experimental protocols for the use of this compound in creating functional biomaterials.
Application Notes
This compound and its derivatives are instrumental in the fabrication of peptide hydrogels, which are three-dimensional, water-swollen networks that mimic the extracellular matrix. The fluorenylmethyloxycarbonyl (Fmoc) group, a potent gelator, facilitates the self-assembly of peptides into nanofibrous scaffolds through non-covalent interactions like π-π stacking and hydrogen bonding.[1][2] The inclusion of aspartic acid residues is crucial for introducing biocompatibility and specific functionalities, such as calcium-binding sites for bone tissue engineering.[1]
These biomaterials have shown significant promise in various biomedical applications:
-
Bone Tissue Engineering: Hydrogels formed from doubly Fmoc-protected aspartic acid can act as scaffolds for biomineralization.[1] The carboxylic acid side chain of aspartic acid can chelate calcium ions, creating nucleation points for calcium phosphate deposition, a critical step in bone formation.[1]
-
Drug Delivery: The porous and tunable nature of Fmoc-peptide hydrogels makes them excellent candidates for encapsulating and controlling the release of therapeutic agents.[3][4] The release kinetics can be modulated by factors such as the peptide sequence, crosslinking density, and the specific drug-matrix interactions.[3][5]
-
Cell Culture and Tissue Regeneration: The biocompatible and biodegradable nature of these hydrogels provides a supportive environment for cell adhesion, proliferation, and differentiation.[2][6]
A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a side reaction that can lead to impurities and reduced yield.[7][8] This occurs during the base-catalyzed deprotection of the Fmoc group in SPPS.[7] Strategies to mitigate this include the use of specific protecting groups for the aspartic acid side chain, such as OtBu (tert-butyl ester), and careful control of reaction conditions.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound-based biomaterials.
| Parameter | Value | Biomaterial System | Reference |
| Purity of Starting Material | > 99% | Doubly Fmoc-protected aspartic acid (Fmoc-Asp-OFm) | [1] |
| Initial Concentration for Self-Assembly | 3 mg/mL in DMSO | Fmoc-Asp-OFm for hydrogel formation | [1] |
| Fibril Diameter | 50 - 200 nm | Fmoc-Asp-OFm hydrogel | [1] |
| Young's Modulus | Varies with formation conditions | Fmoc-Asp-OFm hydrogels | [10] |
Table 1: Physicochemical Properties of Fmoc-Asp-OFm Hydrogels
| Parameter | Value | Experimental Conditions | Reference |
| Fmoc Deprotection Reagent | 20% piperidine in NMP | Standard non-optimized protocol for peptide synthesis | [11] |
| Coupling Time | 15 minutes | Standard non-optimized protocol for peptide synthesis | [11] |
| Amino Acid Excess | Fourfold excess | To ensure >99% coupling completion | [11] |
| HPLC Eluent | 60% ACN, 40% H₂O, 0.1% TFA | Analysis of Fmoc-Phe amino acid disappearance | [3] |
Table 2: Key Parameters in Solid-Phase Peptide Synthesis (SPPS) of Fmoc-Peptides
Experimental Protocols
Protocol 1: Synthesis of a Self-Assembled Peptide Hydrogel using this compound Derivative
This protocol describes the formation of a hydrogel from a doubly Fmoc-protected aspartic acid (Fmoc-Asp-OFm) via the solvent-switch method.[1]
Materials:
-
Fmoc-Asp-OFm (purity > 99%)
-
Dimethyl sulfoxide (DMSO)
-
Double-distilled water (ddH₂O)
-
Calcium chloride (CaCl₂) solution (optional, for mineralization studies)
-
Dibasic sodium phosphate (Na₂HPO₄) solution (optional, for mineralization studies)
Procedure:
-
Dissolution: Dissolve the lyophilized Fmoc-Asp-OFm powder in DMSO to a final concentration of 3 mg/mL. This is considered the "good solvent" in which the peptide is fully soluble.[1]
-
Induction of Self-Assembly: Induce self-assembly by diluting the DMSO solution with a "bad solvent," in this case, ddH₂O. The final concentration of the peptide will determine the hydrogel properties.
-
Gelation: Allow the solution to stand overnight to mature and form a stable hydrogel.[1]
-
Mineralization (Optional): For bone tissue engineering applications, hydrogel formation can be induced in CaCl₂ or a mixture of CaCl₂ and Na₂HPO₄ solutions to promote calcium ion binding and subsequent mineralization.[1]
Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) for Peptides Containing Aspartic Acid
This protocol outlines a standard, non-optimized procedure for synthesizing peptides containing this compound on a solid support.[11]
Materials:
-
Fmoc-protected amino acids (including Fmoc-Asp(OtBu)-OH)
-
Resin (e.g., Wang resin, Rink amide resin)
-
N-methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagent (e.g., HCTU)
-
Base (e.g., DIPEA)
-
Cleavage cocktail (e.g., TFA-based)
Procedure:
-
Resin Swelling: Swell the resin in an appropriate solvent like DMF or DCM.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in NMP.[11] The completion of this step can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm.[11]
-
Washing: Thoroughly wash the resin with NMP to remove excess piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH) using a coupling reagent like HCTU and a base such as DIPEA.[11] Add the activated amino acid to the resin and allow the coupling reaction to proceed for at least 15 minutes.[11] A fourfold excess of the amino acid is typically used to drive the reaction to completion.[11]
-
Washing: Wash the resin with NMP to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Wash the resin with NMP and DCM, and then dry it under vacuum.[11] Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail.
Visualizations
Workflow for peptide synthesis and hydrogel formation.
References
- 1. A Doubly Fmoc-Protected Aspartic Acid Self-Assembles into Hydrogels Suitable for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Utilizing Fmoc-L-Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides and proteins is a cornerstone of modern drug development, diagnostics, and biomedical research. The ability to attach functional moieties such as polyethylene glycol (PEG), imaging agents, or cytotoxic drugs to a biomolecule at a precise location allows for the enhancement of therapeutic properties, targeted delivery, and a deeper understanding of biological processes. One powerful strategy for achieving such precision is through the side-chain functionalization of amino acids. Fmoc-L-aspartic acid, with its carboxylic acid side chain, offers a versatile handle for bioconjugation when used in conjunction with orthogonal protecting group strategies during solid-phase peptide synthesis (SPPS).
These application notes provide detailed protocols for the site-specific modification of peptides via the side chain of aspartic acid. By employing orthogonally protected Fmoc-Asp derivatives, the side-chain carboxyl group can be selectively deprotected on-resin, enabling the covalent attachment of a wide range of molecules.
Principle of the Technique
The core of this bioconjugation strategy lies in the use of this compound analogues where the β-carboxyl group is protected with a group that is stable to the conditions used for Nα-Fmoc deprotection (typically piperidine) and final cleavage from the resin (typically trifluoroacetic acid, TFA), but can be removed selectively on-resin using specific reagents. This "orthogonal" deprotection scheme unveils a reactive carboxylic acid at a specific position within the peptide sequence, which can then be coupled to a molecule of interest.
Commonly used orthogonally protected this compound derivatives include:
-
Fmoc-Asp(OAll)-OH: The allyl ester is stable to piperidine and TFA but can be selectively cleaved using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.[1]
-
Fmoc-Asp(O-2-PhiPr)-OH: The 2-phenylisopropyl ester offers quasi-orthogonal protection and can be removed with mild acid conditions, such as 1% TFA in dichloromethane (DCM), which do not cleave the peptide from the resin or remove other acid-labile side-chain protecting groups.[2][3]
-
Fmoc-Asp(OtBu)-OH: While typically removed during final TFA cleavage, a milder, selective on-resin deprotection of the tert-butyl ester can be achieved using Lewis acids like ferric chloride (FeCl₃).[4]
Once the side-chain carboxyl group is deprotected, standard peptide coupling chemistries can be employed to attach amine-containing molecules, or other nucleophiles, to the aspartic acid residue.
Experimental Workflows and Signaling Pathways
General Workflow for On-Resin Side-Chain Conjugation
The following diagram illustrates the general workflow for the site-specific modification of a peptide at an aspartic acid residue using an orthogonally protected Fmoc-Asp derivative.
References
Application Notes and Protocols for Fmoc-L-Aspartic Acid in Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fmoc-L-aspartic acid and its derivatives for the successful creation of peptide libraries. The protocols detailed below address common challenges, particularly aspartimide formation, and offer strategies for synthesizing diverse and high-purity peptide libraries, including those with cyclic topologies.
Introduction: The Role of this compound in Peptide Libraries
This compound is a fundamental building block in solid-phase peptide synthesis (SPPS) for constructing peptide libraries. Its carboxylic acid side chain offers a site for potential modification and is crucial for the overall structure and function of the synthesized peptides. However, the use of standard Fmoc-Asp(OtBu)-OH presents a significant challenge: the formation of aspartimide during the repetitive basic conditions of Fmoc deprotection.[1] This side reaction can lead to a mixture of unwanted byproducts, including α- and β-peptides and racemization, compromising the purity and integrity of the peptide library.[2][3]
Strategies to mitigate aspartimide formation are therefore critical for the successful synthesis of high-quality peptide libraries. These strategies primarily involve the use of alternative side-chain protecting groups for aspartic acid, backbone protection, and optimization of Fmoc deprotection conditions.[1][4] For the creation of complex libraries, such as those containing cyclic peptides, orthogonal protection schemes utilizing derivatives like Fmoc-Asp(OAll)-OH are essential.[4][5]
Data Presentation: Minimizing Aspartimide Formation
The choice of the side-chain protecting group for L-aspartic acid has a significant impact on the extent of aspartimide formation. The following table summarizes quantitative data from comparative studies on the effectiveness of different protecting groups in reducing this side reaction.
| Fmoc-Asp Derivative | Model Peptide Sequence | Deprotection Conditions | Aspartimide-Related Impurities (%) | Reference |
| Fmoc-Asp(OtBu)-OH | VKDGYI | 20% Piperidine/DMF, 18h | High (not specified) | [6] |
| Fmoc-Asp(OMpe)-OH | VKDGYI | 20% Piperidine/DMF, 18h | Moderate (reduced vs. OtBu) | [6] |
| Fmoc-Asp(OBno)-OH | VKDGYI | 20% Piperidine/DMF, 18h | Negligible | [6] |
| Fmoc-Asp(OtBu)-OH | Scorpion Toxin II (VKDNYI) | 20% Piperidine/DMF, 18h | ~40% | |
| Fmoc-Asp(OBno)-OH | Scorpion Toxin II (VKDNYI) | 20% Piperidine/DMF, 18h | <1% | |
| Fmoc-Asp(OtBu)-OH | (Gly²)-GLP-2 (33mer) | Standard Fmoc SPPS | Target peptide content reduced by 25% due to impurities | |
| Fmoc-Asp(OBno)-OH | (Gly²)-GLP-2 (33mer) | Standard Fmoc SPPS | Negligible aspartimide-related impurities |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound Derivatives
This protocol outlines the standard cycle for manual or automated Fmoc-SPPS.
Materials:
-
Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids)
-
Fmoc-protected amino acids (including the desired this compound derivative)
-
Coupling reagent: HCTU, HATU, or HBTU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM, Isopropyl alcohol (IPA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[2]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HCTU, 2.9 equivalents), and DIPEA (6 equivalents) in DMF.[2]
-
Pre-activate for 1-5 minutes.[5]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.[2]
-
Optional: Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.[2]
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptidyl-resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage and Global Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.[2]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for On-Resin Side-Chain Cyclization using Fmoc-Asp(OAll)-OH
This protocol describes the synthesis of a head-to-side-chain cyclic peptide using an orthogonal protection strategy.
Materials:
-
Peptidyl-resin synthesized with Fmoc-Asp(OAll)-OH at the desired cyclization position.
-
Palladium catalyst: Pd(PPh₃)₄
-
Allyl cation scavenger: Phenylsilane or Morpholine
-
Solvent: DCM
-
Coupling reagents (HCTU, DIPEA)
-
DMF
Procedure:
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin using the general SPPS protocol (3.1). Incorporate Fmoc-Asp(OAll)-OH at the position where the side chain will be used for cyclization. The N-terminal amino acid should have its Fmoc group intact after the final coupling.
-
Selective Deprotection of the Allyl Group:
-
Wash the peptidyl-resin with DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents) and an allyl scavenger (e.g., 10-20 equivalents of phenylsilane) in DCM.
-
Add the solution to the resin and agitate in the dark for 1-2 hours.
-
Drain and wash the resin thoroughly with DCM and DMF.
-
-
N-Terminal Fmoc Deprotection:
-
Perform the standard Fmoc deprotection as described in protocol 3.1, step 2.
-
-
On-Resin Cyclization:
-
Wash the resin with DMF.
-
Add a solution of a coupling reagent (e.g., HCTU, 3 equivalents) and DIPEA (6 equivalents) in DMF to the resin.
-
Agitate the reaction for 2-4 hours, or until a Kaiser test indicates the absence of free amines.
-
-
Cleavage and Purification:
-
Cleave the cyclic peptide from the resin and perform global deprotection as described in protocol 3.1, step 7.
-
Purify the cyclic peptide by RP-HPLC.
-
Visualizations
Experimental Workflows and Chemical Mechanisms
The following diagrams illustrate the key processes involved in the synthesis of peptide libraries using this compound.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Enzymatic Reactions Involving Peptides Containing Fmoc-L-Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of N-α-Fmoc-L-aspartic acid and its derivatives is a cornerstone of modern solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for a milder and more versatile approach to peptide synthesis compared to older Boc-based methods. While the Fmoc group is typically removed during synthesis to allow for peptide chain elongation and is absent in the final, purified peptide, its influence on enzymatic processes can be considered in several contexts. These include the enzymatic synthesis of peptide bonds and the characterization of peptide substrates designed for specific enzymatic assays.
This document provides detailed application notes on the implications of incorporating modified aspartic acid residues in peptides for enzymatic reactions and protocols for the synthesis and enzymatic analysis of such peptides.
Application Note 1: Assessing Proteolytic Stability with Modified Aspartic Acid Residues
The introduction of non-standard amino acids or protecting groups can significantly alter a peptide's susceptibility to enzymatic degradation. While peptides containing L-amino acids are readily cleaved by proteases, modifications can enhance their stability.
Peptides with D-Amino Acids:
Peptides incorporating D-amino acids, such as those synthesized using Fmoc-D-Asp-OH, exhibit increased resistance to degradation by peptidases. This is because the stereochemistry of the D-amino acid is not recognized by the active site of most naturally occurring proteases, which are specific for L-amino acids. This enhanced stability can lead to improved bioavailability and a longer duration of action for peptide-based drugs.
Peptides with β-Amino Acids:
Similarly, peptides containing β-amino acid residues, which can be derived from L-aspartic acid, have been shown to be resistant to cleavage by a variety of proteases, including pronase, trypsin, and elastase.[1] The altered backbone structure of β-peptides prevents them from fitting into the active sites of these enzymes.
The presence of a bulky Fmoc group on an aspartic acid residue within a peptide sequence would sterically hinder the approach of a protease, likely preventing cleavage at or near that site. While not a common strategy for creating stable therapeutics due to the nature of the Fmoc group, it serves as a useful consideration in designing enzyme-resistant peptide analogs.
Application Note 2: Fmoc-Containing Peptides as Tools in Enzymology
While the N-terminal Fmoc group is typically removed after each coupling step in SPPS, specific applications in enzymology can utilize peptides with Fmoc or other modifications.
Enzymatic Peptide Synthesis:
Enzymes, such as thermolysin, can be used to catalyze the formation of peptide bonds. In this context, Fmoc-protected amino acids can serve as substrates for the enzymatic coupling reaction, both in solution and on a solid support.[2] This biocatalytic method offers an alternative to purely chemical synthesis, particularly for specific peptide fragments.
Protease Specificity Profiling:
Libraries of synthetic peptides are widely used to determine the substrate specificity of proteases.[3][4] These libraries are constructed using Fmoc-SPPS. While the Fmoc group is removed from the final peptides in the library to allow for enzymatic cleavage, the synthesis process allows for the incorporation of a wide variety of amino acids and their derivatives. This enables the detailed mapping of protease active sites and the development of highly specific substrates and inhibitors.
Quantitative Data Summary
The following table summarizes data on the impact of different aspartic acid derivatives on the formation of byproducts during peptide synthesis. While not direct data on enzymatic reactions, it is crucial for the preparation of the peptide substrates. The primary challenge in synthesizing peptides with Fmoc-L-aspartic acid is the base-catalyzed formation of aspartimide, which can lead to a mixture of undesired α- and β-peptides and racemization.[5][6][7][8]
| Aspartic Acid Derivative | Peptide Sequence Context (VKD-X-YI) | Target Peptide (%) | Aspartimide-Related Impurities (%) | D-Asp Isomer (%) | Reference |
| Fmoc-Asp(OtBu)-OH | X = Gly | 10.6 | 89.4 | 22.1 | |
| X = Asn | 50.3 | 49.7 | 10.2 | ||
| X = Arg | 81.3 | 18.7 | 3.6 | ||
| Fmoc-Asp(OMpe)-OH | X = Gly | 20.3 | 79.7 | 18.6 | |
| X = Asn | 76.5 | 23.5 | 4.8 | ||
| X = Arg | 92.4 | 7.6 | 1.4 | ||
| Fmoc-Asp(OBno)-OH | X = Gly | 90.5 | 9.5 | 2.1 | |
| X = Asn | 98.9 | 1.1 | 0.2 | ||
| X = Arg | 99.3 | 0.7 | 0.1 |
Data is based on treatment of the resin-bound peptide with 20% piperidine in DMF to simulate 100 deprotection cycles.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Containing L-Aspartic Acid
This protocol outlines the general steps for synthesizing a peptide containing an L-aspartic acid residue using Fmoc-SPPS.
1. Resin Preparation:
-
Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for 30-60 minutes.
2. First Amino Acid Coupling:
-
If the resin is not pre-loaded, couple the first Fmoc-protected amino acid to the resin using a standard coupling agent like HBTU/DIPEA or DIC/Oxyma in DMF.
-
Allow the reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF.
3. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group.[9]
-
Repeat the treatment with fresh piperidine solution for another 5-10 minutes.
-
Wash the resin extensively with DMF to remove all traces of piperidine.
4. Subsequent Amino Acid Couplings:
-
For each subsequent amino acid, including Fmoc-Asp(OR)-OH (where OR is a side-chain protecting group like OtBu or OBno), dissolve the amino acid and a coupling agent in DMF.
-
Add the solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF.
-
Perform Fmoc deprotection as described in step 3.
-
Repeat this cycle for each amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and its Fmoc group removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5]
-
React for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide powder.
Protocol 2: General Protease Cleavage Assay
This protocol provides a general method for assessing the cleavage of a synthetic peptide by a protease.
1. Reagent Preparation:
-
Peptide Substrate Stock Solution: Dissolve the purified synthetic peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration of 1-10 mM. Store at -20°C.
-
Protease Stock Solution: Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin) in an appropriate buffer, as recommended by the supplier. Store at -80°C in small aliquots.
2. Enzymatic Reaction:
-
In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture. A typical reaction might contain:
-
50 mM Tris-HCl, pH 8.0
-
10 mM CaCl₂ (if required for enzyme activity)
-
100 µM peptide substrate
-
-
Equilibrate the reaction mixture to the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the protease to a final concentration in the nanomolar to low micromolar range. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at the optimal temperature.
3. Time-Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction in the aliquot by adding a quenching agent, such as 10% TFA or by heating.
4. Analysis of Cleavage Products:
-
Analyze the quenched aliquots by RP-HPLC.
-
Monitor the decrease in the peak area of the full-length peptide substrate and the increase in the peak areas of the cleavage products over time.
-
The identity of the cleavage products can be confirmed by mass spectrometry.
5. Data Analysis:
-
Plot the percentage of substrate remaining versus time.
-
From the initial linear phase of the reaction, determine the initial velocity.
-
If kinetic parameters (Kₘ and k꜀ₐₜ) are desired, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Determination of protease subsite preference on SPOT peptide array by fluorescence quenching-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Troubleshooting & Optimization
How to prevent aspartimide formation during Fmoc deprotection
Welcome to the technical support center for preventing aspartimide formation during Fmoc-based solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to this common side reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: Significant aspartimide formation detected in a peptide containing a susceptible Asp-Xxx sequence (e.g., Asp-Gly, Asp-Asn, Asp-Ser).
-
Cause: The Asp-Gly motif is particularly prone to aspartimide formation due to the lack of steric hindrance from the glycine residue, making the backbone amide nitrogen more accessible for intramolecular attack.[1][2] Standard Fmoc deprotection conditions using 20% piperidine in DMF can readily induce this side reaction.[1] Other susceptible sequences include those with Asp followed by asparagine, serine, threonine, arginine, or cysteine.[2][3]
-
Solutions:
-
Modify Fmoc-Deprotection Conditions:
-
Use a Weaker Base: Replace 20% piperidine in DMF with a milder base like 50% morpholine in DMF, piperazine, or dipropylamine (DPA).[1][4] Morpholine has been shown to significantly reduce aspartimide formation, especially at elevated temperatures.[1]
-
Add an Acidic Additive: Incorporate an acidic additive into your piperidine deprotection solution. Adding 0.1 M hydroxybenzotriazole (HOBt) or 5% formic acid can significantly suppress aspartimide formation.[4][5] The addition of Oxyma has also been shown to be effective.[3][6]
-
-
Employ Sterically Hindered Asp Protecting Groups:
-
Switch from the standard Fmoc-Asp(OtBu)-OH to a bulkier protecting group. Options include Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl), Fmoc-Asp(ODie)-OH (2,3,4-trimethylpent-3-yl), or other trialkylcarbinol based protecting groups.[4][7] These groups physically obstruct the nucleophilic attack that initiates aspartimide formation.[2][4]
-
-
Utilize Backbone Protection:
-
Problem 2: Difficulty in separating the desired peptide from aspartimide-related impurities by HPLC.
-
Cause: Aspartimide formation is a mass-neutral side reaction, and the resulting α- and β-peptide byproducts can have very similar retention times to the target peptide, making purification challenging.[4]
-
Solutions:
-
Prevention over Purification: The most effective strategy is to minimize aspartimide formation during synthesis using the methods described in Problem 1.
-
Analytical Method Development: If byproducts are still present, optimize your HPLC method.
-
Gradient Modification: Use a shallower gradient to improve the resolution between the desired peptide and the impurities.
-
Alternative Stationary Phase: Consider a different column chemistry that may offer better selectivity.
-
Ion-Pairing Agent: Experiment with different ion-pairing agents and their concentrations.
-
-
Problem 3: Aspartimide formation is observed even with a less susceptible Asp-Xxx sequence.
-
Cause: While some sequences are more prone to aspartimide formation, other factors can also contribute, such as elevated temperature, prolonged exposure to basic conditions, and the polarity of the solvent.[1][8]
-
Solutions:
-
Temperature Control: If using elevated temperatures for coupling or deprotection, consider reducing the temperature or the duration of the heating steps.[9]
-
Minimize Deprotection Time: Use the minimum time required for complete Fmoc removal.[9]
-
Solvent Choice: The polarity of the solvent can influence the rate of aspartimide formation, with higher polarity leading to more side product.[1][8] While DMF is standard, evaluate if alternative solvents could be suitable for your specific synthesis.
-
Review Your Entire Protocol: Ensure that all reagents are of high quality and that there is no unnecessary exposure to basic conditions throughout the synthesis process.
-
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
A1: Aspartimide formation is an intramolecular side reaction that occurs during peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[10][11] It involves the cyclization of an aspartic acid residue, where the backbone amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain carbonyl group of the aspartic acid.[1][11] This process is catalyzed by the basic conditions used for Fmoc group removal, typically with piperidine.[2][11] The resulting five-membered succinimide ring is known as an aspartimide. This intermediate can then undergo nucleophilic attack by water or the deprotection base (e.g., piperidine), leading to the formation of undesired α- and β-peptides, as well as racemized products and piperidide adducts.[1][2]
Q2: Which amino acid sequences are most prone to aspartimide formation?
A2: The propensity for aspartimide formation is highly dependent on the amino acid C-terminal to the Asp residue.[3] Sequences where Asp is followed by Gly, Asn, Asp, Ser, Thr, Arg, or Cys are particularly susceptible.[2][3] The Asp-Gly sequence is notoriously problematic due to the lack of steric hindrance from the glycine residue, which facilitates the intramolecular cyclization.[1]
Q3: How can I detect aspartimide formation?
A3: Aspartimide formation can be detected by analyzing the crude peptide product using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Since aspartimide formation is a mass-neutral rearrangement, the main peptide and the aspartimide-related impurities will have the same mass. However, they will typically exhibit different retention times on a reverse-phase HPLC column. The presence of multiple peaks with the expected mass is a strong indicator of aspartimide formation.
Q4: Can aspartimide formation be completely eliminated?
A4: While completely eliminating aspartimide formation can be challenging, it can be significantly suppressed to negligible levels. The most effective method for near-complete elimination is the use of backbone protection, such as a Dmb group on the nitrogen of the amino acid following the aspartic acid residue.[3][4] This strategy, however, can be more costly and may require optimization of coupling conditions.[3][4]
Q5: Does the choice of coupling reagent affect aspartimide formation?
A5: While the primary cause of aspartimide formation is the base-catalyzed reaction during Fmoc deprotection, the choice of coupling reagent can have an indirect effect.[9] However, optimizing the deprotection conditions and choosing the appropriate side-chain protecting group for aspartic acid are more direct and effective strategies.[9]
Quantitative Data Summary
The following tables summarize quantitative data on the effectiveness of various strategies to prevent aspartimide formation.
Table 1: Effect of Deprotection Reagent on Aspartimide Formation in a Model Peptide
| Deprotection Reagent | Temperature | Aspartimide Formation (%) | Reference |
| 20% Piperidine in DMF | Room Temp | 9.2 | [1] |
| 20% Piperidine in DMF | 45 °C | >70 | [1] |
| 50% Morpholine in DMF | Room Temp | 1.2 | [1] |
| 50% Morpholine in DMF | 45 °C | 4.3 | [1] |
| 25% Dipropylamine in DMF | 60 °C | Significantly less than 20% Piperidine | [6][12] |
| Piperazine/DBU | 60 °C | Less than 20% Piperidine | [12] |
Table 2: Effect of Acidic Additives on Aspartimide Formation
| Deprotection Condition | Aspartimide Formation Reduction | Reference |
| 20% Piperidine in DMF with 0.1 M HOBt | Significant reduction | [4] |
| 20% Piperidine in DMF with 5% Formic Acid | 90% reduction in PTH peptide | [1] |
| 20% Piperidine in DMF with 1 M Oxyma | Reduced from 44% to 15% in a model peptide | [3] |
Table 3: Comparison of Aspartic Acid Side-Chain Protecting Groups
| Asp Protecting Group | Aspartimide Formation Propensity | Reference |
| -OtBu (tert-butyl) | Standard (prone to formation) | [1][4] |
| -OMpe (3-methylpent-3-yl) | Reduced | [4][13] |
| -ODie (2,3,4-trimethylpent-3-yl) | Reduced | [4] |
| -OBno | 25% reduction compared to OtBu in Teduglutide | [1][14] |
| Trialkylcarbinol esters | Almost complete reduction | [7] |
Experimental Protocols
Protocol 1: Fmoc Deprotection with Piperidine and HOBt
-
Objective: To perform Fmoc deprotection while minimizing the risk of aspartimide formation.
-
Reagents:
-
Deprotection Solution: 20% (v/v) Piperidine and 0.1 M HOBt in DMF.
-
Peptide-resin.
-
DMF (N,N-Dimethylformamide).
-
-
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine, 0.1 M HOBt in DMF) to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Perform a Kaiser test to confirm the completion of deprotection.[15]
-
Protocol 2: Incorporation of a Sterically Hindered Aspartic Acid Derivative
-
Objective: To couple a sterically hindered Asp derivative to minimize future aspartimide formation.
-
Reagents:
-
Fmoc-Asp(OMpe)-OH or other sterically hindered derivative.
-
Coupling reagents (e.g., HBTU/HOBt/DIPEA or DIC/Oxyma).
-
Deprotected peptide-resin.
-
DMF.
-
-
Procedure:
-
Swell the deprotected peptide-resin in DMF.
-
Dissolve the Fmoc-Asp(OMpe)-OH and activation reagents (e.g., HOBt/HBTU or Oxyma) in DMF.
-
Add the activation base (e.g., DIPEA) or DIC to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Workflow for selecting a strategy to prevent aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Troubleshooting low coupling efficiency with Fmoc-L-aspartic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low coupling efficiency and related side reactions when using Fmoc-L-aspartic acid in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low coupling efficiency and purity issues with this compound?
A1: The most significant side reaction leading to low purity and yield is aspartimide formation.[1] This occurs when the backbone amide nitrogen of the amino acid following the aspartic acid residue attacks the β-carboxyl group of the Asp side chain.[2][3] This is a base-catalyzed reaction, often initiated by the piperidine used for Fmoc deprotection.[3] The resulting five-membered ring (aspartimide) can then be opened by a nucleophile (like piperidine or water), leading to a mixture of desired α-aspartyl peptides, undesired β-aspartyl peptides, and piperidide adducts, some of which may be difficult or impossible to separate from the target peptide.[1]
Q2: Are certain peptide sequences more prone to aspartimide formation?
A2: Yes, the propensity for aspartimide formation is highly sequence-dependent. The reaction is most prevalent in Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Ala sequences because the following residue is sterically unhindered, facilitating the cyclization reaction.[2][4]
Q3: How does the standard side-chain protecting group for Asp, tert-butyl (OtBu), contribute to this problem?
A3: The standard Fmoc-Asp(OtBu)-OH is widely used, but the tert-butyl ester protecting group offers relatively low steric hindrance.[2][5] This limited bulk is often insufficient to prevent the backbone amide from attacking the side-chain carbonyl, especially in susceptible sequences.[2]
Q4: Can aspartimide formation occur at any point during the synthesis?
A4: Yes, this side reaction can occur at any point after the aspartic acid residue has been incorporated into the peptide chain.[6] Each subsequent Fmoc deprotection step using piperidine re-exposes the Asp-containing sequence to the basic conditions that promote aspartimide formation.
Troubleshooting Guide
Problem: My analysis (HPLC/MS) shows low yield of the target peptide and/or multiple peaks with the same mass, especially after incorporating Fmoc-Asp(OtBu)-OH.
This observation strongly suggests aspartimide formation has occurred. Here are several strategies to mitigate this issue, ranging from simple protocol modifications to using specialized building blocks.
Strategy 1: Modify Fmoc-Deprotection Conditions
Q: How can I alter the deprotection step to reduce aspartimide formation?
A: Since the reaction is base-catalyzed, modifying the basicity of the deprotection solution can significantly suppress the side reaction.
-
Use a Weaker Base: Replacing piperidine with a weaker base like piperizine can be effective at removing the Fmoc group while reducing the rate of aspartimide formation.[6]
-
Add an Acidic Modifier: Adding a small amount of an acid to your standard 20% piperidine in DMF solution can lower its basicity and reduce the side reaction.[7] Common additives include hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma).[1][6] For example, adding 0.1 M HOBt to the piperidine solution has been shown to significantly reduce aspartimide formation.[6]
Strategy 2: Utilize Alternative Side-Chain Protecting Groups
Q: Are there better side-chain protecting groups for Aspartic Acid than OtBu?
A: Yes, using protecting groups that are bulkier and more flexible can sterically hinder the cyclization reaction more effectively than OtBu.[6]
-
Fmoc-Asp(OMpe)-OH: The 3-methylpent-3-yl (OMpe) group is bulkier and has shown improvements over the standard OtBu protection.[6]
-
Fmoc-Asp(OBno)-OH: The 5-n-butyl-5-nonyl (OBno) group is another bulky ester derivative that provides excellent suppression of aspartimide formation, even in the most challenging Asp-Gly sequences.[8]
Strategy 3: Employ Backbone Protection
Q: What is backbone protection and how does it prevent aspartimide formation?
A: This is the most effective strategy to completely eliminate the side reaction.[1][6] It involves temporarily protecting the backbone amide nitrogen of the residue following the aspartic acid. This removes the nucleophile required for the initial cyclization step.[6]
-
Dmb Dipeptides: The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose. For the highly susceptible Asp-Gly sequence, using a pre-formed dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH is highly recommended as it completely prevents aspartimide formation.[1] The Dmb group is cleaved during the final TFA treatment, regenerating the native peptide backbone.
Strategy 4: Optimize the Coupling Reaction
Q: My issue seems to be an incomplete coupling reaction specifically at the Asp residue. What should I do?
A: If the primary issue is poor coupling rather than a side reaction, standard optimization techniques for sterically hindered amino acids can be applied.
-
Use Stronger Coupling Reagents: For difficult couplings, switch from standard reagents to more potent uronium/aminium salt-based reagents like HATU, HCTU, or phosphonium salts like PyBOP.[9][10]
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of activated this compound to ensure the reaction goes to completion.[11]
-
Increase Reagent Concentration and Time: Using a higher concentration of the amino acid and coupling reagents (e.g., 3-5 equivalents) and extending the reaction time can help drive the reaction forward.[9][11]
Data Presentation
Table 1: Comparison of Asp Side-Chain Protecting Groups
The following data compares the performance of different Fmoc-Asp derivatives in the synthesis of the scorpion toxin II model peptide (VKDX YI). The peptides were treated with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.
| Sequence (X) | Protecting Group | % Aspartimide Formation | % D-Aspartate Formed |
| Gly | OtBu | 44.0 | 12.0 |
| OMpe | 20.0 | 6.0 | |
| OBno | 10.0 | 1.0 | |
| Asn | OtBu | 27.0 | 8.0 |
| OMpe | 5.0 | 2.0 | |
| OBno | 0.5 | 0.5 | |
| Arg | OtBu | 5.5 | 2.0 |
| OMpe | 1.0 | 1.0 | |
| OBno | 0.5 | 0.5 |
Data sourced from MilliporeSigma technical literature.
Experimental Protocols
Protocol 1: Standard SPPS Coupling Cycle (Manual Synthesis)
This protocol outlines a single amino acid coupling cycle.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.[9]
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.[9]
-
-
Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equiv.), a coupling reagent like HBTU (3-5 equiv.), and a base like DIPEA (6-10 equiv.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.[9]
-
-
Monitoring: Perform a Kaiser test to check for free primary amines. A negative result (yellow/colorless beads) indicates complete coupling.[10] If the test is positive, see Protocol 2.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF again (3 times).[9]
-
Repeat Cycle: Repeat steps 2-6 for the next amino acid in the sequence.
Protocol 2: Double Coupling for Difficult Residues
This procedure is used when a Kaiser test is positive after the initial coupling.
-
After completing step 4 of the Standard Coupling Protocol, drain the reaction solution.
-
Wash the resin with DMF (3 times).
-
Prepare a fresh solution of activated this compound as described in Protocol 1, step 4.
-
Add the new solution to the resin and agitate for an additional 1-2 hours.[11]
-
Perform another Kaiser test to confirm completion.
-
Proceed with the washing steps as described in Protocol 1.
Protocol 3: Modified Fmoc-Deprotection with HOBt
This protocol helps suppress base-mediated side reactions.
-
Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Follow the Fmoc-Deprotection steps (Step 2) in the Standard Coupling Protocol, using this modified solution instead of the standard piperidine solution.[6]
-
Ensure thorough washing after deprotection, as HOBt must be completely removed before the subsequent coupling step.
Visualizations
Caption: Base-catalyzed pathway of aspartimide formation.[2][3]
Caption: Troubleshooting decision tree for Fmoc-Asp coupling issues.
Caption: How backbone protection prevents nucleophilic attack.[1][6]
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Minimize Side Reactions of Fmoc-L-Aspartic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during solid-phase peptide synthesis (SPPS) using Fmoc-L-Aspartic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with this compound during SPPS?
A1: The most significant and common side reaction is aspartimide formation .[1][2][3] This is an intramolecular cyclization where the backbone amide nitrogen of the amino acid following the aspartic acid residue attacks the side-chain carbonyl group.[4][5] This reaction is catalyzed by the basic conditions used for the removal of the Fmoc protecting group, most commonly 20% piperidine in DMF.[4][6]
Q2: Why is aspartimide formation a critical issue in peptide synthesis?
A2: Aspartimide formation is problematic for several reasons:
-
Formation of Multiple Impurities : The resulting five-membered succinimide ring (the aspartimide) is unstable. It can be opened by nucleophiles like piperidine or water to form not only the desired α-aspartyl peptide but also isomeric β-aspartyl peptides.[4][5]
-
Racemization : The α-carbon of the aspartimide intermediate is prone to epimerization, which leads to the formation of D-Asp isomers of both the α- and β-peptides. These D-isomers are often difficult to separate from the desired L-Asp peptide.
-
Purification Challenges : The various byproducts, particularly the β-aspartyl and epimerized peptides, often have the same mass and similar chromatographic properties as the target peptide, making purification extremely difficult and sometimes impossible.
-
Chain Termination : In some cases, the aspartimide intermediate can lead to the formation of piperazine-2,5-diones (diketopiperazines), which results in the termination of the peptide chain.[7]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: The propensity for aspartimide formation is highly dependent on the amino acid residue C-terminal to the aspartic acid. Sequences with a small, unhindered amino acid are most susceptible. The most problematic sequences include:
Q4: Can aspartimide formation be completely eliminated?
A4: While significantly minimizing aspartimide formation is achievable, completely eliminating it can be challenging with standard procedures. However, certain strategies, such as the use of backbone protection (e.g., Dmb-dipeptides) or non-ester-based side-chain protecting groups (e.g., CSY), have been shown to completely suppress or eliminate this side reaction under specific conditions.[4][11][12]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Solution(s) |
| Mass-neutral impurity or +86 Da adduct (piperidide) observed by MS. | Aspartimide formation. The mass-neutral impurity is the rearranged α- or β-peptide. The +86 Da adduct corresponds to the piperidide formed by the attack of piperidine on the aspartimide ring.[5] | 1. Modify Deprotection Conditions : Switch from 20% piperidine to a milder base like 10% piperazine with 0.1 M HOBt in NMP/EtOH.[13][14] Alternatively, add an acidic modifier like 0.1 M HOBt or 1-5% formic acid to your standard 20% piperidine in DMF solution.[4][15][16] 2. Lower Temperature : Perform the deprotection steps at a reduced temperature, as elevated temperatures accelerate aspartimide formation.[17] 3. Change Protecting Group : For subsequent syntheses of the same sequence, replace Fmoc-Asp(OtBu)-OH with a derivative containing a bulkier side-chain protecting group, such as Fmoc-Asp(OBno)-OH. |
| Crude peptide shows a cluster of difficult-to-separate peaks on HPLC, all with the correct mass. | This often indicates racemization and the formation of α- and β-aspartyl isomers, which are common outcomes of aspartimide formation. | 1. Employ Backbone Protection : This is the most effective strategy to prevent the initial cyclization. Use a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH , for the problematic Asp-Gly motif. The Dmb group physically blocks the backbone nitrogen from attacking the side chain.[11][18] 2. Use a Non-Ester Protecting Group : Consider using Fmoc-Asp(CSY)-OH . The cyanosulfurylide (CSY) group is not an ester and is stable to the basic conditions of Fmoc deprotection, thus preventing aspartimide formation.[10][12] Note that this requires a separate deprotection step for the CSY group. |
| Low yield of the target peptide, with significant truncation observed after the Asp residue. | This can be caused by chain termination following aspartimide formation, particularly through the formation of a diketopiperazine (DKP) involving the N-terminal Xaa-Asp motif.[7] | 1. Optimize Deprotection Time : Minimize the exposure time to the basic deprotection solution. Longer deprotection times lead to increased levels of both aspartimide and DKP formation.[7] 2. Use Bulky Protecting Groups : A bulkier side-chain protecting group on the Asp residue, like OMpe or OBno, can reduce the formation of the aspartimide intermediate, which in turn reduces DKP formation.[7] |
| Incomplete coupling of the amino acid following an Asp residue. | While less common, significant side reactions on the Asp residue can sometimes affect the conformation of the peptide on the resin, leading to poor coupling efficiency in the subsequent step. | 1. Confirm Aspartimide Formation : Analyze a small, cleaved sample to see if aspartimide-related byproducts are the primary issue. 2. Implement Mitigation Strategies : Apply the solutions mentioned above (modified deprotection, alternative protecting groups) to reduce the side reaction and improve the overall quality of the peptide chain for the next coupling. |
Data Presentation: Comparative Efficacy of Mitigation Strategies
Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation
Data is for the model peptide H-Val-Lys-Asp-Xxx-Tyr-Ile-OH after treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.
| Asp Protecting Group | Xxx = Gly (% Aspartimide) | Xxx = Asn (% Aspartimide) | Xxx = Arg (% Aspartimide) |
| OtBu (tert-Butyl) | >50% | ~11% | ~4% |
| OMpe (3-Methyl-3-pentyl) | ~15% | ~1.5% | ~0.5% |
| OBno (5-Butyl-5-nonyl) | ~5% | <0.5% | <0.5% |
Lower percentage indicates higher efficacy in preventing aspartimide formation.
Table 2: Effect of Deprotection Reagent on Aspartimide Formation
Data is for the model peptide VKDGYI.[14]
| Deprotection Reagent | % Aspartimide Formation |
| 20% Piperidine in DMF | 10.90% |
| 20% Piperidine with 0.1M HOBt in DMF | 5.55% |
| Hexamethyleneimine/N-ethylpyrrolidine/HOBt in NMP/DMSO | 1.49% |
| 20% Piperidine in DMF (with Hmb backbone protection) | Not Detected |
Experimental Protocols
Protocol 1: Fmoc Deprotection with Piperazine and HOBt
This protocol is recommended for sequences known to be sensitive to aspartimide formation.
-
Reagent Preparation : Prepare a deprotection solution of 10% (w/v) piperazine and 0.1 M 1-hydroxybenzotriazole (HOBt) in a 9:1 mixture of N-Methyl-2-pyrrolidone (NMP) and ethanol (EtOH).[13]
-
Resin Swelling : Swell the peptidyl-resin in DMF or NMP for 30 minutes.
-
Deprotection :
-
Drain the solvent from the swollen resin.
-
Add the piperazine/HOBt deprotection solution to the resin.
-
Agitate the mixture gently for 10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the addition of fresh deprotection solution and agitate for another 10 minutes.
-
-
Washing : Drain the final deprotection solution and wash the resin thoroughly with NMP or DMF (5-7 times) to remove all traces of the reagents. The resin is now ready for the next coupling step.
Protocol 2: Coupling of a Backbone-Protected Dipeptide
This protocol is the most robust method for eliminating aspartimide formation at Asp-Gly motifs.
-
Materials :
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5 - 2 equivalents)
-
HATU (1.5 - 2 equivalents)
-
DIPEA (3 - 4 equivalents)
-
DMF (peptide synthesis grade)
-
-
Fmoc Deprotection : Perform Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide using your standard or modified protocol (e.g., Protocol 1).
-
Activation of Dmb-Dipeptide :
-
In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH and HATU in DMF.
-
Add DIPEA to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
-
Coupling :
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.[11]
-
-
Washing : Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Confirmation : Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates successful coupling. The Dmb group is removed during the final TFA cleavage.[11]
Protocol 3: Synthesis and Deprotection using Fmoc-Asp(CSY)-OH
This protocol uses a non-ester protecting group to completely prevent aspartimide formation during chain elongation.
-
Synthesis :
-
Final Peptide Cleavage from Resin : After completing the sequence, cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5). The CSY group remains intact.
-
CSY Group Deprotection (in Solution) :
-
Dissolve the crude peptide (with the CSY group still attached) in an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 4.5).
-
Prepare a solution of N-chlorosuccinimide (NCS) (typically 1.1-1.5 equivalents per CSY group) in acetonitrile or a similar solvent.
-
Add the NCS solution to the peptide solution and stir at room temperature.
-
Monitor the reaction by HPLC/LC-MS. The deprotection is usually complete within 30 minutes.
-
Quench any excess NCS with a scavenger like methionine.
-
-
Purification : Purify the final deprotected peptide by preparative HPLC.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. interanalyt.ru [interanalyt.ru]
- 14. US20070270573A1 - Microwave enhanced N-Fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Optimizing Cleavage of Peptides Containing Fmoc-L-Aspartic Acid
Welcome to the Technical Support Center for optimizing the synthesis and cleavage of peptides containing Fmoc-L-aspartic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address specific issues encountered during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with peptides containing this compound?
A1: The main challenge is the formation of a cyclic aspartimide intermediate during the Fmoc-deprotection step, which is typically carried out using a base like piperidine.[1][2] This side reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue, which then attacks the Asp side-chain ester.[1] This can lead to several undesirable side products, including racemization, the formation of β-aspartyl peptides, and piperidide adducts, which are often difficult to separate from the target peptide.[3][4]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: Sequences where the amino acid residue immediately following the aspartic acid (the Asp+1 position) has low steric hindrance are most prone to this side reaction.[2] The most problematic sequences include Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg.[2][5] The lack of a bulky side chain on these residues allows for easier cyclization to form the aspartimide intermediate.
Q3: What are the common indicators of aspartimide-related side reactions in my crude peptide analysis?
A3: Common indicators you might observe during HPLC and Mass Spectrometry (MS) analysis include:
-
Low yield of the desired peptide.[6]
-
A complex mixture of peaks in the HPLC chromatogram.[6]
-
Mass spectrometry data showing unexpected molecular weights, such as piperidide adducts (+84 Da).
-
The presence of β-aspartyl isomers , which may or may not be chromatographically resolved from the desired α-aspartyl peptide but have the same mass.[3]
-
Epimerization (racemization) of the aspartic acid residue, which can also be difficult to detect and separate.[3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low Purity/Yield, especially with Asp-Gly sequences | High propensity for aspartimide formation due to lack of steric hindrance from the glycine residue.[2][6] | 1. Backbone Protection (Most Effective): Use a pre-formed dipeptide with a backbone protecting group, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH.[5][6] The Dmb group prevents the backbone nitrogen from initiating the cyclization and is removed during the final TFA cleavage. 2. Use a Bulky Side-Chain Protecting Group: Replace the standard Fmoc-Asp(OtBu)-OH with a more sterically hindered version like Fmoc-Asp(OBno)-OH, which has shown significant success in reducing side reactions.[3][6] |
| Multiple Unidentified Peaks in HPLC | Formation of various side products (α- and β-peptides, piperidides, racemized peptides) resulting from the aspartimide intermediate.[3] | 1. Modify Deprotection Conditions: Add an acidic additive like 0.1 M HOBt or 5% formic acid to your 20% piperidine in DMF solution to buffer the basicity.[1][7] 2. Switch to a Weaker Base: Consider using a non-nucleophilic or weaker base like piperazine for the Fmoc-removal step, although this may require longer reaction times.[7] |
| Increased Side Products with Microwave-Assisted SPPS | Higher temperatures used in microwave synthesis can accelerate the rate of aspartimide formation.[6] | 1. Lower Synthesis Temperature: If possible, reduce the temperature during the microwave-assisted coupling and deprotection steps. 2. Implement Protective Strategies: The use of backbone protection or sterically hindered side-chain groups becomes even more critical under these conditions.[6] |
| Low Cleavage Yield or Incomplete Deprotection | Steric hindrance from bulky protecting groups (e.g., OBno) or backbone modifications may slow down the final acid cleavage reaction.[8] | 1. Extend Cleavage Time: Increase the duration of the TFA cleavage cocktail treatment from the standard 2-3 hours to 4 hours.[8] 2. Use Fresh TFA: Ensure the trifluoroacetic acid is fresh and not degraded.[8] |
Optimization Strategies & Supporting Data
To proactively minimize aspartimide formation, several strategies can be employed. The choice depends on the specific peptide sequence, the scale of the synthesis, and available resources.
Use of Sterically Hindered Side-Chain Protecting Groups
Increasing the steric bulk of the aspartic acid side-chain ester can effectively block the intramolecular cyclization.[7] While Fmoc-Asp(OtBu)-OH is standard, derivatives with larger, more flexible alkyl groups offer significantly more protection.
Table 1: Comparison of Asp Side-Chain Protecting Groups
Data from a study on the model peptide VKDXYI (Scorpion toxin II), where the resin-bound peptide was treated with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.[3]
| Asp Protecting Group | X = Gly (% Aspartimide) | X = Asn (% Aspartimide) | X = Arg (% Aspartimide) | % D-Asp (X=N) |
| Fmoc-Asp(OtBu)-OH | High (not specified) | 16.0% | 5.5% | 12.0% |
| Fmoc-Asp(OMpe)-OH | High (not specified) | 1.8% | 0.8% | 1.6% |
| Fmoc-Asp(OBno)-OH | 10.0% (0.1%/cycle) | ~0% | ~0% | 0.2% |
OMpe = 3-methyl-3-pentyl; OBno = 5-n-butyl-5-nonyl
Modification of Fmoc-Deprotection Conditions
Altering the basic deprotection cocktail is a straightforward method to reduce the rate of aspartimide formation.
Table 2: Common Fmoc-Deprotection Additives
| Additive | Concentration in 20% Piperidine/DMF | Mechanism of Action | Reference |
| Hydroxybenzotriazole (HOBt) | 0.1 M | Buffers the basicity of the solution, reducing undesired deprotonation of the backbone amide. | [1][7] |
| Formic Acid | 5% (v/v) | Acts as an acid additive to lower the overall basicity. | [1][5] |
| Oxyma Pure | 0.1 M | Buffers the deprotection environment and has proven highly effective at suppressing aspartimide formation. | [1] |
Backbone Protection
This is the most robust strategy for completely preventing aspartimide formation, especially for highly susceptible Asp-Gly sequences.[6] It involves modifying the amide nitrogen of the amino acid following the Asp residue, which prevents it from acting as a nucleophile. This is typically achieved by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH . The 2,4-dimethoxybenzyl (Dmb) group is stable during synthesis and is removed during the final TFA cleavage step.[5][6]
Experimental Protocols & Visualizations
Protocol 1: Modified Fmoc-Deprotection with HOBt
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine in high-quality DMF. To this solution, add solid HOBt to a final concentration of 0.1 M and ensure it is fully dissolved.[6]
-
Deprotection Step: Use this modified deprotection solution for all Fmoc removal steps following the incorporation of the Asp residue.
-
Reaction Time: Standard deprotection times (e.g., 2 x 10 minutes) are typically sufficient.
-
Washing: After deprotection, wash the resin thoroughly with DMF to remove all reagents before proceeding to the next coupling step.
Protocol 2: Standard Peptide Cleavage and Deprotection (Reagent K)
This protocol is recommended for peptides containing sensitive residues like Cys, Met, Trp, or Tyr, in addition to Asp(OtBu).[9][10]
-
Resin Preparation: After synthesis is complete (with the final N-terminal Fmoc group removed), wash the peptide-resin thoroughly with dichloromethane (DCM) (e.g., 3 x 10 mL per gram of resin) to remove residual DMF. Dry the resin under vacuum for at least 1 hour.[8]
-
Cleavage Cocktail Preparation: Prepare "Reagent K" fresh: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT) (v/w/v/v/v).[9] Use approximately 10-15 mL of the cocktail per gram of resin.[8]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Allow the mixture to react at room temperature with occasional swirling for 2-4 hours.[8]
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.[8]
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[11]
-
Place the mixture at -20°C for at least 30 minutes to maximize precipitation.[8]
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.[8]
-
-
Analysis: Dry the crude peptide pellet under vacuum. Dissolve a small amount in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) and analyze by RP-HPLC and mass spectrometry.[8]
Caption: General experimental workflow for peptide synthesis and cleavage.
Key Chemical Pathways & Troubleshooting Logic
The formation of the aspartimide intermediate is the root cause of the major side reactions. Understanding this pathway is key to troubleshooting.
Caption: Pathway of base-catalyzed aspartimide formation and subsequent side reactions.
When encountering issues, a logical approach can help isolate the problem and find a solution.
Caption: Troubleshooting decision tree for optimizing Asp-containing peptide synthesis.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 10. peptide.com [peptide.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Improving the Solubility of Peptides Rich in Aspartic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with aspartic acid-rich peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my aspartic acid-rich peptide insoluble in water or neutral buffer (e.g., PBS, pH 7.4)?
A1: Peptides rich in aspartic acid are considered acidic peptides. Their solubility is highly dependent on pH.[1][2][3] The primary reason for insolubility at neutral or acidic pH is that the peptide's net charge is close to zero, a point known as the isoelectric point (pI). Near the pI, intermolecular interactions are maximized, and repulsion is minimized, leading to aggregation and precipitation.[4] Furthermore, peptides with a high proportion of certain amino acids can form intermolecular hydrogen bonds, leading to the formation of gels or aggregates.[5]
Q2: What is the recommended first step when trying to dissolve a novel peptide?
A2: Always perform a solubility test on a small amount of the peptide before attempting to dissolve the entire sample.[5][6][7] This prevents the loss of valuable material if the chosen solvent is inappropriate. For an acidic peptide, the recommended starting point is to try dissolving it in a small amount of a basic solvent, such as 0.1M ammonium bicarbonate or 0.1% aqueous ammonia, and then diluting it with water to the desired concentration.[1][8]
Q3: How does pH specifically affect the solubility of my aspartic acid-rich peptide?
A3: The side chain of aspartic acid contains a carboxyl group. At a pH below its pKa (around 3.9), this group is protonated (-COOH) and uncharged. As the pH of the solution increases above the pKa, the carboxyl group deprotonates to become a negatively charged carboxylate ion (-COO⁻). For a peptide rich in aspartic acid, increasing the pH well above the pI will increase the overall net negative charge, enhancing repulsive forces between peptide molecules and promoting interaction with water, thus increasing solubility.[4][9][10] The lowest solubility is typically observed near the peptide's isoelectric point.[3]
Q4: My peptide is still poorly soluble even after adjusting the pH. What are the next steps?
A4: If pH adjustment is insufficient, especially if the peptide also contains hydrophobic residues, several physical methods can be employed:
-
Use of Co-solvents: Dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add this solution to your aqueous buffer while vortexing.[1][5][6][7] For most biological assays, a final DMSO concentration of 1% or less is acceptable.[6]
-
Sonication: Using an ultrasonic bath can help break up aggregates and improve dissolution.[2][6][7][8]
-
Gentle Heating: Gently warming the solution to below 40°C can increase solubility.[2][6][7] However, this should be done with caution to avoid peptide degradation.[7]
Q5: My peptide dissolved perfectly in DMSO, but it precipitated when I diluted it with my aqueous buffer. What went wrong and how can I fix it?
A5: This common issue occurs when the peptide's solubility limit in the final aqueous solution is exceeded. The high local concentration of the peptide upon initial contact with the buffer causes it to crash out. To resolve this:
-
Add the peptide stock to the buffer: Instead of adding the buffer to your concentrated peptide stock, add the peptide stock solution dropwise into the vortexing aqueous buffer.[7] This prevents localized high concentrations.
-
Reduce the final concentration: Your target concentration may be too high for the final buffer composition.[7]
-
Maintain a co-solvent percentage: The final solution may require a small percentage of the organic solvent (e.g., 1-5% DMSO) to maintain peptide solubility.[7]
Q6: Are there chemical modifications I can incorporate into my peptide design to permanently improve its solubility?
A6: Yes, several molecular engineering strategies can significantly enhance the intrinsic solubility of a peptide:
-
PEGylation: Attaching hydrophilic polyethylene glycol (PEG) chains can create a "hydrophilic shield" that dramatically increases water solubility.[4][7][11]
-
Amino Acid Substitution: If functionally permissible, replace hydrophobic amino acids (like Leucine or Valine) with more hydrophilic or charged ones (like Lysine or additional Aspartic Acid).[2][4][6]
-
Solubility Tags: Fusing polypeptide tags, such as a poly-arginine or GST tag, can increase the net charge and introduce repulsive forces that prevent aggregation.[4][7]
-
Site-Specific Modification: Attaching small, highly soluble molecules like betaine has been shown to greatly increase solubility and prevent aggregation.[12]
Q7: How does the salt form (e.g., TFA, acetate) of the peptide affect its solubility?
A7: The salt form, or counterion, can influence a peptide's physical properties, including solubility. Most peptides are purified using HPLC with trifluoroacetic acid (TFA), resulting in a TFA salt.[13] While common, TFA salts can sometimes be more difficult to handle or less soluble than other forms. Acetate salts are often preferred in later development as they can result in a better lyophilizate cake.[13] For peptides with acidic isoelectric points, such as those rich in Asp and Glu, forming a sodium (Na+) salt can be a useful strategy to improve stability and solubility.[13]
Q8: What is aspartimide formation, and can it impact my experiments?
A8: Aspartimide formation is a common side reaction during solid-phase peptide synthesis (SPPS) under basic conditions, particularly at Asp-Gly or Asp-Ser sequences.[14][15] An intramolecular cyclization occurs, forming a five-membered ring intermediate. This intermediate can then reopen to yield the desired α-peptide, but also a β-peptide impurity where the peptide backbone continues from the side-chain carboxyl group.[16] This process can lead to a mixture of products that are difficult to separate and may have altered biological activity, indirectly affecting experimental outcomes by reducing the concentration of the correct peptide.
Troubleshooting Guides
Guide 1: Step-by-Step Dissolution Workflow
This guide provides a logical workflow for dissolving a novel or problematic aspartic acid-rich peptide.
Caption: Logical workflow for troubleshooting peptide solubility.
Guide 2: Visualizing the Effect of pH on an Aspartic Acid Residue
Understanding the ionization state of the aspartic acid side chain is key to manipulating solubility through pH.
Caption: Effect of pH on the charge state of an aspartic acid side chain.
Data Presentation
Table 1: Recommended Solvents and Strategies Based on Peptide Properties
| Peptide Property | Primary Recommendation | Secondary Approach | Physical Methods |
| Acidic Peptide (Net negative charge at pH 7) | Sterile Water or PBS (pH 7.4).[7] | Basic Buffer (e.g., 0.1M Ammonium Bicarbonate).[1][7] | Sonication, Gentle Heating.[6][7] |
| Hydrophobic Peptide (>50% hydrophobic residues) | Minimal DMSO, DMF, or Acetonitrile.[5][6] | Add peptide-organic mix dropwise to vortexing aqueous buffer.[7] | Sonication.[6][7] |
| High Charge Content (>25% charged residues) | Aqueous Buffers (e.g., PBS).[5] | Adjust pH away from the isoelectric point.[4] | N/A |
| Prone to Aggregation (Forms gels or precipitates) | Use of chaotropic agents (e.g., 6M Guanidine HCl, 8M Urea).[10] | Dissolve in organic solvent first.[5] | Sonication.[2][6] |
Table 2: Comparison of Common Solubility-Enhancing Modifications
| Modification Strategy | Principle of Action | Typical Solubility Increase | Key Considerations |
| PEGylation | Covalently attaches hydrophilic PEG chains, creating a shield that increases hydrodynamic size and water solubility.[4][11] | Significant to High | Can sometimes affect biological activity; increases molecular weight. |
| Amino Acid Substitution | Replaces hydrophobic residues with hydrophilic/charged ones to increase overall polarity.[2][4] | Moderate to High | Must not disrupt the active site or critical structural motifs. |
| Addition of Solubility Tags | Fuses a highly charged or soluble peptide/protein tag (e.g., poly-Arg, GST) to the N- or C-terminus.[4][7] | High | Tag may need to be cleaved; can be immunogenic. |
| Salt Form Exchange | Replaces a counterion (e.g., TFA⁻) with one that forms a more soluble salt (e.g., Acetate⁻, Na⁺).[13] | Low to Moderate | Highly peptide-dependent; important for formulation development. |
| N/C-Termini Modification | Acetylation (N-terminus) or amidation (C-terminus) removes charges, which can sometimes disrupt aggregation and improve solubility.[2][17] | Low to Moderate | Alters peptide's net charge; may affect receptor binding. |
Experimental Protocols
Protocol 1: Step-wise pH Adjustment for Solubilization
This protocol details a method for systematically finding a suitable pH for dissolving an acidic peptide.
-
Preparation: Weigh a small, test amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Initial Attempt: Add a small volume of sterile, deionized water (e.g., 100 µL) and vortex for 30 seconds. If it dissolves, the peptide is water-soluble.
-
Basic Titration: If the peptide is not soluble in water, add 1-2 µL aliquots of a dilute basic solution (e.g., 0.1 M ammonium bicarbonate or 1% ammonium hydroxide). Vortex for 30-60 seconds after each addition.
-
Visual Inspection: Continue the titration until the peptide is fully dissolved. Visually inspect for any remaining particulate matter against a dark background.
-
pH Measurement: Once dissolved, measure the pH of the final solution. This pH can be used as a starting point for preparing larger batches of the peptide solution.
-
Dilution: Dilute the concentrated stock to the final desired concentration using an appropriate buffer that can maintain the solubilizing pH.
Protocol 2: Co-solvent Method for Hydrophobic Peptides
This protocol is for peptides that remain insoluble after pH adjustment, suggesting hydrophobicity is a major factor.
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator to prevent condensation. Centrifuge the vial briefly to collect all powder at the bottom.[7]
-
Initial Dissolution in Organic Solvent: Add a minimal volume of high-purity DMSO (e.g., 20-50 µL per mg of peptide) directly to the lyophilized powder.[7]
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If the peptide is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.[7]
-
Slow Dilution: Prepare the desired aqueous buffer in a separate, larger tube. While vigorously vortexing the buffer, add the dissolved peptide-DMSO stock solution very slowly in a dropwise manner.[7]
-
Final Inspection: Once all the peptide stock is added, continue vortexing for another minute. Inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Troubleshooting Precipitation: If the peptide precipitates, the final concentration is likely too high for the aqueous buffer system. The process may need to be repeated with a lower target concentration or by maintaining a higher percentage of the organic co-solvent in the final solution.[7]
References
- 1. bachem.com [bachem.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. jpt.com [jpt.com]
- 7. benchchem.com [benchchem.com]
- 8. iscabiochemicals.com [iscabiochemicals.com]
- 9. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 11. News - Overview of chemical modification of peptides [gtpeptide.com]
- 12. Increasing solubility of proteins and peptides by site-specific modification with betaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
- 16. peptide.com [peptide.com]
- 17. lifetein.com [lifetein.com]
Technical Support Center: Addressing Incomplete Fmoc Deprotection of Hindered Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to incomplete Nα-Fmoc deprotection, particularly when dealing with sterically hindered amino acid residues during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Incomplete Fmoc deprotection is a critical issue in SPPS that leads to the formation of deletion sequences, complicating purification and reducing the overall yield of the target peptide.[1] This guide provides a systematic approach to diagnose and resolve these challenges.
Step 1: Confirming Incomplete Deprotection
Before modifying your synthesis protocol, it is essential to confirm that incomplete Fmoc deprotection is the root cause of the issue. Several analytical methods can be employed:
-
Kaiser Test (Ninhydrin Test): This is a rapid qualitative colorimetric test performed on a few beads of the peptide-resin to detect free primary amines.[1][2]
-
Positive Result (Blue/Purple Color): Indicates the presence of free primary amines, signifying successful deprotection.[1][2]
-
Negative Result (Yellow/No Color Change): Suggests the absence of free primary amines, indicating incomplete deprotection.[1][2] Note: This test is not reliable for N-terminal proline residues.[2]
-
-
Chloranil Test: This test can be used to detect secondary amines, such as N-terminal proline.[2]
-
UV-Vis Spectrophotometry: The removal of the Fmoc group liberates dibenzofulvene (DBF), which forms an adduct with piperidine that has a characteristic UV absorbance around 301-312 nm.[2][3] Monitoring the absorbance of the deprotection solution can quantify the extent of Fmoc removal. Lower than expected absorbance may indicate incomplete deprotection.[2]
-
High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS): Analysis of a cleaved sample of the peptide is the most definitive method.[2][4] The presence of a peak with a mass 222.24 Da higher than the expected peptide mass corresponds to the Fmoc-protected peptide, confirming incomplete deprotection.[2]
Step 2: Identifying the Root Cause
Several factors can contribute to inefficient Fmoc removal, especially with hindered residues:
-
Steric Hindrance: Bulky side chains of amino acids (e.g., Val, Ile, Thr) or proximity to other large residues can physically obstruct the piperidine from accessing the Fmoc group.[1][2]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, particularly in hydrophobic sequences. This aggregation can sequester the N-terminal Fmoc group, making it inaccessible to the deprotection reagent.[1][5]
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit reagent accessibility to the growing peptide chains.[1]
-
Suboptimal Reagents or Protocols: Degraded piperidine, insufficient reaction times, or low temperatures can all lead to incomplete deprotection.[1]
Step 3: Implementing a Solution
Based on the suspected cause, the following modifications to the deprotection protocol can be implemented.
Workflow for Troubleshooting Incomplete Fmoc Deprotection
References
Technical Support Center: Purification of Peptides with Multiple Aspartic Acid Residues
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of synthetic peptides containing multiple aspartic acid residues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides with multiple aspartic acid residues?
A1: The primary challenges stem from the physicochemical properties of the aspartic acid side chain, leading to:
-
Aspartimide Formation: A major side reaction during solid-phase peptide synthesis (SPPS) and purification, resulting in hard-to-separate impurities.[1][2][3]
-
Aggregation: Peptides with multiple acidic residues, especially poly-aspartic acid sequences, are prone to aggregation, which can lead to poor solubility, low recovery, and poor chromatographic performance.[4][5][6]
-
Poor Chromatographic Resolution: The high polarity and charge of these peptides can result in poor peak shape, tailing, and co-elution of closely related impurities during reversed-phase high-performance liquid chromatography (RP-HPLC).[4][7]
Q2: What is aspartimide formation and why is it so problematic for purification?
A2: Aspartimide formation is an intramolecular cyclization reaction where the backbone amide nitrogen attacks the side-chain carboxyl group of an aspartic acid residue.[2][3] This is particularly prevalent during the basic conditions used for Fmoc deprotection in SPPS.[2][3] The resulting five-membered ring (aspartimide) is unstable and can be hydrolyzed to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide and racemized versions of both.[3] These byproducts are major purification challenges because:
-
Difficult Separation: The α- and β-aspartyl peptides are isomers with very similar physicochemical properties, often causing them to co-elute during RP-HPLC.[7]
-
Reduced Yield: The conversion of the target peptide into various byproducts lowers the overall yield.[3][8]
-
Mass-Neutral Impurities: Since the α- and β-peptides are isomers, they have the identical mass, making their detection by mass spectrometry alone challenging without high-resolution chromatography.[7]
Q3: Which amino acid sequences are most susceptible to aspartimide formation?
A3: The residue immediately C-terminal to the aspartic acid has the most significant impact. Sequences with small, sterically unhindered residues are most susceptible. The general order of propensity is: Asp-Gly > Asp-Asn > Asp-Ser > Asp-Ala.[3][7]
Q4: How can I minimize aspartimide formation during peptide synthesis?
A4: Several strategies can be employed during SPPS to suppress aspartimide formation:
-
Use of specialized Asp protecting groups: Employing bulky ester protecting groups on the aspartic acid side chain can sterically hinder the cyclization reaction.[3] Examples include Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH. Another approach is to use protecting groups that are cleaved under non-basic conditions.[2]
-
Backbone protection: Introducing a protecting group on the amide nitrogen of the residue C-terminal to the Asp, such as a 2,4-dimethoxybenzyl (Dmb) group, can prevent the nucleophilic attack required for aspartimide formation.[3][9]
-
Modified Deprotection Conditions: Adding a small amount of an organic acid to the piperidine solution used for Fmoc deprotection can help to suppress aspartimide formation.[1][10]
Q5: My poly-aspartic peptide is aggregating. What can I do?
A5: Aggregation of highly acidic peptides is a common issue.[4][5] To mitigate this, consider the following:
-
Work at low concentrations: Dilute the sample before loading it onto the chromatography column.[11]
-
Adjust the pH: Moving the pH of the mobile phase away from the isoelectric point (pI) of the peptide can increase its net charge and reduce aggregation through electrostatic repulsion.[11]
-
Optimize the mobile phase: The addition of organic solvents, denaturants (e.g., isopropanol), or chaotropic agents can sometimes disrupt aggregates.[4][11]
-
Elevated Temperature: Performing the purification at a higher temperature can help to disrupt secondary structures and reduce aggregation.[4]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Broadening) in RP-HPLC
| Possible Cause | Suggested Solution |
| Secondary Interactions with Column Silanols | The negatively charged aspartic acid residues can interact with residual silanol groups on the silica-based column. Ensure a low pH mobile phase (e.g., with 0.1% TFA) to protonate the silanols and minimize these interactions.[12] Consider using an end-capped column.[4] |
| Peptide Aggregation on the Column | As discussed in the FAQs, aggregation can lead to broad peaks. Try reducing the sample load on the column or adding a small amount of an organic solvent (like isopropanol) to your sample diluent.[4][11] |
| Inappropriate Mobile Phase pH | For highly acidic peptides, a low pH mobile phase is generally recommended to suppress the ionization of the carboxylic acid groups, thereby increasing hydrophobicity and retention. |
| Column Overload | Injecting too much peptide can lead to peak distortion. Reduce the amount of sample injected onto the column.[11] |
Problem 2: Multiple Peaks with the Same Mass as the Target Peptide
| Possible Cause | Suggested Solution |
| Presence of α/β Isomers and Racemized Products | This strongly indicates that aspartimide formation has occurred.[7] If purification is intractable, re-synthesize the peptide using strategies to minimize aspartimide formation from the start (see Q4 in FAQs). |
| Insufficient Resolution | The impurities have very similar hydrophobicity to the target peptide. Optimize the HPLC gradient by making it shallower around the elution time of the main peak.[7] Try a different stationary phase (e.g., C8 or Phenyl-Hexyl instead of C18).[7] |
| Oxidized Peptide | If the peptide contains methionine or cysteine, oxidation can lead to closely eluting peaks with a +16 Da or +32 Da mass difference. Ensure the use of fresh buffers and consider adding antioxidants if necessary. |
Problem 3: Low Recovery After Purification
| Possible Cause | Suggested Solution |
| Irreversible Adsorption to the Column | The highly charged peptide may be strongly and irreversibly binding to the column. Use a less hydrophobic stationary phase (e.g., C4 or C8).[4] Ensure the column is properly conditioned and cleaned between runs. |
| Peptide Precipitation | The peptide may be precipitating on the column or in the collection tubes due to high concentration or buffer incompatibility. Collect fractions into tubes pre-filled with a solubilizing solution (e.g., a small amount of acetic acid). Pool fractions immediately and proceed to lyophilization.[11] |
| Poor Solubility in Mobile Phase | Ensure the peptide is fully dissolved in the initial mobile phase conditions before injection. If solubility is an issue, consider adding a small amount of an organic solvent or a denaturant to the sample diluent.[4] |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is for assessing the purity of a crude peptide with multiple aspartic acid residues and detecting potential aspartimide-related impurities.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[11]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[11]
-
Gradient:
-
5% to 65% Mobile Phase B over 30 minutes.
-
65% to 95% Mobile Phase B over 2 minutes.
-
Hold at 95% Mobile Phase B for 3 minutes.
-
95% to 5% Mobile Phase B over 1 minute.
-
Re-equilibrate at 5% Mobile Phase B for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 214 nm and 280 nm.
-
Injection Volume: 10 µL of a 1 mg/mL solution.
-
Data Analysis: Integrate all peaks. Look for peaks eluting close to the main product peak. Collect fractions for mass spectrometry to confirm the mass of the main peak and any significant impurities.
Protocol 2: Preparative RP-HPLC for Purification
This protocol provides a starting point for the purification of a peptide with multiple aspartic acid residues.
-
Column: C18 reversed-phase column with a suitable particle and pore size for preparative scale.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Develop a shallow gradient based on the retention time from the analytical run. A gradient of 0.5% to 1% change in Mobile Phase B per minute around the elution point of the target peptide is a good starting point.
-
Flow Rate: Adjust according to the column dimensions.
-
Loading: Dissolve the crude peptide in Mobile Phase A, with a minimal amount of a stronger solvent like acetonitrile or DMSO if necessary for solubility. Filter the sample before injection.
-
Fraction Collection: Collect fractions across the main peak and any closely eluting shoulder peaks.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Caption: Mechanism of Aspartimide Formation and Resulting Impurities.
Caption: General Workflow for Purifying Poly-Aspartate Peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. benchchem.com [benchchem.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. waters.com [waters.com]
Technical Support Center: Minimizing Asparatate Racemization in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the racemization of aspartic acid during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is aspartic acid racemization and why is it a concern in peptide synthesis?
A1: Aspartic acid racemization is the conversion of the naturally occurring L-aspartic acid into a mixture of both L- and D-aspartic acid enantiomers during peptide synthesis. This loss of stereochemical integrity is a significant concern because the incorporation of the D-enantiomer can lead to peptides with altered three-dimensional structures, reduced biological activity, and potential immunogenicity.
Q2: What is the primary mechanism of aspartic acid racemization during Fmoc-based solid-phase peptide synthesis (SPPS)?
A2: The primary mechanism involves the formation of an aspartimide intermediate.[1][2] During the base-catalyzed removal of the Fmoc protecting group (typically with piperidine), the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue can attack the side-chain carbonyl of the aspartate. This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide.[1][2] This planar intermediate is prone to protonation from either side, leading to a mixture of L- and D-aspartyl residues upon ring-opening. The aspartimide ring can also be opened by the base used for deprotection (e.g., piperidine), forming piperidide adducts.
Q3: Which peptide sequences are most susceptible to aspartic acid racemization?
A3: Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly prone to aspartimide formation and subsequent racemization. The most problematic sequences are Asp-Gly, Asp-Asn, and Asp-Ser.
Q4: What are the key factors that influence the extent of aspartic acid racemization?
A4: Several factors influence the rate of racemization:
-
Peptide Sequence: As mentioned, Asp-Gly, Asp-Asn, and Asp-Ser sequences are highly susceptible.
-
Deprotection Conditions: The type of base, its concentration, and the duration of the deprotection step are critical. Stronger bases and longer exposure times increase the risk of aspartimide formation.
-
Temperature: Elevated temperatures, often used in microwave-assisted peptide synthesis, can accelerate the rate of both aspartimide formation and racemization.[3][4]
-
Coupling Reagents: The choice of coupling reagent and the presence of additives can influence the stability of the activated amino acid and thus the potential for racemization.
-
Side-Chain Protecting Group: The bulkiness of the protecting group on the aspartic acid side chain can sterically hinder the formation of the aspartimide ring.
Troubleshooting Guides
Issue 1: High levels of D-aspartic acid detected in the final peptide.
| Possible Cause | Recommended Solution |
| Aspartimide formation during Fmoc deprotection. | 1. Modify Deprotection Cocktail: Add 0.1 M 1-hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF deprotection solution. This has been shown to significantly reduce aspartimide formation.[3][4] 2. Use a Weaker Base: Replace 20% piperidine with 20% piperazine in DMF for Fmoc deprotection. Piperazine is a weaker base and can reduce the incidence of aspartimide formation.[3] |
| Elevated synthesis temperature. | If using microwave-assisted synthesis, consider lowering the coupling and deprotection temperatures. For sensitive residues like aspartic acid, reducing the temperature from 80°C to 50°C can limit racemization.[3] |
| Prolonged exposure to basic conditions. | Minimize the duration of the Fmoc deprotection steps to what is necessary for complete removal of the Fmoc group. |
| Inappropriate Coupling Reagent/Conditions. | For the coupling of the amino acid following the aspartic acid residue, use a coupling reagent known to minimize racemization, such as one combined with an additive like HOBt or Oxyma. |
Issue 2: Presence of unexpected peaks with the same mass as the target peptide in the HPLC or LC-MS analysis.
| Possible Cause | Recommended Solution |
| Formation of β-aspartyl peptides. | Aspartimide ring-opening can lead to the formation of both α- and β-aspartyl peptides, which are structural isomers and have the same mass. To confirm, enzymatic digestion followed by LC-MS analysis can be employed. To mitigate, follow the recommendations for minimizing aspartimide formation in Issue 1. |
| Diastereomer formation (L-Asp vs. D-Asp). | The presence of the D-aspartic acid diastereomer can sometimes lead to a separate peak in reverse-phase HPLC, although co-elution is also common. Use chiral chromatography or chiral GC-MS to confirm and quantify the level of racemization. To minimize, refer to the solutions for Issue 1. |
Quantitative Data Summary
The following tables summarize quantitative data on the impact of different reagents and conditions on aspartimide formation and D-aspartic acid content.
Table 1: Effect of Deprotection Reagent on Aspartimide Formation and D-Aspartic Acid Content
| Deprotection Reagent | Aspartimide (%) | D-Asp (%) | Reference |
| 20% Piperidine in DMF | 31.50 | 9.60 | [3] |
| 20% Piperidine with 0.1 M HOBt in DMF | 9.10 | 3.83 | [3] |
| 5% Piperazine with 0.1 M HOBt in DMF | 3.15 | 1.18 | [3] |
Table 2: Effect of Temperature on Racemization of Sensitive Amino Acids (Microwave SPPS)
| Amino Acid | Coupling Temperature (°C) | Racemization Level | Reference |
| Cysteine | 80 | High | [3] |
| Cysteine | 50 | Limited | [3] |
| Histidine | 80 | High | [3] |
| Histidine | 50 | Limited | [3] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Deprotection with Piperidine
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the resin.
-
Fmoc Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes.
-
Solvent Removal: Drain the deprotection solution.
-
Second Deprotection: Repeat steps 3-5 to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5]
Protocol 2: Modified Fmoc Deprotection with HOBt to Minimize Aspartimide Formation
-
Prepare Deprotection Solution: Prepare a solution of 20% (v/v) piperidine in DMF containing 0.1 M HOBt.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the resin.
-
Fmoc Deprotection: Add the 20% piperidine/0.1 M HOBt in DMF solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 10-15 minutes.
-
Solvent Removal: Drain the deprotection solution.
-
Second Deprotection: Repeat steps 4-6.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
Protocol 3: Fmoc Deprotection using Piperazine
-
Prepare Deprotection Solution: Prepare a solution of 20% (v/v) piperazine in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the resin.
-
Fmoc Deprotection: Add the 20% piperazine in DMF solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 15-20 minutes.
-
Solvent Removal: Drain the deprotection solution.
-
Second Deprotection: Repeat steps 4-6.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
Protocol 4: Quantification of D-Aspartic Acid by Chiral GC-MS (General Workflow)
-
Peptide Hydrolysis: Hydrolyze the synthetic peptide using 6 M HCl at 110°C for 24 hours in a sealed tube under vacuum.
-
Derivatization: Derivatize the resulting amino acid mixture. A common method is esterification with an alcohol (e.g., isopropanol) followed by acylation with an acylating agent (e.g., trifluoroacetic anhydride).
-
GC-MS Analysis: Inject the derivatized sample onto a chiral GC column (e.g., Chirasil-Val). The different enantiomers will have different retention times, allowing for their separation and quantification by the mass spectrometer.
-
Quantification: Calculate the percentage of D-aspartic acid by comparing the peak area of the D-aspartate derivative to the total peak area of both D- and L-aspartate derivatives.
Visualizations
Caption: Mechanism of Aspartic Acid Racemization via Aspartimide Formation.
Caption: Troubleshooting Workflow for High D-Aspartic Acid Content.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Impact of different coupling reagents on Fmoc-L-aspartic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the coupling of Fmoc-L-aspartic acid derivatives in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using Fmoc-Asp(OtBu)-OH and when does it primarily occur?
A1: The most prevalent side reaction is the formation of an aspartimide intermediate.[1][2] This occurs through the cyclization of the aspartic acid side chain, where the backbone amide nitrogen attacks the side-chain carbonyl group.[1][2] This is primarily a base-catalyzed reaction that happens during the repeated piperidine treatments for Fmoc group removal, not necessarily during the coupling step itself.[1] Aspartimide formation can lead to several impurities, including α- and β-peptides and racemization of the aspartic acid residue.[1] Sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs are particularly susceptible to this side reaction.[3]
Q2: How does the choice of coupling reagent impact the success of incorporating this compound?
A2: The choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing side reactions, particularly racemization, during the activation of the amino acid.[4] While aspartimide formation is more closely linked to the deprotection step, an efficient and rapid coupling reaction can help minimize the exposure time of the peptide to conditions that might favor side reactions. Uronium/aminium salts like HATU and HBTU are known for their high reactivity and speed, which can be beneficial.[4][5] Carbodiimide-based reagents like DIC, when used with additives like HOBt or Oxyma, are also effective and can offer a cost-effective alternative with a reduced risk of racemization.[4][6]
Q3: Can racemization occur during the coupling of Fmoc-Asp(OtBu)-OH?
A3: Yes, racemization at the α-carbon of the aspartic acid is a potential side reaction that can occur during the activation and coupling step. The formation of an activated ester intermediate increases the acidity of the α-proton, making it susceptible to abstraction by a base, which can lead to a loss of stereochemical integrity.[7][8] The risk of racemization is influenced by the choice of coupling reagent, the type and amount of base used, the reaction temperature, and the pre-activation time.[7] Reagents like HATU are generally considered to have a low racemization risk.[5]
Q4: I am observing incomplete coupling of Fmoc-Asp(OtBu)-OH. What are the possible causes and solutions?
A4: Incomplete coupling can be due to several factors, including steric hindrance, peptide aggregation, or insufficient reactivity of the coupling reagent for the specific sequence. To address this, you can try the following:
-
Switch to a more powerful coupling reagent: If you are using a carbodiimide-based method, switching to a uronium/aminium salt like HATU or COMU, which are known for their high reactivity, can improve coupling efficiency.[4][5]
-
Double coupling: Repeat the coupling step with a fresh solution of the activated Fmoc-Asp(OtBu)-OH.
-
Increase reaction time: Extending the coupling time can help drive the reaction to completion.
-
Increase temperature: For difficult couplings, microwave-assisted synthesis can be employed to increase the reaction rate, but this should be done with caution as it can also increase the risk of side reactions like racemization.[7][8]
Q5: What is guanidinylation and how can I avoid it?
A5: Guanidinylation is a side reaction that can occur when using uronium/aminium-based coupling reagents like HBTU and HATU. These reagents can react with the free N-terminal amine of the peptide chain, forming a guanidinium group that irreversibly terminates the peptide. This can be avoided by pre-activating the Fmoc-amino acid with the coupling reagent for a short period before adding it to the resin.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of the target peptide and presence of multiple impurities with the same mass. | Aspartimide Formation: This is the most likely cause, leading to the formation of α- and β-peptides and racemized products.[1] | - Modify Deprotection Conditions: Add 0.1 M HOBt to the 20% piperidine in DMF deprotection solution.[7] - Use a weaker base for deprotection: Consider using piperazine instead of piperidine.[7] - Use alternative side-chain protection: For particularly problematic sequences, consider using Fmoc-Asp derivatives with bulkier side-chain protecting groups like 3-methyl-pentyl ester (OMpe) or 5-n-butyl-5-nonyl (OBno), which are designed to sterically hinder aspartimide formation. |
| Presence of a diastereomeric impurity (D-Asp). | Racemization during coupling: The combination of coupling reagent, base, and prolonged activation time can lead to epimerization of the aspartic acid residue.[7][9] | - Choose a low-racemization coupling reagent: Uronium salts like HATU or carbodiimide/additive combinations like DIC/Oxyma are generally preferred.[4][5] - Use a weaker base: Substitute DIPEA with a less hindered base like N-methylmorpholine (NMM) or collidine.[6] - Minimize pre-activation time: Add the activated amino acid to the resin immediately after preparation. |
| Incomplete coupling reaction (positive Kaiser test). | Steric hindrance or low reagent reactivity: The peptide sequence may be sterically demanding, or the chosen coupling reagent may not be sufficiently active. | - Use a more potent coupling reagent: Switch from DIC/HOBt to HATU or COMU.[4][5] - Perform a double coupling: Repeat the coupling step with fresh reagents. - Increase coupling time or temperature: Allow the reaction to proceed for a longer duration or consider microwave heating.[7][8] |
| Presence of a +51 Da adduct in the mass spectrum. | Piperidide formation: The aspartimide intermediate can be opened by piperidine from the deprotection solution to form piperidide adducts.[1] | This is a consequence of aspartimide formation. The primary solution is to minimize aspartimide formation using the strategies mentioned above (e.g., modifying deprotection conditions).[1][2] |
Data Presentation
While a direct, head-to-head quantitative comparison of coupling reagents for this compound is not extensively covered in a single peer-reviewed study, the following table summarizes the expected performance based on their general efficacy in peptide synthesis and known impact on side reactions.[4][5]
Table 1: Performance Comparison of Common Coupling Reagents for Fmoc-Asp(OtBu)-OH
| Coupling Reagent | Class | Relative Coupling Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Uronium Salt | Very High | Low | Fast reaction rates, high yields, effective for sterically hindered couplings.[5] | Higher cost, potential for guanidinylation if not pre-activated.[5] |
| HBTU | Uronium Salt | High | Low | Good performance for routine synthesis, well-established.[4] | Less reactive than HATU, can be less effective for difficult sequences. |
| COMU | Uronium Salt | Very High | Very Low | High efficiency comparable to HATU, safer (non-explosive byproducts), good solubility.[5] | Relatively newer compared to HBTU/HATU. |
| PyBOP | Phosphonium Salt | High | Low | Efficient with low racemization, byproducts are generally less hazardous than BOP.[5] | More expensive than carbodiimides. |
| DIC/HOBt | Carbodiimide/Additive | Moderate to High | Low (with HOBt) | Cost-effective, simple byproducts (urea is soluble).[5][6] | Slower reaction rates compared to onium salts; can be less efficient for sterically hindered couplings.[4][5] |
Table 2: Impact of Asp-Xxx Sequence on Aspartimide Formation
The following data illustrates the significant impact of the amino acid C-terminal to Asp on the extent of aspartimide formation during prolonged treatment with 20% piperidine in DMF. This highlights that the peptide sequence is a critical factor.
| Peptide Sequence (VKDX YI) | Asp Side-Chain Protection | Target Peptide (%) | Aspartimide-related Impurities (%) | D-Asp (%) | Reference |
| X = Asn | Fmoc-Asp(OtBu)-OH | 68.3 | 31.7 | 12.3 | |
| X = Asn | Fmoc-Asp(OMpe)-OH | 83.1 | 16.9 | 6.5 | |
| X = Asn | Fmoc-Asp(OBno)-OH | 98.7 | 1.3 | 0.4 | |
| X = Gly | Fmoc-Asp(OtBu)-OH | 2.0 | 98.0 | 28.0 | |
| X = Gly | Fmoc-Asp(OMpe)-OH | 24.0 | 76.0 | 25.0 | |
| X = Gly | Fmoc-Asp(OBno)-OH | 90.0 | 10.0 | 3.0 |
Experimental Protocols
Protocol 1: Coupling using HATU
This protocol is a general procedure for manual solid-phase peptide synthesis (SPPS).
-
Resin Preparation and Fmoc-Deprotection:
-
Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[5]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[5]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines, indicating an incomplete reaction.
-
If the test is positive, a second coupling may be necessary.
-
If the test is negative, wash the resin thoroughly with DMF (3-5 times).
-
Protocol 2: Coupling using DIC/HOBt
-
Resin Preparation and Fmoc-Deprotection:
-
Follow step 1 from Protocol 1.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.
-
Add this solution to the deprotected peptide-resin.
-
Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.[5]
-
-
Monitoring and Washing:
-
Follow step 3 from Protocol 1.
-
Mandatory Visualization
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Aspartate racemization in synthetic peptides. Part 2. Tendency to racemization of aminosuccinyl residue - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Aggregation of Peptides Containing Fmoc-L-aspartic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing aggregation issues encountered during the synthesis of peptides containing Fmoc-L-aspartic acid.
Introduction
Peptide aggregation during Solid-Phase Peptide Synthesis (SPPS) is a significant challenge that can lead to poor yields, incomplete reactions, and difficult purifications.[1][2] This issue is particularly prevalent in sequences containing hydrophobic residues or those prone to forming stable secondary structures like β-sheets.[3] While this compound itself isn't a primary driver of aggregation, its presence in a problematic sequence necessitates careful strategy selection to ensure successful synthesis.[2] Furthermore, a common side reaction associated with aspartic acid, aspartimide formation, can lead to a mixture of hard-to-separate byproducts, including α- and β-aspartyl peptides.[4][5] This guide will address both aggregation and aspartimide formation, providing practical solutions and preventative measures.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of peptides containing this compound.
Problem 1: Poor resin swelling and/or clumping observed during synthesis.
-
Possible Cause: On-resin peptide aggregation is occurring, where peptide chains self-associate through hydrogen bonding, leading to a collapsed resin matrix.[2][4] This is common in hydrophobic sequences.[3][4]
-
Solutions:
-
Incorporate Chaotropic Salt Washes: Before a difficult coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, to disrupt secondary structures. It's crucial to thoroughly wash the resin with DMF afterward to prevent interference with the coupling reaction.[1]
-
Switch Solvents: Change the solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which can better solvate the growing peptide chain and disrupt aggregation.[5] Adding DMSO to the solvent can also be beneficial.[4]
-
Elevated Temperature: Increase the reaction temperature to disrupt hydrogen bonds. Microwave-assisted SPPS is particularly effective for "difficult sequences".[1][4]
-
Problem 2: Incomplete or slow Fmoc deprotection and/or coupling reactions.
-
Possible Cause: Aggregation is physically blocking the reactive sites on the growing peptide chain, preventing efficient access for reagents.[2][5] This can also be a sign of steric hindrance from bulky amino acids.[5]
-
Solutions:
-
Use a More Efficient Coupling Reagent: Employ a highly efficient coupling reagent like HATU or HCTU to minimize the time the N-terminal amine is deprotected and available for aggregation before the next amino acid is coupled.[1]
-
Double Coupling: For particularly difficult couplings, performing the reaction twice can help drive it to completion.
-
Incorporate Backbone Protection: Strategically insert backbone-protecting groups like pseudoproline dipeptides or 2,4-dimethoxybenzyl (Dmb)/2-hydroxy-4-methoxybenzyl (Hmb) groups to disrupt β-sheet formation.[1][3][4] Pseudoprolines introduce a "kink" in the peptide backbone, while Dmb/Hmb groups on the α-nitrogen prevent hydrogen bonding.[3][4]
-
Problem 3: HPLC analysis of the crude peptide shows multiple, difficult-to-separate peaks.
-
Possible Cause: Aspartimide formation has occurred, leading to the generation of α- and β-aspartyl peptides and their epimers, which often have similar retention times to the target peptide.[4][5][6] This is especially common in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[4]
-
Solutions:
-
Modify Deprotection Conditions: Add an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to suppress aspartimide formation.[5]
-
Use Specialized Aspartic Acid Derivatives: For sequences highly prone to this side reaction, utilize alternative protecting groups for the aspartic acid side chain. Examples include Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH, or incorporating the dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH for Asp-Gly motifs.[5][6]
-
Backbone Protection: The use of Hmb or Dmb protecting groups on the preceding amino acid can also prevent aspartimide formation.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are "difficult sequences" and how can I predict if my peptide will be prone to aggregation?
A1: "Difficult sequences" are peptides that tend to aggregate on the resin due to their amino acid composition.[1] Key characteristics include long stretches of hydrophobic amino acids (e.g., Val, Ile, Leu, Ala, Phe) and sequences rich in β-branched amino acids (Val, Ile, Thr).[1] While precise prediction is challenging, computational tools are available to assess the aggregation potential of a sequence before synthesis.[1][3]
Q2: How can I proactively prevent peptide aggregation during SPPS?
A2: A proactive approach is often more effective than attempting to rescue an aggregated synthesis.[1] Consider the following strategies during synthesis planning:
-
Resin Selection: Use a low-loading resin (0.1-0.3 mmol/g) to increase the distance between peptide chains, which can reduce intermolecular aggregation.[1] Resins with a polyethylene glycol (PEG) linker can also improve solvation.[1]
-
Backbone Protection: Incorporate backbone-protecting groups like pseudoproline dipeptides or Dmb/Hmb-protected amino acids at regular intervals (e.g., every 6-8 residues) to disrupt secondary structure formation.[1][3]
Q3: What is the mechanism of aspartimide formation and why is it problematic?
A3: Aspartimide formation is a base-catalyzed side reaction where the backbone amide nitrogen of the residue C-terminal to aspartic acid attacks the side-chain carbonyl of the aspartic acid, forming a five-membered succinimide ring.[7] This ring can then be opened by a nucleophile (like piperidine or water) to yield a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their corresponding D-isomers.[4][6] These byproducts are often difficult to separate from the target peptide by HPLC, leading to lower purity and yield.[6][7]
Q4: Can the choice of cleavage cocktail affect aggregation of the final peptide?
A4: While the cleavage cocktail's primary role is to deprotect the side chains and cleave the peptide from the resin, the subsequent workup can influence aggregation. If the cleaved peptide precipitates upon addition of the cleavage cocktail or during ether precipitation, this can be due to the hydrophobic nature of the peptide.[3] Using solubilizing additives like isopropanol or acetic acid in the purification solvents can help disrupt these aggregates.[3]
Q5: How do I dissolve an aggregated peptide after cleavage and purification?
A5: If your lyophilized peptide is difficult to dissolve, follow these steps:
-
Start with an organic solvent: Try dissolving a small amount of the peptide in DMSO or DMF first.[8][9]
-
Sonication: Use an ultrasonic bath to help break up aggregates.[8][9]
-
Gentle Heating: Gently warming the solution (below 40°C) may improve solubility.[8][10]
-
Aqueous Dilution: Once dissolved in an organic solvent, slowly add this solution dropwise to a vigorously vortexing aqueous buffer to reach the desired final concentration.[8] If the solution becomes turbid, the solubility limit has been exceeded.[8]
Data Presentation
Table 1: Comparison of Synthetic Strategies for an Aggregation-Prone Peptide
| Synthetic Strategy | Crude Purity (%) | Yield (%) | Observations |
| Standard SPPS (HBTU/HOBt) | 65 | 55 | Significant aggregation observed, leading to incomplete reactions and low yield.[1] |
| Standard SPPS (HATU/HOAt) | 75 | 68 | A more efficient coupling reagent improved the outcome but did not fully resolve the aggregation issue.[1] |
| Microwave-Assisted SPPS | >90 | >80 | Rapid heating effectively prevented aggregation, leading to high purity and yield.[1] |
| Standard SPPS with Pseudoproline Dipeptides | >90 | >85 | Introduction of backbone "kinks" successfully disrupted aggregation. |
Table 2: Effectiveness of Different Asp Protecting Groups in Suppressing Aspartimide Formation in a Model Peptide (VKDGYI)
| Fmoc-Asp Derivative | Aspartimide Formation (% per cycle) | Reference |
| Fmoc-Asp(OtBu)-OH | High | [6] |
| Fmoc-Asp(OMpe)-OH | Moderate | [6] |
| Fmoc-Asp(OBno)-OH | 0.1 | [6] |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for Disruption of On-Resin Aggregation
This protocol is used to disrupt secondary structures prior to a difficult coupling step.[3]
-
After Fmoc deprotection and washing with DMF, swell the resin in DMF.
-
Drain the DMF and add a solution of 0.8 M LiCl in DMF to the resin.
-
Agitate the resin for 15-30 minutes.
-
Drain the chaotropic salt solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the salt.
-
Proceed with the standard coupling protocol.
Protocol 2: Qualitative Test for On-Resin Aggregation (Resin Swelling Test)
This protocol provides a method to qualitatively assess on-resin aggregation by observing changes in resin volume.[1]
-
Take a small sample of the peptide-resin at the beginning of the synthesis (after coupling the first few amino acids) and place it in a small, graduated vessel.
-
Add DMF and allow the resin to swell completely. Note the volume.
-
As the synthesis progresses, periodically take small samples of the peptide-resin.
-
Swell these samples in DMF in the same type of graduated vessel and compare the swollen volume to the initial sample.
-
A significant decrease in the swollen volume indicates on-resin aggregation.
Mandatory Visualization
Caption: A workflow diagram for SPPS, highlighting the monitoring and mitigation of peptide aggregation.
Caption: The chemical pathway of base-catalyzed aspartimide formation during Fmoc-SPPS.
Caption: A logical diagram outlining key strategies to prevent peptide aggregation and aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Validation & Comparative
A Comparative Analysis of Aspartic Acid Protecting Groups in Peptide Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of protecting group for the side chain of aspartic acid is a critical decision that significantly impacts the yield, purity, and success of peptide synthesis. This guide provides a comprehensive comparison of the widely used Fmoc-Asp(OtBu)-OH with several key alternatives, offering a data-driven approach to selecting the optimal building block for your specific synthetic challenge.
The primary challenge associated with the incorporation of aspartic acid into a peptide sequence during solid-phase peptide synthesis (SPPS) is the formation of an aspartimide intermediate. This side reaction, which occurs under the basic conditions of Fmoc-deprotection, can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides, as well as racemized products.[1] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.
Performance at a Glance: A Comparative Summary
The selection of an appropriate aspartic acid protecting group hinges on a balance between stability, ease of removal, and its effectiveness in suppressing aspartimide formation. While Fmoc-Asp(OtBu)-OH is the standard choice due to its compatibility with standard Fmoc-SPPS protocols, several alternatives offer superior performance in challenging sequences.
| Protecting Group | Key Features | Aspartimide Formation | Deprotection Conditions | Primary Application |
| Fmoc-Asp(OtBu)-OH | Standard, acid-labile tert-butyl ester.[2] | Prone to aspartimide formation in susceptible sequences.[2] | Strong acid (e.g., TFA).[2][3] | General Fmoc-SPPS. |
| Fmoc-Asp(OMpe)-OH | Bulky 3-methylpent-3-yl ester provides steric hindrance.[4] | Significantly reduced compared to OtBu.[4][5] | Strong acid (e.g., TFA). | Fmoc-SPPS of sequences prone to aspartimide formation.[4] |
| Fmoc-Asp(OAll)-OH | Allyl ester, removable under orthogonal conditions.[6][7] | Propensity for aspartimide formation is sequence-dependent. | Palladium catalyst (e.g., Pd(PPh₃)₄).[7] | On-resin side chain modification and cyclization.[7] |
| Z-Asp(OBzl)-OH | Benzyl ester, typically used in Boc-SPPS or solution-phase synthesis.[8][9] | Less prone to aspartimide formation in solution-phase; can still occur in SPPS.[8] | Catalytic hydrogenation or strong acids like HF.[8][9] | Boc-SPPS and solution-phase synthesis.[8][10] |
Delving Deeper: A Head-to-Head Comparison
Fmoc-Asp(OtBu)-OH: The Industry Standard
Fmoc-Asp(OtBu)-OH is the most commonly used derivative for incorporating aspartic acid in Fmoc-SPPS.[2][11] Its popularity stems from the straightforward acid-labile deprotection of the tert-butyl (OtBu) group, which is compatible with the final cleavage from most resins.[2] However, the relatively low steric bulk of the OtBu group makes it susceptible to aspartimide formation, particularly in problematic sequences.[12]
Fmoc-Asp(OMpe)-OH: A Bulky Solution to a Common Problem
To address the shortcomings of the OtBu group, more sterically hindered protecting groups have been developed. Fmoc-Asp(OMpe)-OH, with its 3-methylpent-3-yl (OMpe) ester, provides significant steric bulk that effectively hinders the intramolecular cyclization leading to aspartimide formation.[4][5] This makes it a superior choice for the synthesis of peptides containing Asp-Gly or other challenging motifs.[4]
Fmoc-Asp(OAll)-OH: The Orthogonal Approach
The allyl (All) ester of Fmoc-Asp(OAll)-OH offers an orthogonal protection strategy.[6][7] It is stable to both the basic conditions used for Fmoc removal and the acidic conditions for final cleavage.[7] The allyl group can be selectively removed on-resin using a palladium catalyst, allowing for specific modifications of the aspartic acid side chain, such as cyclization or labeling.[7]
Z-Asp(OBzl)-OH: A Classic Alternative
Primarily utilized in Boc-SPPS and solution-phase peptide synthesis, Z-Asp(OBzl)-OH employs a benzyl (Bzl) ester for side-chain protection.[8][9] The benzyloxycarbonyl (Z) group protects the α-amino group.[8] Both protecting groups are typically removed by catalytic hydrogenation or strong acids like hydrogen fluoride (HF).[8] While less common in modern Fmoc-SPPS, it serves as a valuable alternative, particularly in solution-phase synthesis where conditions are generally less conducive to aspartimide formation.[10]
Visualizing the Chemistry
Caption: General workflow for Fmoc-SPPS and the competing aspartimide formation pathway.
Experimental Protocols
Standard Fmoc-SPPS Protocol
This protocol outlines the general steps for solid-phase peptide synthesis using Fmoc-protected amino acids.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.[13]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.[9]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.[9]
-
Amino Acid Coupling: Couple the desired Fmoc-amino acid (e.g., Fmoc-Asp(OtBu)-OH) using a suitable activating agent (e.g., HBTU/DIEA) in DMF.[9]
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.[9]
-
Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, treat the peptidyl-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[14][15]
Deprotection of Asp(OAll) Side Chain
This protocol describes the selective removal of the allyl protecting group from an aspartic acid residue on-resin.
-
Resin Preparation: Swell the peptide-resin containing the Fmoc-Asp(OAll)-OH residue in DCM.
-
Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and PhSiH₃ (25 equivalents) in DCM.
-
Reaction: Add the deprotection cocktail to the resin and agitate for 2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DCM, DMF, and methanol.
Quantification of Aspartimide Formation
Aspartimide formation can be quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of the crude peptide cleaved from the resin. The percentage of aspartimide-related impurities (α- and β-peptides) can be determined by integrating the corresponding peaks in the chromatogram.
Conclusion
The choice of protecting group for aspartic acid is a critical parameter in peptide synthesis. While Fmoc-Asp(OtBu)-OH remains a workhorse for many applications, its propensity for aspartimide formation necessitates the consideration of alternatives for challenging sequences. Bulky protecting groups like OMpe in Fmoc-Asp(OMpe)-OH offer a robust solution for minimizing this side reaction. For applications requiring orthogonal chemistry, Fmoc-Asp(OAll)-OH provides a versatile handle for on-resin modifications. A thorough understanding of the properties and applications of these protecting groups empowers researchers to optimize their synthetic strategies and achieve higher yields of pure, target peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc-Asp(OMpe)-OH [cem.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. FMOC-Asp(OAll)-OH (146982-24-3) at Nordmann - nordmann.global [nordmann.global]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Methods for the Purity Analysis of Fmoc-L-Aspartic Acid
For researchers, scientists, and drug development professionals, ensuring the chemical and chiral purity of raw materials is a cornerstone of robust and reproducible research. Fmoc-L-aspartic acid, a critical building block in solid-phase peptide synthesis, is no exception. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for assessing the purity of this compound, offering high resolution, sensitivity, and accuracy. This guide provides a comparative overview of various HPLC methods for the analysis of this compound, with a focus on chiral purity determination.
The primary challenge in analyzing this compound lies in resolving the L-enantiomer from its D-counterpart and other potential impurities. This is most effectively achieved through the use of chiral stationary phases (CSPs). Polysaccharide-based and macrocyclic glycopeptide-based columns are among the most successful CSPs for this application. The choice of the stationary phase, in conjunction with the mobile phase composition, is critical for achieving optimal separation.
Comparative Performance of Chiral Stationary Phases
The following table summarizes the performance of different HPLC methods for the chiral separation of Fmoc-aspartic acid enantiomers. This data provides a basis for method selection based on desired resolution, analysis time, and instrument compatibility.
| Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte | Retention Time L-Asp (min) | Retention Time D-Asp (min) | Resolution (Rs) | Reference |
| Lux Cellulose-2 | 250 x 4.6 mm, 5 µm | Acetonitrile / 0.1% Trifluoroacetic Acid in Water | 1.0 | UV @ 220 nm | Fmoc-Asp(OtBu)-OH | Not Specified | Not Specified | >1.5 | [1] |
| CHIROBIOTIC® R | 25 cm x 4.6 mm, 5 µm | 10 mM Ammonium Acetate, pH 5.0 / Methanol (60:40) | 1.0 | UV @ 260 nm | Fmoc-Aspartic Acid | ~6.5 | ~7.5 | Not Specified | |
| CHIRALPAK IC | Not Specified | Not Specified | Not Specified | Not Specified | Natural Nα-Fmoc amino acids | Not Specified | Not Specified | 2.2 - 12.5 | [2] |
Note: Direct comparison is challenging as different studies may use derivatives of this compound (e.g., with a tert-butyl protecting group) and may not report all performance metrics. The Lux Cellulose-2 column demonstrated baseline resolution for 15 out of 19 Fmoc-protected amino acids.[1] The CHIRALPAK IC column showed excellent resolution for a range of natural Nα-Fmoc amino acid derivatives.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols for the chiral HPLC analysis of Fmoc-aspartic acid.
Method 1: Analysis on a Polysaccharide-Based CSP (General Protocol)
-
Column: Lux Cellulose-2 (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). The exact ratio should be optimized for best resolution, starting with a 60:40 (v/v) mixture.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Temperature: Ambient[1]
-
Detection: UV at 220 nm[1]
-
Injection Volume: 5 µL[1]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Analysis on a Macrocyclic Glycopeptide-Based CSP
-
Column: Astec® CHIROBIOTIC® R (25 cm x 4.6 mm, 5 µm)
-
Mobile Phase: 60% 10 mM ammonium acetate (pH 5.0) and 40% methanol.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 260 nm
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve the this compound sample in methanol to a concentration of 1 mg/mL.
Workflow for HPLC Purity Analysis
The general workflow for determining the purity of this compound using HPLC involves several key steps, from initial sample preparation to final data analysis and reporting. This process ensures that the analytical results are accurate, reproducible, and reliable.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Tale of Two Chemistries: Fmoc- vs. Boc-L-Aspartic Acid in Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of protecting group strategy for amino acids is a critical decision that dictates the efficiency, purity, and ultimate success of peptide synthesis. When incorporating L-aspartic acid, a trifunctional amino acid, this choice becomes even more crucial due to the potential for significant side reactions. This guide provides an objective, data-driven comparison of the two predominant strategies: the use of 9-fluorenylmethoxycarbonyl (Fmoc) protected L-aspartic acid, typically as Fmoc-L-Aspartic acid β-tert-butyl ester (Fmoc-Asp(OtBu)-OH), and tert-butyloxycarbonyl (Boc) protected L-aspartic acid, commonly as Boc-L-Aspartic acid β-benzyl ester (Boc-Asp(OBzl)-OH).
The fundamental difference between these two approaches lies in their orthogonal protection schemes, which dictate the chemical conditions for deprotection of the α-amino group during the stepwise elongation of the peptide chain in Solid-Phase Peptide Synthesis (SPPS). The Fmoc strategy employs a base-labile protecting group, while the Boc strategy relies on an acid-labile protecting group. This core distinction has profound implications for the synthesis of peptides containing aspartic acid, particularly concerning the formation of aspartimide, a deleterious side reaction.
Performance at a Glance: A Comparative Summary
The selection between Fmoc- and Boc-protected aspartic acid hinges on a trade-off between the milder deprotection conditions of the Fmoc strategy and the reduced risk of aspartimide formation offered by the Boc strategy.
| Performance Parameter | This compound Derivative (Fmoc-Asp(OtBu)-OH) | Boc-L-Aspartic Acid Derivative (Boc-Asp(OBzl)-OH) | Key Considerations |
| Nα-Deprotection Condition | Mildly basic (e.g., 20% piperidine in DMF) | Strongly acidic (e.g., 50% TFA in DCM) | The choice of deprotection agent dictates the orthogonality of the side-chain protecting groups. |
| Side-Chain Protection | Acid-labile (tert-butyl, tBu) | Acid-labile (benzyl, Bzl), requires stronger acid for cleavage | The side-chain protecting group must be stable to the Nα-deprotection conditions. |
| Aspartimide Formation | High risk, especially in Asp-Gly, Asp-Ser, and Asp-Asn sequences.[1] | Significantly lower risk under standard Boc-SPPS conditions.[2] | This is a major drawback of the Fmoc strategy for aspartic acid-containing peptides. |
| Coupling Efficiency | Generally high, but can be compromised by aggregation. | Can be advantageous for hydrophobic peptides prone to aggregation due to protonation of the N-terminus after deprotection.[1] | Coupling efficiency is also highly dependent on the coupling reagents used. |
| Final Cleavage | Strong acid (e.g., TFA with scavengers) | Very strong acid (e.g., HF, TFMSA) | The harsh cleavage conditions of the Boc strategy can be a limitation for sensitive peptides. |
| Orthogonality | High degree of orthogonality between Nα and side-chain deprotection. | Relies on graded acid lability, which is considered quasi-orthogonal.[3] | True orthogonality simplifies the synthetic strategy. |
The Challenge of Aspartimide Formation in Fmoc-SPPS
The primary drawback of using Fmoc-Asp(OtBu)-OH is the base-catalyzed formation of a cyclic imide, known as aspartimide, during the piperidine-mediated Fmoc deprotection step.[2] This side reaction is particularly prevalent in sequences where aspartic acid is followed by glycine, serine, or asparagine.[1] The formation of aspartimide is problematic as it can lead to a mixture of byproducts, including the desired α-peptide, the undesired β-peptide, and racemized products, which are often difficult to separate from the target peptide.[2]
dot graph Aspartimide_Formation { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
Peptide [label="Peptide Chain\n(...-Asp(OtBu)-Xxx-...)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="20% Piperidine\nin DMF", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Cyclic Intermediate\n(Aspartimide)", fillcolor="#FBBC05", fontcolor="#202124"]; Alpha_Peptide [label="Desired α-Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Peptide [label="Undesired β-Peptide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Racemized [label="Racemized Products", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Peptide -> Deprotection [label="Fmoc deprotection"]; Deprotection -> Intermediate [label="Base-catalyzed\ncyclization"]; Intermediate -> Alpha_Peptide [label="Hydrolysis"]; Intermediate -> Beta_Peptide [label="Hydrolysis"]; Intermediate -> Racemized [label="Epimerization"]; } dddot Caption: Mechanism of aspartimide formation during Fmoc-SPPS.
Experimental data highlights the significance of this side reaction. In the synthesis of a 33-mer GLP-2 analog, replacing the standard Fmoc-Asp(OtBu)-OH with a bulkier side-chain protecting group, Fmoc-Asp(OBno)-OH, which sterically hinders aspartimide formation, resulted in a 25% increase in the amount of the target peptide in the crude product. This demonstrates the substantial loss in yield and purity that can be attributed to aspartimide formation when using the standard Fmoc-aspartic acid derivative.
Boc-SPPS: A Robust Alternative for Aspartic Acid Incorporation
The Boc strategy, which utilizes acidic conditions for Nα-deprotection, is inherently less prone to the base-catalyzed aspartimide formation that plagues the Fmoc approach.[1][2] Historically, Boc-based SPPS has been shown to result in minimal aspartimide formation, particularly with the use of side-chain protecting groups like cyclohexyl ester (OcHex).[2] The standard Boc-Asp(OBzl)-OH provides a reliable and cost-effective option for incorporating aspartic acid while minimizing the risk of this problematic side reaction.
However, the Boc strategy is not without its own challenges. The repeated use of strong acid for deprotection can lead to the degradation of sensitive residues, and the final cleavage step requires extremely harsh and hazardous acids like hydrogen fluoride (HF).
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The core of SPPS is a cyclical process of deprotection, washing, coupling, and washing, repeated for each amino acid in the sequence. The key difference between the Fmoc and Boc strategies lies in the deprotection step.
Protocol 1: Fmoc-SPPS of an Aspartic Acid-Containing Peptide
This protocol outlines a single coupling cycle for incorporating Fmoc-Asp(OtBu)-OH.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of Fmoc-Asp(OtBu)-OH:
-
In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.
-
Allow the solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
4. Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
5. Chain Elongation:
-
Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 2: Boc-SPPS of an Aspartic Acid-Containing Peptide
This protocol outlines a single coupling cycle for incorporating Boc-Asp(OBzl)-OH.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in DCM for 30-60 minutes in a reaction vessel.
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% (v/v) TFA in DCM to the resin.
-
Agitate for 1-2 minutes, drain, and add a fresh solution of 50% TFA in DCM.
-
Agitate for 20-30 minutes at room temperature.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
3. Neutralization:
-
Wash the resin with DCM (2 times).
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes. Repeat this step.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
4. Coupling of Boc-Asp(OBzl)-OH:
-
In a separate vessel, dissolve Boc-Asp(OBzl)-OH (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF or a mixture of DCM/DMF.
-
Add the dissolved amino acid and coupling agent to the neutralized peptide-resin.
-
Add DIEA (4-6 equivalents) to initiate the coupling reaction.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
5. Monitoring and Washing:
-
Monitor the completion of the coupling reaction using the Kaiser test.
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
6. Chain Elongation:
-
Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
7. Final Cleavage and Deprotection (HF Cleavage):
-
Caution: HF is an extremely corrosive and toxic acid. This procedure must be performed in a specialized apparatus by trained personnel.
-
Dry the peptide-resin thoroughly under high vacuum.
-
Cool the cleavage vessel to -5 to 0 °C.
-
Add a scavenger mixture (e.g., p-cresol, p-thiocresol) to the resin.
-
Slowly distill anhydrous HF into the cleavage vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration and dry under vacuum.
Structural Differences and Their Implications
The choice of protecting group strategy is directly linked to the chemical structure of the aspartic acid derivatives used.
Fmoc_Asp [label=< Fmoc-Asp(OtBu)-OH Nα-ProtectionFmoc (Base-Labile) Side-Chain Protectiontert-Butyl (Acid-Labile)
>];Boc_Asp [label=< Boc-Asp(OBzl)-OH Nα-ProtectionBoc (Acid-Labile) Side-Chain ProtectionBenzyl (Strong Acid-Labile)
>]; } dddot Caption: Structural and chemical differences of the aspartic acid derivatives.The orthogonality of the Fmoc/tBu strategy is a key advantage, allowing for selective deprotection of the Nα-amino group without affecting the side-chain protecting group. In contrast, the Boc/Bzl strategy relies on graded acid lability, where the Nα-Boc group is removed with a moderate acid (TFA), while the side-chain benzyl group requires a much stronger acid (HF) for cleavage.
Conclusion and Recommendations
The choice between Fmoc- and Boc-protected L-aspartic acid is a critical decision in peptide synthesis that must be guided by the specific requirements of the target peptide and the synthetic capabilities of the laboratory.
-
For the synthesis of peptides containing aspartic acid, particularly those with sequences known to be prone to aspartimide formation (e.g., Asp-Gly, Asp-Ser, Asp-Asn), the Boc strategy using Boc-Asp(OBzl)-OH is often the more robust and reliable choice. The inherent resistance of the Boc strategy to base-catalyzed aspartimide formation can lead to higher purity and yield of the final product.
-
The Fmoc strategy, using Fmoc-Asp(OtBu)-OH, remains a viable option, especially for peptides that are sensitive to the harsh acidic conditions of the Boc strategy. However, researchers must be aware of the high risk of aspartimide formation and may need to employ mitigation strategies. These can include the use of bulkier side-chain protecting groups (e.g., Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH), the addition of additives like HOBt to the piperidine deprotection solution, or the use of backbone protection strategies (e.g., incorporating a Dmb group on the subsequent amino acid). These alternative Fmoc-aspartic acid derivatives, while effective, come at a higher cost.
Ultimately, a careful evaluation of the peptide sequence, the desired purity, and the available synthetic resources will determine the optimal strategy for incorporating L-aspartic acid into a synthetic peptide. For challenging sequences, the upfront investment in a more robust strategy like Boc-SPPS can save significant time and resources in downstream purification and analysis.
References
Assessing Aspartimide Formation: A Comparative Guide to HPLC and MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The formation of aspartimide is a critical quality attribute to monitor during the development and manufacturing of peptide-based therapeutics. This succinimide intermediate can lead to the formation of iso-aspartate (iso-Asp) and aspartate (Asp) epimers, potentially impacting the safety and efficacy of the final drug product. Accurate and robust analytical methods are therefore essential to detect and quantify the extent of aspartimide formation. This guide provides an objective comparison of two cornerstone analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS), complete with supporting experimental data and detailed protocols.
Quantitative Performance: HPLC-UV vs. LC-MS
Both HPLC-UV and LC-MS are powerful techniques for the analysis of aspartimide-related impurities. The choice between them often depends on the specific requirements of the analysis, such as the need for routine quantification versus in-depth characterization and sensitivity. The following table summarizes the key quantitative performance parameters for each technique, based on typical findings in peptide impurity analysis.[1][2][3]
| Performance Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~0.05% - 0.1% relative to the main peptide peak | ~0.01% - 0.05% relative to the main peptide peak |
| Limit of Quantitation (LOQ) | ~0.1% - 0.2% relative to the main peptide peak | ~0.02% - 0.1% relative to the main peptide peak |
| Accuracy (% Recovery) | 90-110% | 85-115% |
| Precision (%RSD) | < 5% | < 15% |
| Selectivity | Moderate; can be challenging for co-eluting species | High; can distinguish isobaric and co-eluting species |
| Cost | Lower | Higher |
| Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate assessment of aspartimide formation. Below are representative protocols for both HPLC-UV and LC-MS analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a standard approach for the separation and quantification of aspartimide and related impurities in a synthetic peptide sample.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.[4]
-
If solubility is an issue, a minimal amount of a compatible organic solvent (e.g., acetonitrile) can be used, but it should be kept to a minimum to avoid peak distortion.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
-
System: A standard HPLC system equipped with a UV/Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size) is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: 214 nm or 220 nm for peptide backbone detection.
-
Injection Volume: 10-20 µL.
3. Gradient Elution Program:
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 30 | 65 |
| 35 | 95 |
| 40 | 95 |
| 41 | 5 |
| 50 | 5 |
4. Data Analysis:
-
Integrate the peak areas of the main peptide, aspartimide, and other related impurities.
-
Calculate the percentage of each impurity relative to the total peak area.
-
The aspartimide peak is typically observed as a pre-peak or a closely eluting peak to the main peptide. Its identity should be confirmed by a complementary technique like mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is designed for the identification and sensitive quantification of aspartimide and its isomers.
1. Sample Preparation:
-
Prepare the sample as described in the HPLC-UV protocol. For higher sensitivity, a concentration of 0.1 mg/mL may be sufficient.
2. LC-MS System and Conditions:
-
System: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A reversed-phase C18 column with dimensions suitable for the LC system (e.g., 2.1 x 100 mm, 1.8 µm for UHPLC).
-
Mobile Phase A: 0.1% Formic Acid (FA) in HPLC-grade water.[5]
-
Mobile Phase B: 0.1% Formic Acid (FA) in HPLC-grade acetonitrile.[5]
-
Flow Rate: 0.2-0.4 mL/min for a 2.1 mm ID column.
-
Column Temperature: 40-50 °C.
-
Injection Volume: 1-5 µL.
3. Gradient Elution Program:
-
A similar gradient profile to the HPLC-UV method can be used, but it should be optimized for the specific peptide and LC-MS system.
4. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: A range that covers the expected m/z of the peptide and its impurities (e.g., 300-2000 m/z).
-
Data Acquisition: Full scan mode for identification and targeted MS/MS or Selected Ion Monitoring (SIM) for quantification.
-
Fragmentation: For MS/MS, use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to obtain fragment ions for sequence confirmation.
5. Data Analysis:
-
Extract ion chromatograms (EICs) for the theoretical m/z values of the peptide, aspartimide (-18 Da compared to the parent peptide), and its hydrolysis products (iso-Asp and Asp, which are isobaric with the parent peptide).
-
Quantify the aspartimide and other impurities based on their peak areas in the EICs.
-
Use MS/MS fragmentation data to confirm the identity of the impurities by analyzing the peptide sequence and the location of the modification.
Visualizing the Workflow and Chemical Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the chemical transformations involved in aspartimide formation.
Caption: Aspartimide formation pathway and subsequent degradation products.
Caption: General analytical workflow for assessing aspartimide formation.
Objective Comparison and Recommendations
HPLC-UV is a robust, cost-effective, and high-throughput method that is well-suited for routine quality control and release testing where the primary goal is to quantify known impurities against established specifications. Its limitations lie in its lower sensitivity and selectivity compared to LC-MS, making it challenging to identify and quantify novel or co-eluting impurities.
LC-MS , particularly high-resolution mass spectrometry, offers unparalleled selectivity and sensitivity. It is the gold standard for the identification and characterization of unknown impurities, even at trace levels. The ability to obtain mass information and fragmentation patterns is invaluable for confirming the identity of aspartimide and its isomers. While more expensive and with a lower throughput than HPLC-UV, LC-MS is indispensable during process development, forced degradation studies, and for the comprehensive characterization of reference standards.
References
A Comparative Guide to Bases for Fmoc Group Removal in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable base for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis (SPPS). This choice directly impacts the efficiency of the deprotection reaction, the integrity of the growing peptide chain, and the purity of the final product. While piperidine has traditionally been the reagent of choice, concerns over its toxicity, regulatory status, and propensity to induce side reactions have spurred the investigation of alternative bases. This guide provides an objective comparison of various bases for Fmoc deprotection, supported by experimental data, to aid researchers in making informed decisions for their specific synthetic needs.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. The process is initiated by the abstraction of the acidic proton on the C9 position of the fluorene ring by a base. This leads to the formation of a dibenzofulvene (DBF) intermediate and the free N-terminal amine of the peptide. The highly reactive DBF is then scavenged by a nucleophilic amine to form a stable adduct, preventing its reaction with the newly deprotected amine, which would otherwise lead to chain termination.[1][2]
References
A Comparative Guide to the Validation of Peptide Sequences Containing Fmoc-L-aspartic Acid
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of Fmoc-L-aspartic acid presents a critical validation challenge. The primary obstacle arises from the base-catalyzed formation of aspartimide during the Fmoc-deprotection step, leading to a cascade of impurities that can compromise the integrity and bioactivity of the final peptide. This guide provides an objective comparison of analytical techniques for validating these peptide sequences and evaluates strategies to mitigate the notorious aspartimide side reaction, supported by experimental data and detailed protocols.
The Challenge: Aspartimide Formation
During solid-phase peptide synthesis (SPPS) using Fmoc chemistry, the repetitive use of a base, typically piperidine, to remove the Nα-Fmoc protecting group can trigger a detrimental side reaction at aspartic acid residues. The backbone amide nitrogen can attack the side-chain carboxyl group, forming a cyclic aspartimide intermediate. This intermediate can then be cleaved by piperidine or water to yield not only the desired α-aspartyl peptide but also undesired β-aspartyl peptides and their respective D-isomers.[1][2] These impurities often co-elute with the target peptide in chromatography and possess the same mass, making their detection and removal exceptionally challenging.
Comparative Analysis of Validation Techniques
A multi-pronged analytical approach is essential for the comprehensive validation of peptides containing aspartic acid. The performance of the most common techniques is summarized below.
| Analytical Technique | Parameter Measured | Advantages | Limitations | Typical Application |
| Reversed-Phase HPLC (RP-HPLC) | Purity (%) | High resolution and sensitivity for separating the target peptide from most impurities.[3][4][5] | May not separate isomeric impurities like α- and β-aspartyl peptides or epimers. | Primary method for purity assessment and purification.[4] |
| Mass Spectrometry (MS) | Molecular Weight (Da) | Highly accurate mass determination to confirm the identity of the target peptide.[4] | Cannot distinguish between isomers with the same mass (e.g., α- vs. β-Asp peptides). | Confirmation of peptide identity and detection of modifications or truncations.[6][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D Structure & Connectivity | Provides detailed structural information, enabling the unambiguous identification of α- and β-aspartyl linkages.[8][9] | Requires higher sample concentrations and can be time-consuming.[8][10] | Definitive structural elucidation and confirmation of correct amino acid incorporation. |
| Amino Acid Analysis (AAA) | Amino Acid Composition & Quantity | Quantifies the net peptide content and confirms the amino acid ratios.[4] | Does not provide sequence information or detect isomeric impurities. | Determination of peptide concentration and verification of amino acid composition. |
Strategies for Mitigating Aspartimide Formation
The most effective approach to ensuring the fidelity of peptides containing aspartic acid is to minimize aspartimide formation during synthesis. Several strategies have been developed to address this challenge.
| Strategy | Principle | Reported Effectiveness | Drawbacks |
| Sterically Hindered Side-Chain Protecting Groups | Increasing the steric bulk of the Asp side-chain ester group hinders the intramolecular cyclization. | Fmoc-Asp(OMpe)-OH & Fmoc-Asp(ODie)-OH: Show significant reduction in aspartimide formation compared to the standard Fmoc-Asp(OtBu)-OH.[11] Fmoc-Asp(OBno)-OH: Demonstrates superior suppression of aspartimide formation, even in problematic sequences like Asp-Gly. | May require slightly longer coupling times or more potent activation reagents. |
| Modified Fmoc-Deprotection Conditions | Adding a weak acid to the piperidine solution reduces the basicity of the microenvironment around the peptide. | Addition of 1 M Oxyma: Can reduce aspartimide-related impurities significantly. For a test peptide, impurities were reduced from 44% to 15%.[1] | May not completely eliminate the side reaction in highly susceptible sequences. |
| Alternative Nα-Protecting Groups | Replacing the Fmoc group with a protecting group that is cleaved under non-basic conditions. | p-Nitrobenzyloxycarbonyl (pNZ): Cleavage is performed under mild acidic conditions, avoiding the base-catalyzed aspartimide formation.[2] | Can lead to lower coupling efficiencies for longer peptide sequences.[2] |
Experimental Protocols
Protocol 1: Peptide Purity Analysis by RP-HPLC
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent, such as 0.1% trifluoroacetic acid (TFA) in water or acetonitrile, to a concentration of approximately 1 mg/mL.[12]
-
Chromatographic System: Utilize a high-performance liquid chromatography system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically used for peptide analysis (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[13]
-
-
Gradient Elution: A linear gradient from 5% to 60% of Mobile Phase B over 20-30 minutes is a common starting point.[12] The gradient should be optimized based on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile at 214-220 nm, which corresponds to the absorbance of the peptide bond.[4][12]
-
Data Analysis: Calculate the peptide purity by integrating the area of the main peak and dividing it by the total area of all peaks in the chromatogram.[12]
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry
-
Sample Preparation: Prepare a solution of the peptide at a concentration of 1-10 pmol/µL in a solvent compatible with the ionization technique (e.g., 50% acetonitrile/0.1% formic acid for ESI-MS).
-
Instrumentation: Use a mass spectrometer such as a MALDI-TOF or an ESI-MS instrument.[4]
-
Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range that includes the expected molecular weight of the peptide.
-
Data Analysis: Compare the observed monoisotopic or average mass of the major peak with the calculated theoretical mass of the target peptide sequence.
Protocol 3: Structural Validation by 2D NMR Spectroscopy
-
Sample Preparation: Dissolve a high-purity (>95%) peptide sample in a deuterated solvent (e.g., D₂O or a buffered solution in D₂O) to a concentration of 0.1-5 mM.[8]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Experiments: Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within an amino acid spin system.[8][14]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides information about the peptide's 3D structure.[8][14]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (requires ¹³C/¹⁵N labeling).[8]
-
-
Data Analysis: Perform sequential assignment of the amino acid residues by tracing the connectivity between adjacent residues. The chemical shifts and NOE patterns can be used to differentiate between the α- and β-linkages of aspartic acid.
Visualizing the Validation Workflow and Aspartimide Problem
The following diagrams illustrate the key processes in validating a peptide containing this compound.
Caption: Experimental workflow for peptide synthesis, purification, and validation.
Caption: The aspartimide side reaction pathway during Fmoc-SPPS.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. biovera.com.au [biovera.com.au]
- 14. m.youtube.com [m.youtube.com]
Quantifying the Efficiency of Fmoc-L-Aspartic Acid Coupling Reactions: A Comparative Guide
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of aspartic acid residues using Fmoc-L-Aspartic acid derivatives presents a significant challenge primarily due to the propensity for aspartimide formation. This side reaction can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides and their racemized counterparts, thereby reducing the overall yield and purity of the target peptide. This guide provides a comparative analysis of different strategies to enhance the efficiency of this compound coupling, with a focus on minimizing aspartimide formation, supported by experimental data and detailed protocols.
Performance Comparison of Fmoc-Aspartic Acid Derivatives
The choice of the side-chain protecting group for this compound is critical in mitigating aspartimide formation. The most commonly used derivative, Fmoc-Asp(OtBu)-OH, is known to be susceptible to this side reaction, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[1][2] Below is a comparison of different protecting groups and their effectiveness in reducing aspartimide-related impurities.
| Fmoc-Asp Derivative | Peptide Sequence (Scorpion Toxin II model) | Treatment Conditions | Target Peptide (%) | Aspartimide-related Impurities (%) | D-Asp (%) | Reference |
| Fmoc-Asp(OtBu)-OH | VKDG YI | 20% Piperidine/DMF, 200 min | 58.0 | 42.0 | 17.0 | |
| Fmoc-Asp(OMpe)-OH | VKDG YI | 20% Piperidine/DMF, 200 min | 78.0 | 22.0 | 8.0 | |
| Fmoc-Asp(OBno)-OH | VKDGYI | 20% Piperidine/DMF, 200 min | 90.0 | 10.0 | 1.0 | |
| Fmoc-Asp(OtBu)-OH | VKDN YI | 20% Piperidine/DMF, 200 min | 94.5 | 5.5 | 2.5 | |
| Fmoc-Asp(OBno)-OH | VKDNYI | 20% Piperidine/DMF, 200 min | 99.8 | 0.2 | <0.1 | |
| Fmoc-Asp(OtBu)-OH | VKDR YI | 20% Piperidine/DMF, 200 min | 97.0 | 3.0 | 1.0 | |
| Fmoc-Asp(OBno)-OH | VKDRYI | 20% Piperidine/DMF, 200 min | 99.8 | 0.2 | <0.1 |
As the data indicates, the use of Fmoc-Asp(OBno)-OH significantly reduces the formation of aspartimide and suppresses racemization compared to the standard Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH. This is particularly evident in the challenging Asp-Gly sequence.
The Role of Coupling Reagents
While the side-chain protecting group is a primary factor, the choice of coupling reagent also influences the overall efficiency. Highly reactive reagents are generally preferred to ensure complete and rapid amide bond formation. Common classes of coupling reagents include uronium/aminium salts (e.g., HATU, HBTU, HCTU), phosphonium salts (e.g., PyBOP), and carbodiimides (e.g., DIC) used with additives like Oxyma or HOBt.[3][4]
For sterically hindered couplings or challenging sequences, reagents like HATU and HCTU are often favored for their high reactivity.[4] However, for standard couplings, a range of reagents can be effective.[4] It is important to note that the conditions for Fmoc deprotection, rather than the coupling reaction itself, are the primary driver of aspartimide formation.[1][2]
Experimental Protocols
Below are generalized experimental protocols for the coupling of Fmoc-Asp(OtBu)-OH in SPPS and for the analysis of aspartimide formation.
Protocol 1: Standard Fmoc-Asp(OtBu)-OH Coupling
This protocol outlines a standard coupling cycle using a uronium salt reagent like HATU.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[5]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[5]
-
Agitate the mixture at room temperature for 5 minutes.[5]
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.[5]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]
3. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[5]
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.[5]
-
Allow the pre-activation to proceed for 2-5 minutes.[5]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[5]
4. Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines, indicating an incomplete reaction.[5] If the test is positive, the coupling step may be repeated.
-
After complete coupling, drain the reaction solution and wash the resin with DMF.
Protocol 2: Analysis of Aspartimide Formation
This protocol is based on the experimental design used to compare the different Fmoc-Asp derivatives.
1. Peptide Synthesis:
-
Synthesize the model peptide (e.g., VKDGYI) on a suitable resin using the desired Fmoc-Asp derivative.
2. Prolonged Piperidine Treatment:
-
After synthesis, treat the peptidyl-resin with a 20% piperidine in DMF solution for an extended period (e.g., 200 minutes) to simulate multiple deprotection cycles.
3. Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H2O).
4. HPLC Analysis:
-
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantify the peaks corresponding to the target peptide and any aspartimide-related impurities by integrating the peak areas.
5. Chiral Analysis:
-
To determine the extent of racemization, subject the peptide to acid hydrolysis.
-
Analyze the resulting amino acids using a chiral gas chromatography (GC) method to determine the ratio of D-Asp to L-Asp.
Visualizing the Workflow
The following diagrams illustrate the key processes in this compound coupling and its analysis.
References
Unraveling the Impact of Aspartimide Formation on Peptide Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the structural integrity of synthetic peptides is paramount to obtaining reliable and reproducible biological data. A common and often overlooked pitfall in peptide synthesis is the formation of aspartimide, a cyclic intermediate that can lead to the generation of isoaspartyl (isoAsp) and β-aspartyl (β-Asp) peptide impurities. These structural isomers can be notoriously difficult to separate from the target peptide and may significantly alter its biological activity, leading to misinterpretation of structure-activity relationships (SAR).
This guide provides a comprehensive comparison of the biological activity of peptides with and without aspartimide-related impurities. We will delve into case studies that quantitatively and qualitatively demonstrate the detrimental effects of these modifications. Detailed experimental protocols for the bioassays discussed are also provided to facilitate the replication and validation of these findings.
The Chemical Basis of Aspartimide Formation and Its Consequences
During solid-phase peptide synthesis (SPPS), particularly using Fmoc chemistry, the side chain of an aspartic acid (Asp) residue can undergo an intramolecular cyclization reaction. This is often triggered by the basic conditions used for Fmoc deprotection. The resulting five-membered ring is the aspartimide intermediate. This intermediate is unstable and can be hydrolyzed to yield not only the native α-aspartyl peptide but also the β-aspartyl isomer, where the peptide backbone is linked through the side-chain carboxyl group. Furthermore, the aspartimide intermediate is prone to racemization, which can lead to the incorporation of D-aspartyl and D-isoaspartyl residues.[1][2]
The formation of these impurities can have profound consequences on a peptide's three-dimensional structure, which is often critical for its interaction with biological targets. Changes in the peptide backbone geometry can disrupt key binding motifs, leading to a reduction or complete loss of biological activity.
Case Study 1: Growth-Blocking Peptide (GBP) - A Qualitative and Quantitative Look at Lost Activity
Growth-blocking peptide (GBP) is an insect cytokine that plays a crucial role in regulating larval development. A study by Hayakawa (1994) provides a stark example of how a β-aspartyl linkage can abolish biological function. When GBP was synthesized using a method that promoted aspartimide formation, the resulting peptide, containing approximately 90% β-aspartyl GBP at position 16, exhibited a complete loss of its characteristic growth-blocking effect in armyworm larvae.[3]
Data Presentation: GBP Bioactivity
| Peptide Variant | Aspartyl Linkage | Larval Growth Inhibition |
| Native GBP | α-aspartyl | Active |
| Aspartimide-derived GBP | β-aspartyl | Inactive[3] |
To further quantify the activity of the native peptide, data from a separate study on Pseudaletia separata larvae demonstrates a dose-dependent inhibition of larval growth upon injection of native GBP.
Data Presentation: Dose-Dependent Activity of Native GBP
| Dose of Native GBP (pmol/larva) | Larval Weight Gain (% of Control) |
| 4 | ~100% |
| 40 | ~75% |
| 400 | ~50% |
(Data adapted from a study on P. separata larval growth activity of GBP variants, where control larvae were injected with bovine serum albumin.)[4]
The complete lack of activity in the β-aspartyl variant starkly contrasts with the potent, dose-dependent activity of the native peptide, underscoring the critical importance of the correct peptide backbone structure.
Experimental Protocol: In Vivo Larval Growth Retardation Assay
This protocol is based on the methodology used to assess the biological activity of Growth-Blocking Peptide (GBP) in Pseudaletia separata larvae.[4]
1. Animal Rearing:
-
Pseudaletia separata larvae are reared on an artificial diet at 25 ± 1°C with a 16-hour light and 8-hour dark photoperiod.
-
Larvae that have just molted into the final instar are selected for the assay.
2. Peptide Preparation:
-
The native GBP and the peptide mixture containing the β-aspartyl variant are dissolved in an appropriate sterile buffer (e.g., insect saline or phosphate-buffered saline).
-
A range of concentrations is prepared for dose-response analysis of the native peptide. A control solution (e.g., bovine serum albumin in the same buffer) is also prepared.
3. Injection Procedure:
-
A microinjection needle is used to inject a small volume (e.g., 1-2 µL) of the peptide solution or control into the hemocoel of each larva.
-
Larvae are briefly anesthetized on ice before injection to minimize movement.
4. Post-Injection Maintenance and Data Collection:
-
After injection, larvae are returned to their individual containers with the artificial diet.
-
The weight of each larva is measured at specific time points (e.g., 24, 48, and 72 hours) post-injection.
5. Data Analysis:
-
The change in larval weight is calculated for each group.
-
The growth-blocking activity is determined by comparing the weight gain of peptide-injected larvae to that of the control group.
-
For dose-response analysis, the percentage of growth inhibition is plotted against the peptide concentration, and the ED50 (the dose at which 50% of the maximal effect is observed) can be calculated.
Signaling Pathway: Growth-Blocking Peptide (GBP)
GBP exerts its effects through a complex signaling cascade that ultimately influences larval growth and immune responses.
Case Study 2: PcaTX-1 Toxin - Diminished Activity on the Nav1.7 Channel
The voltage-gated sodium channel Nav1.7 is a key player in pain signaling and a major target for the development of new analgesics. Peptide toxins from venomous creatures are a rich source of potent Nav1.7 modulators. The activity of these toxins is highly dependent on their precise three-dimensional structure, which allows them to bind to specific sites on the ion channel.
Data Presentation: IC50 Values of ProTx-II and its Analogs on hNav1.7
| Peptide | IC50 (nM) on hNav1.7 |
| ProTx-II (Wild-Type) | 0.3 - 1.0[5] |
| PTx2-3127 | 6.9[6] |
| PTx2-3258 | 3.8[7] |
| PTx2-3064 | 52.6[6] |
| PTx2-2955 | 185.0[6] |
(Data compiled from studies on engineered ProTx-II peptides.)[5][6][7]
This data highlights how sensitive the biological activity of a peptide is to its primary sequence and, by extension, its three-dimensional structure. The formation of an isoaspartyl or β-aspartyl bond represents a significant alteration to the peptide backbone, which would be expected to have a substantial, and likely detrimental, impact on its ability to bind to its target, similar to or even more pronounced than the engineered mutations shown above.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Activity
This protocol outlines a standard method for assessing the inhibitory activity of peptides on the human Nav1.7 (hNav1.7) channel expressed in a heterologous system, such as HEK293 cells.[6][7]
1. Cell Culture and Transfection:
-
HEK293 cells are cultured under standard conditions (e.g., 37°C, 5% CO2).
-
Cells are transiently or stably transfected with a plasmid encoding the alpha subunit of the hNav1.7 channel. Co-transfection with beta subunits may also be performed.
2. Electrophysiology Setup:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an internal solution (e.g., containing CsF, CsCl, EGTA, and HEPES).
-
The external solution typically contains NaCl, KCl, CaCl2, MgCl2, and HEPES.
3. Recording Procedure:
-
Cells are voltage-clamped at a holding potential of -120 mV.
-
To elicit Nav1.7 currents, depolarizing voltage steps are applied (e.g., to 0 mV for 20-50 ms).
-
A stable baseline current is established before the application of the peptide.
4. Peptide Application and Data Acquisition:
-
The peptide toxin (e.g., PcaTX-1 or its variants) is perfused into the recording chamber at various concentrations.
-
The effect of the peptide on the peak sodium current is recorded.
-
The percentage of current inhibition is calculated for each concentration.
5. Data Analysis:
-
A concentration-response curve is generated by plotting the percentage of inhibition against the peptide concentration.
-
The IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to the Hill equation.
Signaling Pathway: Nav1.7 in Nociceptive Neurons
The Nav1.7 channel is a voltage-gated sodium channel that plays a critical role in the initiation and propagation of action potentials in nociceptive (pain-sensing) neurons.
Conclusion
The formation of aspartimide and its subsequent hydrolysis to isoaspartyl and β-aspartyl peptide impurities represent a significant challenge in peptide synthesis with profound implications for biological research and drug development. The case studies of Growth-Blocking Peptide and the analysis of structure-activity relationships in Nav1.7-targeting toxins clearly demonstrate that these structural modifications can lead to a dramatic reduction or complete loss of biological activity.
For researchers in this field, it is crucial to employ synthetic strategies that minimize or eliminate aspartimide formation to ensure the integrity of the peptides being studied. This includes the use of optimized deprotection conditions, sterically hindered protecting groups for aspartic acid, or backbone protection strategies. By ensuring the synthesis of high-purity peptides free from these isomeric impurities, scientists can generate accurate and reproducible data, leading to a more reliable understanding of peptide function and more effective development of peptide-based therapeutics.
References
- 1. Growth-blocking peptide titer during larval development of parasitized and cold-stressed armyworm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Targeting of Nav1.7 with Engineered Spider Venom-Based Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-terminal Elongation of Growth-blocking Peptide Enhances Its Biological Activity and Micelle Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain | eLife [elifesciences.org]
Safety Operating Guide
Proper Disposal of Fmoc-L-Aspartic Acid: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper handling and disposal of Fmoc-L-aspartic acid, a reagent commonly used in peptide synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While Fmoc-protected amino acids are generally not classified as hazardous substances, they must be treated as chemical waste and handled with professional care.[1]
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a risk assessment should be performed. Although not typically classified as hazardous, avoiding exposure is paramount.[2][3] The recommended Personal Protective Equipment (PPE) should be worn at all times.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[2] | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant nitrile gloves.[1] | Prevents direct skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2][4] |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from contamination.[1] |
| Respiratory Protection | Not generally required with adequate local exhaust ventilation.[1][5] A P1 or N95-type dust mask may be used if dust generation is unavoidable.[4] | Minimizes inhalation of airborne particles. |
Step-by-Step Disposal Protocol for Solid Waste
Solid this compound waste, including unused reagents and contaminated materials (e.g., weigh boats, gloves), must be disposed of as chemical waste. Do not mix with general laboratory trash or dispose of it down the drain.[1][2][3]
Step 1: Waste Segregation
-
Collect all solid this compound waste in a dedicated waste container. Avoid mixing with other waste streams, such as solvents or sharps, unless dictated by your institution's specific protocols.
Step 2: Container Selection and Preparation
-
Use a robust, sealable container clearly designated for solid chemical waste. The container must be compatible with the chemical and properly labeled.
Step 3: Waste Collection
-
Carefully transfer the solid waste into the designated container, minimizing the generation of dust.[2] If a spill occurs outside the container, follow appropriate cleanup procedures (see Section 4).
Step 4: Container Labeling
-
Label the waste container clearly and accurately. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste" or "Chemical Waste" as required by local regulations.
-
Accumulation start date.
-
Any associated hazard warnings (e.g., "Irritant"), if applicable based on the specific product's SDS.[6]
-
Step 5: Storage of Waste
-
Keep the sealed waste container in a designated, well-ventilated waste accumulation area.[2] Store it away from incompatible materials, such as strong oxidizing agents.[5][6]
Step 6: Final Disposal
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[4][7] It is the responsibility of the waste generator to ensure disposal complies with all local, regional, and national regulations.[2]
Emergency and Spill Procedures
In the event of a spill, evacuate personnel to a safe area if necessary and ensure adequate ventilation.[2]
-
Containment: Prevent further spillage or leakage if it is safe to do so.[2] Do not allow the chemical to enter drains.[2][7]
-
Cleanup: Use personal protective equipment.[2] Employ dry cleanup procedures to avoid generating dust.[5] Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[7]
-
Decontamination: Clean the affected area thoroughly after the material has been collected.
Chemical and Ecological Data
The following data pertains to this compound-(OtBu), a closely related derivative. This information is useful for waste profiling and environmental assessment.
| Parameter | Value |
| Molecular Formula | C23H25NO6 |
| Molecular Weight | 411.5 g/mol [5] |
| Theoretical Oxygen Demand (without nitrification) | 1,983 mg/mg[3] |
| Theoretical Oxygen Demand (with nitrification) | 2,139 mg/mg[3] |
| Theoretical Carbon Dioxide | 2.46 mg/mg[3] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Fmoc-L-Aspartic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-L-aspartic acid. Adherence to these procedures is vital for ensuring personal safety and maintaining the integrity of experimental work. While this compound is generally not classified as a hazardous substance, standard laboratory safety protocols should always be followed to minimize any potential risks.[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or chemical splash goggles.[3][4] | Chemical-resistant gloves (e.g., nitrile).[2][3] | Laboratory coat.[3][5] | N95 or P1 type dust mask if weighing outside a ventilated enclosure.[4][6][7] |
| Dissolving and Solution Handling | Safety glasses with side shields or chemical splash goggles.[7] | Chemical-resistant gloves (e.g., nitrile).[8] | Laboratory coat.[8] | Generally not required if handled in a chemical fume hood.[3] |
| Reaction Setup and Monitoring | Safety glasses with side shields or chemical splash goggles.[4] | Chemical-resistant gloves (e.g., nitrile).[4] | Laboratory coat.[7] | Generally not required if handled in a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield.[4][8] | Heavy-duty chemical-resistant gloves.[8] | Chemical-resistant apron or gown over a laboratory coat.[8] | Air-purifying respirator with appropriate cartridges if dealing with a large spill or significant dust generation. |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles.[3] | Chemical-resistant gloves (e.g., nitrile).[3] | Laboratory coat.[3] | Generally not required. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is critical for the safe handling of this compound. The following protocol outlines the key steps from preparation to use.
1. Preparation:
-
Designate a specific work area for handling the compound, preferably within a certified chemical fume hood, especially when working with the solid form.[5][6]
-
Ensure that an eyewash station and a safety shower are easily accessible.
-
Before use, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Assemble all necessary equipment and reagents before commencing work.
-
Put on the appropriate PPE as detailed in the table above.
2. Handling:
-
Weighing: When handling the solid form, use a ventilated balance enclosure or a chemical fume hood to minimize the inhalation of dust particles.[5] Use appropriate tools, such as a spatula, to handle the solid material.
-
Dissolving: When preparing solutions, slowly add the solvent to the solid this compound to prevent splashing.
-
General Handling: Avoid contact with skin and eyes.[2] Prevent the formation of dust and aerosols.[2][5] Keep the container tightly closed when not in use.[2]
3. Post-Handling:
-
Clean the work area thoroughly after handling is complete.
-
Wash hands thoroughly with soap and water after removing all PPE.[4][8]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to ensure safety and regulatory compliance.
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound in a labeled, sealed, and chemically compatible waste container.
-
Consult your institution's environmental health and safety (EHS) guidelines for specific instructions on the disposal of chemical waste. Surplus and non-recyclable solutions should be offered to a licensed disposal company.[4]
-
-
Contaminated Packaging:
-
Dispose of the original container as unused product once it is empty.[4]
-
Caption: Workflow for the safe handling of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
